molecular formula C27H30O17 B1244012 Quercetin 3,7-diglucoside CAS No. 6892-74-6

Quercetin 3,7-diglucoside

Cat. No.: B1244012
CAS No.: 6892-74-6
M. Wt: 626.5 g/mol
InChI Key: BNSCASRSSGJHQH-DEFKTLOSSA-N
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Description

Quercetin 3,7-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 3 and 7. It has a role as a plant metabolite. It is a quercetin O-glucoside, a beta-D-glucoside, a monosaccharide derivative, a trihydroxyflavone and a polyphenol.
Quercetin 3,7-diglucoside has been reported in Zea mays, Abies nephrolepis, and other organisms with data available.
See also: Agathosma betulina leaf (part of).

Properties

CAS No.

6892-74-6

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

InChI Key

BNSCASRSSGJHQH-DEFKTLOSSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Other CAS No.

6892-74-6

Origin of Product

United States

Foundational & Exploratory

"Quercetin 3,7-diglucoside natural sources and distribution"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Quercetin 3,7-diglucoside: Natural Sources, Distribution, and Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a significant flavonoid glycoside. It details its natural occurrences, quantitative distribution, and the experimental protocols necessary for its extraction, isolation, and quantification. Furthermore, this guide visualizes key experimental workflows and associated biological pathways to support advanced research and development.

Introduction to this compound

This compound is a quercetin O-glucoside, where two β-D-glucosyl residues are attached at the 3 and 7 positions of the quercetin aglycone.[1] As a member of the flavonoid class of polyphenols, it is a plant metabolite found in various species.[1] Like other quercetin glycosides, it is investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. The glycosylation pattern significantly influences the bioavailability and metabolic fate of quercetin, making the study of specific glycosides like this compound crucial for understanding their therapeutic potential.

Natural Sources and Distribution

This compound has been identified in a variety of plant species. Its concentration and presence can vary significantly based on the plant part, maturation stage, and environmental conditions. While the compound is widely reported, precise quantitative data across different sources is limited in the current literature.

Table 1: Natural Sources and Distribution of this compound

Plant SpeciesCommon NamePlant Part(s)Quantitative Data (mg/g Dry Weight)References
Ficus carica L.Common FigLeavesIdentified; concentration varies with maturity, declining after the initial growth phase.[2][3][4]
Zea mays L.Corn / Maize-Reported as a metabolite.[1]
Abies nephrolepisKhingan Fir-Reported as a metabolite.[1]
Delphinium elatumCandle LarkspurAerial PartsIdentified.[5]
Trigonella foenum-graecum L.FenugreekLeavesA related compound, Quercetin-3-O-diglucoside-7-O-glucoside, has been isolated and characterized.[6][7]
Agathosma betulinaBuchuLeafReported as a constituent.[1]
Various FoodsGrape, Safflower, Hedge Mustard-Expected, but not quantified.

Note: The table reflects the current availability of data. Many sources confirm the presence of the compound without providing absolute quantification.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and quantification of this compound from plant matrices.

Protocol for Extraction and Isolation

This protocol provides a general workflow for the extraction and purification of this compound, synthesized from common methodologies for flavonoid glycosides.

Objective: To extract and isolate this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Ficus carica leaves)

  • Solvents: 70-80% Methanol or Ethanol, Hexane (for defatting), Ethyl Acetate, Deionized Water

  • Rotary Evaporator

  • Column Chromatography setup

  • Stationary Phase: Sephadex LH-20 or Silica Gel

  • Mobile Phase for Column Chromatography: Methanol/Water or Chloroform/Methanol gradients

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC Developing Solvents (e.g., Chloroform:Methanol, 8:2 v/v)

  • UV lamp for visualization

Methodology:

  • Sample Preparation:

    • Shade-dry the fresh plant material (e.g., leaves) at room temperature until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Soak the dried powder in n-hexane for 24 hours to remove lipids and chlorophyll.

    • Filter the mixture and discard the hexane phase. Air-dry the plant residue.

  • Maceration/Soxhlet Extraction:

    • Submerge the defatted plant powder in 70% methanol or ethanol (e.g., 1:10 solid-to-solvent ratio).

    • Allow to macerate for 48-72 hours with occasional shaking, or perform extraction using a Soxhlet apparatus for 8-12 hours.

    • Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Resuspend the crude extract in deionized water.

    • Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as ethyl acetate. Quercetin glycosides are typically enriched in the ethyl acetate fraction.

    • Separate the phases using a separatory funnel and concentrate the desired fraction using a rotary evaporator.

  • Purification by Column Chromatography:

    • Prepare a column with Sephadex LH-20 or silica gel, equilibrated with the initial mobile phase (e.g., 100% methanol for Sephadex or a non-polar solvent for silica).

    • Dissolve the concentrated fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., decreasing chloroform and increasing methanol for silica gel, or introducing water for Sephadex).

    • Collect fractions of 5-10 mL and monitor them by TLC.

  • TLC Monitoring and Isolation:

    • Spot the collected fractions on a TLC plate alongside a quercetin standard (if available).

    • Develop the plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp (254 nm and 365 nm).

    • Combine fractions that show a spot corresponding to the Rf value of the target compound.

    • Evaporate the solvent from the combined fractions to yield the purified compound. Further purification can be achieved via preparative HPLC if necessary.

Protocol for HPLC-DAD Quantification

This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound.

Objective: To quantify the concentration of this compound in a prepared plant extract.

Instrumentation and Materials:

  • HPLC system with a DAD detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B).

  • This compound analytical standard.

  • Syringe filters (0.45 µm).

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried extract (e.g., 10 mg).

    • Dissolve the extract in a known volume of methanol (e.g., 10 mL) to achieve a concentration of 1 mg/mL.

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

      • Example Gradient: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A; 30-35 min, 10% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 350 nm for flavonols. Record spectra from 200-400 nm to confirm peak identity.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time and UV spectrum with the analytical standard.

    • Calculate the concentration of the compound in the sample using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

G Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Isolation cluster_analysis Analysis Plant Plant Material (e.g., Ficus carica leaves) Dry Drying & Grinding Plant->Dry Powder Fine Powder Dry->Powder Extract Solvent Extraction (Methanol/Ethanol) Powder->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Fraction Liquid-Liquid Fractionation Concentrate->Fraction Column Column Chromatography (Sephadex/Silica) Fraction->Column TLC TLC Monitoring Column->TLC Isolate Isolated Compound TLC->Isolate HPLC HPLC-DAD Quantification Isolate->HPLC Data Quantitative Data HPLC->Data

Caption: General workflow for analysis of this compound.

Signaling Pathway Diagram

Quercetin glycosides, including Quercetin-3-O-diglucoside-7-O-glucoside, have demonstrated anti-inflammatory effects by modulating key signaling pathways.[6][7] The diagram below illustrates a simplified pathway showing the inhibition of pro-inflammatory mediators.

G Anti-inflammatory Signaling of Quercetin Glycosides cluster_products Pro-inflammatory Products LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation ROS Reactive Oxygen Species (ROS) TLR4->ROS Generation NO Nitric Oxide (NO) NFkB->NO IL6 Interleukin-6 (IL-6) NFkB->IL6 QG This compound (or related glycosides) QG->NFkB Inhibition QG->ROS Scavenging

Caption: Anti-inflammatory action of Quercetin Glycosides.

References

"chemical structure and properties of Quercetin 3,7-diglucoside"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-diglucoside is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, purification, and biological assessment are provided, alongside a summary of its quantitative properties. Furthermore, this guide elucidates the potential signaling pathways modulated by this compound, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as quercetin-3,7-O-β-diglucopyranoside, consists of a quercetin aglycone backbone with two glucose moieties attached at the 3 and 7 hydroxyl positions. The chemical structure and key identifiers are presented below.

Chemical Structure:

(Note: This is a simplified 2D representation. Glc represents a glucose moiety.)

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})-4H-chromen-4-onePubChem[1]
Molecular Formula C27H30O17PubChem[1]
Molecular Weight 626.52 g/mol PubChem[1]
CAS Number 6892-74-6PubChem
Water Solubility 4.71 g/L (Predicted)FooDB
logP -0.8 (Predicted)FooDB
pKa (Strongest Acidic) 7.08 (Predicted)FooDB
Polar Surface Area 285.75 Ų (Predicted)FooDB
Hydrogen Bond Donors 11FooDB
Hydrogen Bond Acceptors 17FooDB
Rotatable Bond Count 7FooDB

Spectroscopic Data

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for this compound is available.

Table 2: LC-MS Data

ParameterValueSource
Precursor Type [M-H]-PubChem[1]
Precursor m/z 625PubChem[1]
Ionization ESIPubChem[1]
Collision Energy 35VPubChem[1]
Major Fragments (m/z) 463, 301, 505PubChem[1]
NMR Spectroscopy

Table 3: 1H and 13C NMR Data for Quercetin 3-O-β-D-glucopyranoside (in DMSO-d6)

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)Source
Quercetin Moiety
2156.38-[2]
3133.58-[2]
4177.58-[2]
5161.2412.63, s[2]
698.766.19, d (2.0)[2]
7164.29-[2]
893.736.39, d (2.0)[2]
9156.25-[2]
10103.97-[2]
1'120.71-[2]
2'115.327.57, d (2.1)[2]
3'145.0-
4'148.8-
5'116.46.83, d (8.5)[2]
6'122.27.58, dd (8.1, 2.1)[2]
Glucose Moiety at C-3
1''101.255.46, d (7.5)[2]
2''71.603.07-3.59, m[2]
3''70.823.07-3.59, m[2]
4''66.063.07-3.59, m[2]
5''74.143.07-3.59, m[2]
6''62.983.07-3.59, m[2]

Biological Activities and Quantitative Data

This compound exhibits significant antioxidant and anti-inflammatory properties. The following table summarizes the available quantitative data for a closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside.[3]

Table 4: Biological Activity of Quercetin-3-O-diglucoside-7-O-glucoside

AssayIC50 / EC50 (µM)Source
Antioxidant Activity
DPPH Radical Scavenging245.5[3]
ABTS Radical Scavenging68.8[3]
Anti-inflammatory Activity
Lipoxygenase Inhibition1270[3]
Hyaluronidase Inhibition619.64[3]

Experimental Protocols

Isolation and Purification of Quercetin Glycosides from Plant Material

This protocol provides a general methodology for the extraction and purification of quercetin glycosides, which can be adapted for this compound.

dot

experimental_workflow_isolation start Plant Material (e.g., leaves, flowers) extraction Maceration with 80% Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) concentration->fractionation column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc characterization Structural Elucidation (NMR, MS) hplc->characterization

Caption: General workflow for the isolation and purification of quercetin glycosides.

Methodology:

  • Extraction:

    • Air-dry and powder the plant material.

    • Macerate the powder in 80% ethanol at room temperature for 48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[4][5]

  • Fractionation:

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[6]

  • Purification:

    • Subject the ethyl acetate fraction (typically rich in flavonoid glycosides) to column chromatography on silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.[5][6]

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound.[3]

dot

experimental_workflow_anti_inflammatory start Seed RAW 264.7 cells in 24-well plates pretreatment Pre-treat with this compound (e.g., 50, 100 µM) for 30 min start->pretreatment stimulation Stimulate with LPS (1.0 µg/mL) for 18 hours pretreatment->stimulation collection Collect cell supernatants stimulation->collection no_assay NO Assay (Griess Reagent) collection->no_assay il6_assay IL-6 Assay (ELISA) collection->il6_assay end Quantify Inhibition no_assay->end il6_assay->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[3]

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 50 and 100 µM) for 30 minutes.

    • Stimulate the cells with lipopolysaccharide (LPS) (1.0 µg/mL) for 18 hours. Include vehicle-treated and LPS-only treated wells as negative and positive controls, respectively.[3]

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which is indicative of NO production.[7]

  • IL-6 Assay:

    • Measure the concentration of Interleukin-6 (IL-6) in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3]

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways. Upon cellular uptake and deglycosylation to its aglycone form, quercetin, it can influence inflammatory and antioxidant responses.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

Quercetin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

dot

signaling_pathway_inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Quercetin This compound (as Quercetin) Quercetin->MAPK_pathway Quercetin->IKK Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB_n->Gene_expression activates

Caption: Inhibition of NF-κB and MAPK pathways by Quercetin.

This compound, likely through its aglycone, is proposed to inhibit the phosphorylation of key kinases in the MAPK pathway (ERK, p38) and the IκB kinase (IKK) in the NF-κB pathway. This prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

Activation of the Nrf2 Antioxidant Pathway

Quercetin can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.

dot

signaling_pathway_antioxidant cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin This compound (as Quercetin) Keap1 Keap1 Quercetin->Keap1 inhibits Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene_expression Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->Gene_expression activates

References

In Vitro Antioxidant Activity of Quercetin Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of quercetin glycosides, with a specific focus on compounds structurally similar to Quercetin 3,7-diglucoside. This document compiles quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of experimental workflows and potential signaling pathways.

Quantitative Antioxidant Activity Data

The antioxidant capacity of quercetin glycosides has been evaluated using various in vitro assays. The following table summarizes the available quantitative data for a structurally related compound, Quercetin-3-O-diglucoside-7-O-glucoside (QG), isolated from fresh fenugreek leaves.[1][2][3][4] The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assay.

Antioxidant AssayEC50 Value (µM)Reference CompoundReference EC50 (µM)
DPPH Radical Scavenging245.5Ascorbic Acid679.0
ABTS Radical Scavenging68.8--

EC50 (Median Effective Concentration) is the concentration of a substance that gives half-maximal response. A lower EC50 value indicates a higher antioxidant potency.[1][2]

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections describe the standard protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[5][6] The principle is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[5][6][7]

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol or ethanol.[5][8] This stock solution is then diluted to a working concentration that exhibits a specific absorbance at its maximum wavelength (typically 517 nm).[7][8]

  • Reaction Mixture: Different concentrations of the test compound (e.g., this compound) are mixed with the DPPH working solution.[5]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5][8][9] A decrease in absorbance indicates radical scavenging activity.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.[10] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of percent inhibition against concentration.[5]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH DPPH Solution Mix Mix Compound/ Standard with DPPH DPPH->Mix Test_Compound Test Compound (Quercetin Glycoside) Test_Compound->Mix Standard Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[6][11] The mixture is kept in the dark at room temperature for 12-16 hours to allow for the completion of radical generation.[6][10][11]

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[12]

  • Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.[12]

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6-10 minutes).[12][13]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[12]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the EC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Radical_Scavenging_Mechanism cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H + H• Antioxidant_H QG-OH (Antioxidant) Antioxidant_Radical QG-O• (Antioxidant Radical) Antioxidant_H->Antioxidant_Radical - H• ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS_Reduced ABTS (Colorless, Reduced Form) ABTS_Radical->ABTS_Reduced + e- Antioxidant_e QG (Antioxidant) Antioxidant_Oxidized QG•+ (Oxidized Antioxidant) Antioxidant_e->Antioxidant_Oxidized - e- FRAP_Assay_Mechanism FRAP Assay Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless Complex) Fe2_TPTZ Fe²⁺-TPTZ (Intense Blue Complex) Fe3_TPTZ->Fe2_TPTZ Reduction (gains e⁻) Antioxidant Antioxidant (e.g., Quercetin Glycoside) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation (loses e⁻) Signaling_Pathway QG Quercetin Glycoside p38 p38 MAPK QG->p38 Activates ROS Oxidative Stress (e.g., ROS) Defense Enhanced Cellular Antioxidant Defense ROS->Defense Reduces Nrf2 Nrf2 Activation p38->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AOE Antioxidant Enzyme Expression (e.g., GSH) ARE->AOE Promotes Transcription AOE->Defense

References

The Anti-inflammatory Mechanisms of Quercetin 3,7-diglucoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-diglucoside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth analysis of the core anti-inflammatory mechanisms of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a modulator of inflammatory responses through its multifaceted action on enzymatic activity, cellular signaling cascades, and the production of inflammatory mediators.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1] Flavonoids, a class of polyphenolic compounds found in plants, have been extensively studied for their anti-inflammatory potential.[2] Quercetin and its glycosides are among the most promising of these compounds.[2] Glycosylation, as seen in this compound, can improve the bioavailability of quercetin, making its derivatives particularly relevant for pharmacological consideration.[3] This document focuses specifically on the anti-inflammatory mechanisms of this compound and related glycosides, providing a comprehensive resource for the scientific community.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are multifaceted, primarily involving the inhibition of pro-inflammatory enzymes, the suppression of reactive oxygen and nitrogen species, and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Enzymes

This compound has been shown to directly inhibit enzymes that play a crucial role in the inflammatory cascade.

  • Lipoxygenase (LOX): This enzyme is involved in the metabolism of arachidonic acid to produce leukotrienes, which are potent inflammatory mediators.[1] Quercetin-3-O-diglucoside-7-O-glucoside has been identified as a potent inhibitor of lipoxygenase.[4][5][6]

  • Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can help maintain tissue integrity during inflammation.[4][6]

Suppression of Inflammatory Mediators

In cellular models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound and its related glycosides have demonstrated the ability to suppress the production of key inflammatory mediators.

  • Reactive Oxygen Species (ROS): this compound significantly reduces the production of ROS, which act as signaling molecules that can amplify the inflammatory response.[3][7]

  • Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Quercetin glycosides effectively suppress NO production in LPS-stimulated macrophages.[3][7]

  • Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines is a central aspect of the inflammatory response. This compound has been shown to inhibit the production of Interleukin-6 (IL-6).[3][7] Other related quercetin glycosides have also been found to suppress Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[8]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation. Quercetin has been shown to inhibit NF-κB activation, thereby preventing the transcription of numerous pro-inflammatory genes, including those for cytokines and iNOS.[9][10][11] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[12]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways, including ERK, JNK, and p38, are also critical in mediating inflammatory responses. Quercetin and its glycosides have been shown to suppress the phosphorylation, and thus activation, of these kinases in response to inflammatory stimuli.[9][13][14] Specifically, Quercetin-3-O-β-D-glucuronide has been shown to suppress JNK and ERK signaling pathways.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related glycosides.

Enzyme Inhibition Compound IC50 / Inhibition % Concentration Reference
LipoxygenaseQuercetin-3-O-diglucoside-7-O-glucoside75.3 ± 1.6%10 mM[1][4][6][15]
Quercetin-3-O-diglucoside-7-O-glucosideIC50: 1.27 mM[1]
HyaluronidaseQuercetin-3-O-diglucoside-7-O-glucoside67.4 ± 4.0%2 mM[1][4][6][15]
Antioxidant Activity Compound EC50 Assay Reference
Radical ScavengingQuercetin-3-O-diglucoside-7-O-glucoside245.5 µMDPPH[1][4][7]
Quercetin-3-O-diglucoside-7-O-glucoside68.8 µMABTS[1][4][7]
Inhibition of Inflammatory Mediators in LPS-stimulated RAW264.7 cells Compound Inhibition % Concentration Reference
ROS ProductionQuercetin-3-O-diglucoside-7-O-glucoside50.1%100 µM[3]
Quercetin-3-O-diglucoside-7-O-glucoside25.2%50 µM[3]
NO ProductionQuercetin-3-O-diglucoside-7-O-glucoside80.2%100 µM[3]
Quercetin-3-O-diglucoside-7-O-glucoside42.9%50 µM[3]
IL-6 ProductionQuercetin-3-O-diglucoside-7-O-glucosideSignificant Inhibition100 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the LOX enzyme.[1][10]

  • Reagents: Soybean lipoxygenase, linoleic acid, 0.2 M borate buffer (pH 9.0), test compound (this compound), and a reference inhibitor (e.g., quercetin or nordihydroguaiaretic acid).[1][3]

  • Procedure:

    • Prepare a reaction mixture containing the borate buffer and the lipoxygenase enzyme solution.

    • Add the test compound at various concentrations to the reaction mixture and incubate for 3 minutes at 25°C.[1]

    • Initiate the reaction by adding the substrate, linoleic acid.

    • Monitor the increase in absorbance at 234 nm for 7 minutes, which corresponds to the formation of hydroperoxide.[1]

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages

These assays assess the effect of this compound on the production of inflammatory mediators in a cellular model of inflammation.[3]

  • Cell Culture: Culture RAW264.7 macrophage cells in appropriate media and conditions (e.g., 37°C in a 5% CO2 incubator).[1]

  • LPS Stimulation:

    • Seed the cells in multi-well plates.

    • Pre-treat the cells with various concentrations of this compound for 30 minutes.[3]

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1.0 µg/mL) for a specified period (e.g., 18-24 hours).[3]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.[4][16]

    • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.[5][6]

    • Cytokine (IL-6, TNF-α) Production: Quantify the concentration of cytokines in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][17]

Western Blot Analysis for Signaling Pathways

This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[18][19]

  • Cell Lysis: After treatment with this compound and LPS, lyse the RAW264.7 cells to extract total protein.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).[19]

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).[18]

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Gene Pro-inflammatory Gene Transcription MAPK_pathway->Gene Induces IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Quercetin This compound Quercetin->MAPK_pathway Inhibits Quercetin->IKK Inhibits NFkB_n->Gene Induces G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture RAW264.7 Cell Culture Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Compound_Prep This compound Preparation Compound_Prep->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis NO_Assay NO Assay (Griess) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine ELISA Supernatant_Collection->Cytokine_Assay ROS_Assay ROS Assay (DCFH-DA) Cell_Lysis->ROS_Assay Western_Blot Western Blot (NF-κB, MAPK) Cell_Lysis->Western_Blot

References

Quercetin 3,7-diglucoside: A Technical Guide to Its Discovery, Isolation, and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, initial isolation, and characterization of Quercetin 3,7-diglucoside. While the precise first report of its isolation is not readily apparent in contemporary databases, this document reconstructs the likely historical methods of its discovery based on the analytical techniques available in the mid-20th century, a period of significant activity in flavonoid research. Furthermore, it details modern, refined protocols for its extraction and purification, and summarizes its known biological activities.

Introduction to this compound

This compound (IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one) is a flavonoid glycoside, a class of natural products widely distributed in the plant kingdom.[1] It consists of the flavonol aglycone, quercetin, with two β-D-glucosyl residues attached at the 3 and 7 hydroxyl positions.[1] The name "quercetin" itself, derived from "quercetum" (oak forest), has been in use since 1857. This compound is found in various plants, including Zea mays (corn) and Abies nephrolepis (Khingan fir).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₁₇PubChem
Molecular Weight626.5 g/mol PubChem[1]
CAS Number6892-74-6---
AppearanceTypically a yellow, crystalline powder (in solid form)General Flavonoid Properties

Historical Context: The Initial Discovery and Isolation

The initial isolation of many flavonoid glycosides occurred in the early to mid-20th century, a period marked by the development of new separation techniques. While a definitive first report for this compound is elusive, its discovery would have relied on the methods of that era. Paper chromatography, pioneered in the 1940s, was a revolutionary tool for the separation and identification of flavonoids from plant extracts.[2][3][4]

The following protocol is a reconstruction of the methods likely employed for the initial isolation of this compound.

Experimental Protocol: Reconstructed Historical Isolation

  • Extraction:

    • Dried and powdered plant material (e.g., leaves, flowers) would be subjected to solvent extraction.

    • Commonly, this involved maceration or Soxhlet extraction with a polar solvent like ethanol or methanol to extract the glycosides.[5]

  • Preliminary Purification (Solvent Partitioning):

    • The crude alcoholic extract would be concentrated under reduced pressure.

    • The residue would then be partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol).

    • Flavonoid glycosides, being polar, would typically partition into the n-butanol fraction.

  • Separation by Paper Chromatography:

    • The concentrated butanolic fraction would be spotted onto large sheets of filter paper (e.g., Whatman No. 1).

    • The chromatogram would be developed using a suitable solvent system. A common system for flavonoid glycosides was butanol-acetic acid-water (BAW).

    • After development, the separated compounds would be visualized under UV light, often with and without fuming with ammonia, which causes characteristic color changes in flavonoids.

  • Elution and Crystallization:

    • The band corresponding to the target compound would be excised from the paper chromatogram.

    • The compound would be eluted from the paper using a polar solvent like methanol.

    • The eluate would be concentrated, and the purified compound would be encouraged to crystallize, often from a solvent mixture like methanol-water.

  • Initial Characterization:

    • UV-Visible Spectroscopy: The UV spectrum would be recorded in methanol and with the addition of various shift reagents (e.g., NaOMe, AlCl₃, NaOAc, H₃BO₃) to provide information about the hydroxylation pattern of the flavonoid core.

    • Acid Hydrolysis: The glycoside would be heated with a dilute acid (e.g., HCl) to cleave the sugar moieties. The resulting aglycone (quercetin) and sugars (glucose) would be identified by co-chromatography with authentic standards.

    • Melting Point Determination: The melting point of the crystalline solid would be determined as a measure of purity.

historical_workflow start Plant Material extraction Solvent Extraction (e.g., Ethanol) start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning butanol_fraction n-Butanol Fraction (Contains Glycosides) partitioning->butanol_fraction paper_chrom Paper Chromatography butanol_fraction->paper_chrom uv_detection UV Visualization paper_chrom->uv_detection excision Band Excision & Elution uv_detection->excision crystallization Crystallization excision->crystallization pure_compound Pure this compound crystallization->pure_compound characterization Characterization (UV, Hydrolysis, MP) pure_compound->characterization

Diagram 1: Reconstructed historical workflow for the isolation of this compound.

Modern Isolation and Characterization Protocols

Contemporary methods for isolating this compound offer significantly higher resolution, speed, and purity compared to historical techniques. The following is a generalized protocol based on recent literature.

Experimental Protocol: Modern Isolation

  • Extraction:

    • Air-dried and powdered plant material is typically extracted with 70% methanol or ethanol at room temperature through maceration or ultrasonication.[5]

    • The combined extracts are filtered and concentrated using a rotary evaporator.

  • Fractionation:

    • The concentrated extract is suspended in water and partitioned successively with solvents such as chloroform and n-butanol.

    • The n-butanol fraction, containing the polar glycosides, is collected and evaporated to dryness.

  • Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography. Common stationary phases include:

      • Polyamide: Eluted with a gradient of increasing methanol in water.

      • Silica Gel: Eluted with a gradient of increasing methanol in a less polar solvent like chloroform or ethyl acetate.

      • Sephadex LH-20: Eluted with methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column.

    • A common mobile phase is a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The peak corresponding to this compound is collected.

  • Structural Elucidation:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS/MS) is used to determine the exact mass and fragmentation pattern, confirming the molecular formula and the identities of the aglycone and sugar units.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to unambiguously determine the structure, including the attachment points of the glucose moieties to the quercetin backbone.[6]

modern_workflow start Powdered Plant Material extraction Extraction (Methanol/Ethanol) start->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Column Chromatography (Polyamide, Silica, or Sephadex) fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structural Elucidation (MS, NMR) pure_compound->elucidation

Diagram 2: Generalized modern workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Recent research has focused on the anti-inflammatory and antioxidant properties of quercetin glycosides. While specific early studies on this compound are not prominent, research on a closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside, provides insights into its potential biological activities.[6][7]

  • Lipoxygenase (LOX) Inhibition: Quercetin glycosides have been shown to inhibit lipoxygenase, an enzyme involved in the inflammatory pathway that produces leukotrienes.[6][7]

  • Hyaluronidase Inhibition: Inhibition of hyaluronidase is another mechanism by which these compounds may exert anti-inflammatory effects.[7]

  • Inhibition of Inflammatory Mediators: Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated that these glycosides can suppress the production of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6).[6]

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of a Quercetin Glycoside

AssayTarget/MediatorResult (IC₅₀ or % Inhibition)Source
Lipoxygenase InhibitionLOX-1 Enzyme75.3 ± 1.6% inhibition at 10 mM[6]
Hyaluronidase InhibitionHyaluronidase Enzyme67.4 ± 4.0% inhibition at 2 mM---
ROS ProductionLPS-stimulated RAW264.7 cellsSuppression of ROS[6]
Nitric Oxide ProductionLPS-stimulated RAW264.7 cellsSuppression of NO[6]
IL-6 ProductionLPS-stimulated RAW264.7 cellsSuppression of IL-6[6]
DPPH Radical ScavengingDPPH RadicalEC₅₀ of 245.5 µM[6]
ABTS Radical ScavengingABTS RadicalEC₅₀ of 68.8 µM[6]

(Data for Quercetin-3-O-diglucoside-7-O-glucoside)

signaling_pathway cluster_inflammation Inflammatory Response lps LPS Stimulation macrophage Macrophage (RAW264.7) lps->macrophage ros ROS Production macrophage->ros no Nitric Oxide (NO) Production macrophage->no il6 IL-6 Production macrophage->il6 quercetin_glycoside This compound (and related glycosides) quercetin_glycoside->ros Inhibits quercetin_glycoside->no Inhibits quercetin_glycoside->il6 Inhibits

Diagram 3: Inhibition of inflammatory mediators by quercetin glycosides in LPS-stimulated macrophages.

Conclusion

This compound is a naturally occurring flavonoid whose initial discovery likely coincided with the advent of paper chromatography in the mid-20th century. While the primary literature marking its first isolation is not readily accessible, a reconstruction of historical methods provides a clear picture of the early approaches to its purification. Modern techniques, including various forms of column chromatography and preparative HPLC coupled with advanced spectroscopic methods, have streamlined its isolation and structural elucidation. Current research indicates that this class of compounds possesses significant anti-inflammatory and antioxidant properties, suggesting potential applications in drug development and as nutraceuticals. This guide provides a comprehensive technical overview for researchers interested in the history, isolation, and biological activity of this important natural product.

References

The Double-Edged Sword of Sweetness: Unraveling the Biological Significance of Quercetin Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Quercetin, a ubiquitous flavonoid found in a wide array of plant-based foods, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, in its natural state, quercetin predominantly exists as glycosides—molecules where the core quercetin structure (the aglycone) is attached to one or more sugar moieties. This glycosylation profoundly impacts its biological fate and efficacy, creating a complex interplay of factors that govern its therapeutic potential. This technical guide delves into the core biological significance of quercetin glycosylation, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Bioavailability and Metabolism: The Sugar Gatekeepers

The attachment of a sugar molecule dramatically alters the physicochemical properties of quercetin, most notably its solubility and bioavailability. While glycosylation generally increases water solubility, its impact on absorption is multifaceted and depends on the type and position of the sugar.

Quercetin aglycone can be absorbed in the stomach and small intestine through passive diffusion. In contrast, quercetin glycosides are typically not absorbed in their intact form.[1] Their journey through the gastrointestinal tract involves a critical deglycosylation step.

Key Metabolic Steps:

  • Small Intestine: Quercetin glucosides can be hydrolyzed by lactase phlorizin hydrolase (LPH), an enzyme located on the brush border of enterocytes, releasing the absorbable quercetin aglycone.[1][2] Some glucosides can also be actively transported into enterocytes via the sodium-dependent glucose transporter 1 (SGLT1) before intracellular hydrolysis by cytosolic β-glucosidases.[3][4][5]

  • Colon: Glycosides that are not absorbed in the small intestine, such as those containing rhamnose (e.g., rutin), travel to the colon where they are hydrolyzed by microbial enzymes like α-L-rhamnosidases and β-glucosidases.[6]

  • Metabolism: Once absorbed as the aglycone, quercetin undergoes extensive phase I and phase II metabolism, primarily in the enterocytes and the liver. This results in the formation of methylated, glucuronidated, and sulfated metabolites, which are the primary forms found circulating in the plasma.[6][7][8] Importantly, intact quercetin glycosides are not typically detected in the bloodstream.[7][9]

The nature of the sugar moiety significantly influences the rate and extent of absorption. For instance, quercetin-3-O-glucoside is more readily absorbed than quercetin aglycone, while rutin (quercetin-3-O-rutinoside) exhibits much lower bioavailability.[10]

Table 1: Comparative Bioavailability of Quercetin and its Glycosides

CompoundTest SystemKey FindingsReference(s)
Quercetin Aglycone vs. Quercetin-3-glucosideRatsPlasma concentration of quercetin metabolites was approximately 19.5 times higher after administration of quercetin-3-glucoside compared to the aglycone.[10]
Quercetin Aglycone vs. RutinRatsPlasma concentration of quercetin metabolites was significantly lower after administration of rutin compared to the aglycone.[10]
Quercetin-4'-O-glucoside vs. RutinHumansPeak plasma concentrations of quercetin metabolites were significantly higher and reached faster with quercetin-4'-O-glucoside from onions compared to rutin from buckwheat tea.[9][11]
Quercetin Glucosides (Onions) vs. Quercetin Glycosides (Apples)HumansQuercetin from onions (mainly glucosides) is more bioavailable than from apples (containing rhamnosides and galactosides).[1]

Antioxidant Activity: A Tale of Two Forms

Quercetin's potent antioxidant activity is a cornerstone of its health benefits. However, glycosylation can modulate this activity. Generally, the aglycone exhibits stronger direct antioxidant and free radical scavenging activity in vitro compared to its glycosides.[12][13] This is because the free hydroxyl groups on the quercetin molecule, particularly in the B-ring, are crucial for donating hydrogen atoms to neutralize free radicals. Glycosylation at these positions can hinder this activity.

Despite this, quercetin glycosides contribute significantly to the overall antioxidant effect in vivo. Following ingestion, they act as a pool of quercetin that is gradually released through metabolism, leading to a sustained presence of antioxidant metabolites in the circulation.[2] Furthermore, some studies suggest that certain quercetin glycosides, like isoquercetin, exhibit superior cytoprotective effects against oxidative stress compared to the aglycone in cellular models.[14]

Table 2: Comparative Antioxidant Activity of Quercetin Aglycone and Glycosides

CompoundAssayResultReference(s)
Quercetin vs. Isoquercitrin, Hyperin, RutinABTS radical scavengingQuercetin showed the highest scavenging activity.[13]
Quercetin vs. Isoquercitrin, Hyperin, RutinMitochondrial H₂O₂ productionQuercetin was the most potent inhibitor of H₂O₂ production.[13]
Quercetin vs. Isoquercetin (ISQ) and Hyperin (HYP)Cellular antioxidant activity in Tetrahymena pyriformisISQ and HYP showed superior cytoprotective effects and increased antioxidant enzyme activity compared to quercetin.[14]
Quercetin vs. Quercetin GlycosidesIn vitro digestion modelAglycone showed higher initial antioxidant activity, but it decreased more sharply than glycosides during intestinal digestion.[15]

Anti-Inflammatory Effects: Modulating Signaling Cascades

Both quercetin aglycone and its glycosides exhibit significant anti-inflammatory properties. They can modulate key inflammatory pathways, although the specific mechanisms and potency may differ.

Quercetin and its metabolites have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO).[16][17] This is often achieved by interfering with signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16][18]

Studies on atopic dermatitis models have demonstrated that topical application of quercetin glycosides like isoquercitrin can effectively reduce skin inflammation by inhibiting the expression of pro-inflammatory chemokines and cytokines.[19][20] This effect was linked to the inhibition of ERK and p38 phosphorylation.[20]

Anti-Cancer Activity: A Multi-Pronged Attack

Quercetin has been extensively studied for its anti-cancer potential, and its glycosides are also implicated in these effects. The anti-cancer activity of quercetin is multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[21][22]

Quercetin can modulate several signaling pathways critical for cancer cell survival and proliferation, including:

  • PI3K/Akt/mTOR pathway: Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[6][22][23]

  • Wnt/β-catenin pathway: Quercetin can inhibit this pathway, which is often dysregulated in various cancers.[6][24]

  • MAPK/ERK1/2 pathway: Modulation of this pathway can influence cell growth and survival.[6][22]

  • NF-κB signaling: Inhibition of NF-κB can reduce inflammation-driven cancer progression.[24][25]

While the aglycone is often considered the more active form in vitro, the superior bioavailability of certain glycosides may lead to higher concentrations of active metabolites at the tumor site in vivo.[26]

Experimental Protocols

A comprehensive understanding of the biological significance of quercetin glycosylation relies on robust experimental methodologies. Below are outlines of key experimental protocols frequently cited in the literature.

Protocol 1: Determination of Bioavailability in Humans

Objective: To compare the pharmacokinetic parameters of different quercetin forms.

Methodology:

  • Study Design: A randomized, crossover study with a sufficient washout period between treatments.[9]

  • Subjects: Healthy human volunteers.

  • Intervention: Administration of standardized doses of quercetin aglycone, quercetin glycosides (e.g., quercetin-4'-O-glucoside), or plant extracts rich in specific glycosides (e.g., onion extract).[9][11]

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-ingestion. Urine samples can also be collected.[9]

  • Sample Preparation: Plasma is separated from blood samples. To measure total quercetin, plasma and urine samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone.[9][10]

  • Analysis: Quercetin concentrations are quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV, electrochemical, or mass spectrometry detection.[7][9][10]

  • Pharmacokinetic Analysis: Parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life are calculated.[9][11]

Protocol 2: In Vitro Antioxidant Activity Assessment

Objective: To compare the free radical scavenging capacity of quercetin aglycone and its glycosides.

Methodology (ABTS Assay): [13]

  • Reagent Preparation: Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add different concentrations of quercetin aglycone and its glycosides to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals).

Protocol 3: Cellular Uptake Studies using Caco-2 Cells

Objective: To investigate the transport mechanism of quercetin glycosides across the intestinal epithelium.

Methodology: [4][27]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer, which serves as a model for the intestinal barrier.

  • Transport Assay:

    • Add the test compound (e.g., quercetin-4'-β-glucoside) to the apical (AP) or basolateral (BL) side of the monolayer.

    • To investigate the role of specific transporters, incubate the cells with known inhibitors (e.g., phloridzin for SGLT1, MK-571 for MRPs).

    • To assess sodium dependency, replace the sodium-containing buffer with a sodium-free buffer.

  • Sample Collection: Collect samples from the opposite chamber at various time points.

  • Analysis: Quantify the concentration of the test compound and its metabolites in the collected samples and cell lysates using HPLC.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.

Visualizations

Signaling Pathways

Quercetin_Signaling_Pathways cluster_PI3K Pro-survival/Proliferation cluster_Inflammation Inflammation cluster_Stress Stress Response cluster_Antioxidant Antioxidant Response Quercetin Quercetin/Metabolites PI3K PI3K Quercetin->PI3K Inhibits NFkB NF-κB Quercetin->NFkB Inhibits MAPK MAPK (ERK, JNK, p38) Quercetin->MAPK Modulates Keap1 Keap1 Quercetin->Keap1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Nrf2 Nrf2 ARE ARE Nrf2->ARE Activates Keap1->Nrf2 Inhibits

Caption: Key signaling pathways modulated by quercetin and its metabolites.

Experimental Workflow

Bioavailability_Workflow Start Human Volunteer Study (Crossover Design) Admin Oral Administration (Quercetin form) Start->Admin Blood Blood Sampling (Time course) Admin->Blood Plasma Plasma Separation Blood->Plasma Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Plasma->Hydrolysis HPLC HPLC Analysis Hydrolysis->HPLC PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK

Caption: Experimental workflow for determining quercetin bioavailability.

Logical Relationships

Glycosylation_Effects Quercetin Quercetin Aglycone Glycoside Quercetin Glycoside Quercetin->Glycoside Glycosylation Solubility Increased Water Solubility Glycoside->Solubility Bioavailability Altered Bioavailability Glycoside->Bioavailability Antioxidant Modulated Antioxidant Activity Glycoside->Antioxidant BiologicalActivity Biological Activity (Anti-inflammatory, Anti-cancer) Bioavailability->BiologicalActivity Antioxidant->BiologicalActivity

Caption: Impact of glycosylation on quercetin's properties and activity.

Conclusion

The glycosylation of quercetin is a critical determinant of its biological significance. It governs the absorption, metabolism, and ultimately, the bioavailability of this potent flavonoid. While the aglycone may exhibit superior activity in in vitro assays, the improved solubility and altered absorption pathways of certain glycosides can lead to enhanced in vivo effects. For researchers and drug development professionals, understanding the nuances of quercetin glycosylation is paramount for designing effective therapeutic strategies and accurately interpreting experimental data. Future research should continue to elucidate the specific roles of different quercetin glycosides and their metabolites in modulating cellular signaling and promoting health.

References

Quercetin 3,7-diglucoside: A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-diglucoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potential therapeutic applications. This document provides an in-depth technical overview of the current understanding of this compound's biological activities, with a primary focus on its antioxidant and anti-inflammatory properties. We present a compilation of quantitative data from key experimental studies, detailed methodologies for reproducing these findings, and visual representations of the implicated signaling pathways to facilitate further research and development in this area.

Introduction

Quercetin, a prominent member of the flavonoid family, is ubiquitously found in a variety of fruits and vegetables.[1] While the aglycone form has been extensively studied, its glycosidic derivatives, such as this compound, are gaining attention due to their potential for enhanced bioavailability and unique pharmacological profiles.[2] This technical guide aims to consolidate the existing scientific data on this compound, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Therapeutic Effects

The therapeutic efficacy of a compound is often quantified through in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and its closely related analogue, Quercetin-3-O-diglucoside-7-O-glucoside, demonstrating their antioxidant and anti-inflammatory capabilities.

Table 1: Antioxidant Activity of Quercetin-3-O-diglucoside-7-O-glucoside

AssayEC50 (μM)Reference
DPPH Radical Scavenging245.5[3]
ABTS Radical Scavenging68.8[3]

Table 2: Anti-inflammatory Activity of Quercetin-3-O-diglucoside-7-O-glucoside

AssayIC50 / InhibitionConcentrationReference
Lipoxygenase (LOX) Inhibition75.3 ± 1.6%10 mM[3]
Lipoxygenase (LOX) InhibitionIC50 = 1.27 mM[3]
Hyaluronidase Inhibition67.4 ± 4.0%2 mM[4]
ROS Production Inhibition (LPS-stimulated RAW264.7 cells)50.1%100 µM[3]
ROS Production Inhibition (LPS-stimulated RAW264.7 cells)25.2%50 µM[3]
NO Production Inhibition (LPS-stimulated RAW264.7 cells)Significant100 µM & 50 µM[3]
IL-6 Production Inhibition (LPS-stimulated RAW264.7 cells)Significant100 µM[3]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays
  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture should result in an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : In a 96-well plate, add 100 µL of DPPH solution to 100 µL of various concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., methanol).[5]

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value is determined by plotting the scavenging percentage against the concentration of the test compound.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[1] Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Reaction Mixture : Mix 2 ml of the diluted ABTS•+ solution with different concentrations of the test compound.[7]

  • Incubation : Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).[7]

  • Measurement : Measure the decrease in absorbance at 734 nm.[7]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Enzyme Inhibition Assays
  • Enzyme and Substrate Preparation : Prepare a solution of lipoxygenase (e.g., soybean LOX) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0).[3][8] Prepare a solution of the substrate, linoleic acid.

  • Reaction Mixture : In a cuvette, mix the test compound at various concentrations with the lipoxygenase solution and incubate for a short period (e.g., 3-10 minutes) at 25°C.[3][8]

  • Initiation of Reaction : Initiate the reaction by adding the linoleic acid substrate.[3]

  • Measurement : Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm for a set duration (e.g., 6-7 minutes).[3][8]

  • Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the concentration-inhibition curve.

  • Reagents : Prepare solutions of hyaluronidase, hyaluronic acid (substrate), and a buffer system (e.g., sodium phosphate buffer).

  • Pre-incubation : Pre-incubate the hyaluronidase enzyme with various concentrations of the test compound in a buffer solution (e.g., containing bovine serum albumin) at 37°C for 10 minutes.[4]

  • Reaction Initiation : Add the hyaluronic acid substrate to the mixture and incubate at 37°C for 45 minutes.[4]

  • Stopping the Reaction and Precipitation : Stop the reaction and precipitate the undigested hyaluronic acid by adding an acidic albumin solution.

  • Measurement : Measure the turbidity of the mixture using a spectrophotometer at a specific wavelength (e.g., 595 nm). The amount of undigested hyaluronic acid is proportional to the turbidity.

  • Calculation : The percentage of inhibition is calculated by comparing the turbidity of the sample to that of the control (no inhibitor). The IC50 value can then be determined.

Cell-Based Anti-inflammatory Assays (RAW264.7 Macrophages)
  • Cell Line : Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[3]

  • Cell Seeding : Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a specific density and allow them to adhere overnight.[3][9]

  • Treatment : Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[3]

  • Staining : After treatment, wash the cells and incubate them with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The fluorescence intensity is directly proportional to the intracellular ROS levels.

  • Sample Collection : After the treatment period, collect the cell culture supernatant.[3]

  • Griess Reaction : Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[9]

  • Measurement : After a short incubation, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.[9]

  • Quantification : Use a sodium nitrite standard curve to quantify the amount of NO produced.

  • Sample Collection : Collect the cell culture supernatant after treatment.[3]

  • ELISA : Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 according to the manufacturer's instructions for the specific kit being used.[9] This typically involves capturing the IL-6 from the supernatant with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.

  • Quantification : Use a standard curve of recombinant IL-6 to quantify the concentration in the samples.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the putative mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin and its derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates Quercetin This compound Quercetin->IKK Inhibits Quercetin->NFkB_active Inhibits Translocation MAPK_Pathway_Modulation Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 MAPK p38_MAPKK->p38 JNK JNK JNK_MAPKK->JNK ERK ERK ERK_MAPKK->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Quercetin This compound Quercetin->p38 Inhibits Quercetin->JNK Inhibits Quercetin->ERK Inhibits

References

An In-depth Technical Guide to the Enzymatic Synthesis of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent flavonoid found in numerous plants, is renowned for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. However, its poor water solubility and low bioavailability significantly hinder its clinical applications. Enzymatic glycosylation presents a highly effective and environmentally friendly strategy to overcome these limitations by attaching sugar moieties to the quercetin backbone, thereby enhancing its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the enzymatic synthesis of quercetin glycosides, tailored for professionals in research and drug development.

Core Principles of Enzymatic Glycosylation of Quercetin

The enzymatic synthesis of quercetin glycosides primarily relies on the catalytic activity of various enzymes that facilitate the transfer of a glycosyl group from a donor substrate to the quercetin acceptor molecule. The two main strategies employed are in vitro enzymatic reactions and whole-cell biocatalysis.

Key Enzyme Classes:

  • Uridine Diphosphate-dependent Glycosyltransferases (UGTs): This is the most common class of enzymes used for the specific and efficient glycosylation of flavonoids. UGTs utilize an activated sugar donor, typically a UDP-sugar (e.g., UDP-glucose, UDP-rhamnose), to transfer the sugar moiety to a specific hydroxyl group on the quercetin molecule.[1][2] The regioselectivity of UGTs is a key advantage, allowing for the synthesis of specific glycosides like isoquercitrin (quercetin-3-O-glucoside).[3]

  • Cyclodextrin Glucanotransferases (CGTases): These enzymes catalyze the transfer of glucose units from starch or cyclodextrins to acceptor molecules.[4][5] CGTases can be used for the polyglucosylation of quercetin and its existing glycosides, like rutin, to further enhance solubility.[6][7]

  • Dextransucrases: These enzymes, primarily from lactic acid bacteria, catalyze the transfer of glucose from sucrose to acceptor molecules, offering a cost-effective method for glucosylation.

  • Glycosidases: While primarily involved in the hydrolysis of glycosidic bonds, under specific conditions (e.g., high substrate concentration, presence of organic co-solvents), glycosidases such as hesperidinase and naringinase can be used for the reverse reaction of transglycosylation to synthesize quercetin glycosides.[8][9] For instance, they are commonly used for the selective conversion of rutin to the more bioavailable isoquercitrin by cleaving the rhamnose moiety.[9]

Donor Substrates: The choice of donor substrate is dictated by the enzyme used. UGTs require activated nucleotide sugars, while CGTases and dextransucrases utilize inexpensive bulk carbohydrates like starch and sucrose, respectively.

Acceptor Substrates: The primary acceptor is quercetin aglycone. However, existing quercetin glycosides, such as rutin, can also serve as acceptors for further glycosylation or modification.[10]

Data Presentation: Quantitative Analysis of Enzymatic Synthesis

The efficiency of enzymatic synthesis is evaluated based on parameters such as product yield, conversion rate, and reaction time. The following tables summarize quantitative data from various studies.

Enzyme/SystemAcceptor SubstrateDonor SubstrateMain ProductYield/ConcentrationConversion RateReaction TimeReference
UGT73G1 & StSUS1Quercetin (1 g/L)SucroseQuercetin-3,4'-O-diglucoside427.11 mg/L-16 h[11]
Engineered E. coliQuercetinEndogenous UDP-sugarsQuercetin 3-O-(6-deoxytalose)98 mg/L--[2]
Engineered E. coliQuercetinEndogenous UDP-sugarsRutin119.8 mg/L--[12]
Engineered E. coliQuercetinEndogenous UDP-sugarsQuercetin 3-O-glucosyl (1→2) xyloside65.0 mg/L--[12]
HesperidinaseRutin (1 g/L)-Isoquercitrin-98.6%40 min[8]
Hesperidinase with ILRutin-Isoquercitrin2.33-fold increase1.67-fold increase0.33-fold reduction[13]
Recombinant E. coliRutin (30 g/L)-Quercetin20.24 ± 0.27 g/L100%-[14]
BbGT in E. coliQuercetin (0.83 mM)-Quercetin-7-O-β-D-glucoside0.34 ± 0.02 mM-24 h[15]
BbGT in S. cerevisiaeQuercetin (0.41 mM)-Quercetin-3-O-β-D-glucoside0.22 ± 0.02 mM-12 h[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of quercetin glycosides.

Synthesis of Quercetin-3,4'-O-diglucoside using UGT73G1 and Sucrose Synthase

This protocol describes an in vitro enzymatic cascade for the synthesis of a diglucoside of quercetin.[11]

Materials:

  • Quercetin

  • Sucrose

  • UDP

  • Recombinant UGT73G1 (from Allium cepa)

  • Recombinant StSUS1 (sucrose synthase from Solanum tuberosum)

  • Tris-HCl buffer (pH 7.2)

  • DMSO (for dissolving quercetin)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture (e.g., 10 mL) containing:

    • 1 g/L Quercetin (dissolved in a minimal amount of DMSO)

    • Sucrose (as the glucose donor)

    • UDP

    • Purified UGT73G1 and StSUS1 enzymes

    • Tris-HCl buffer (pH 7.2)

  • Incubate the reaction mixture at 40°C with gentle shaking.[11]

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4 hours).

  • Terminate the reaction by adding an equal volume of methanol to the aliquot to precipitate the enzymes.

  • Centrifuge the sample to remove the precipitated protein.

  • Analyze the supernatant using HPLC to quantify the formation of quercetin-3,4'-O-diglucoside.[11]

  • The maximum concentration of 427.11 mg/L was achieved after 16 hours.[11]

Whole-Cell Biotransformation of Quercetin to a Novel Glycoside in Engineered E. coli

This protocol outlines the use of metabolically engineered E. coli for the production of a novel quercetin glycoside.[2]

Materials:

  • Engineered E. coli strain expressing a specific UGT (e.g., AtUGT78D1) and genes for a novel nucleotide sugar (e.g., tll for dTDP-6-deoxytalose synthesis).

  • LB medium with appropriate antibiotics.

  • IPTG (for inducing gene expression).

  • Quercetin.

  • Ethyl acetate (for extraction).

  • HPLC-MS for product identification and quantification.

Procedure:

  • Inoculate a single colony of the engineered E. coli strain into LB medium with antibiotics and grow overnight at 37°C.

  • Inoculate a larger volume of fresh medium with the overnight culture and grow to an OD600 of 0.5-0.6.

  • Induce gene expression by adding IPTG to the culture.

  • Simultaneously, supplement the culture with quercetin (e.g., from a stock solution in DMSO).

  • Continue the cultivation for a specific period (e.g., 24-48 hours) at a suitable temperature (e.g., 28°C).

  • After cultivation, centrifuge the culture to separate the cells and the supernatant.

  • Extract the quercetin glycosides from the supernatant and the cell pellet using ethyl acetate.

  • Combine the organic phases, evaporate the solvent, and redissolve the residue in methanol.

  • Analyze the sample by HPLC-MS to identify and quantify the produced quercetin 3-O-(6-deoxytalose). The engineered strain in the study produced approximately 98 mg/L of the novel glycoside.[2]

Enzymatic Conversion of Rutin to Isoquercitrin in a Microreactor

This protocol describes a continuous-flow enzymatic hydrolysis of rutin to isoquercitrin using a microreactor for enhanced efficiency.[8]

Materials:

  • Rutin

  • Hesperidinase

  • Buffer solution (e.g., citrate buffer, pH 4.0)

  • Glass-polydimethylsiloxane (PDMS) microreactor (e.g., 200 μm width, 50 μm depth, 2 m length) with a T-shaped inlet.

  • Syringe pumps.

  • HPLC system.

Procedure:

  • Prepare a solution of rutin (e.g., 1 g/L) in the buffer.

  • Prepare a solution of hesperidinase (e.g., 0.1 g/mL) in the same buffer.

  • Use two syringe pumps to introduce the rutin solution and the hesperidinase solution into the two inlets of the T-shaped microreactor at a controlled flow rate (e.g., 2 μL/min).

  • Maintain the microreactor at the optimal temperature (e.g., 40°C).

  • Collect the reaction mixture from the outlet of the microreactor.

  • The short residence time in the microreactor (e.g., 40 minutes) allows for rapid conversion.

  • Analyze the collected product by HPLC to determine the yield of isoquercitrin, which can reach up to 98.6%.[8]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows in the enzymatic synthesis of quercetin glycosides.

Enzymatic_Glycosylation_Strategies cluster_in_vitro In Vitro Synthesis cluster_whole_cell Whole-Cell Biocatalysis Quercetin Quercetin UGT UDP-Glycosyltransferase (UGT) Quercetin->UGT Acceptor Engineered_Ecoli Engineered E. coli Quercetin->Engineered_Ecoli Rutin Rutin CGTase Cyclodextrin Glucanotransferase (CGTase) Rutin->CGTase Acceptor Isoquercitrin Isoquercitrin (Quercetin-3-O-glucoside) UGT->Isoquercitrin Product UDP_Sugar UDP-Sugar (e.g., UDP-Glucose) UDP_Sugar->UGT Donor Polyglucosylated_Rutin Polyglucosylated Rutin CGTase->Polyglucosylated_Rutin Product Starch Starch/ Cyclodextrin Starch->CGTase Donor Novel_Glycoside Novel Quercetin Glycoside Engineered_Ecoli->Novel_Glycoside Glucose Glucose Metabolic_Pathway Metabolic Pathway Glucose->Metabolic_Pathway Novel_UDP_Sugar Novel UDP-Sugar Metabolic_Pathway->Novel_UDP_Sugar Quercetin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Kaempferol Kaempferol Dihydrokaempferol->Kaempferol Quercetin Quercetin Kaempferol->Quercetin F3'H Experimental_Workflow_Whole_Cell Inoculation Inoculate Engineered E. coli Growth Grow to mid-log phase Inoculation->Growth Induction Induce gene expression (IPTG) + Add Quercetin Growth->Induction Cultivation Cultivate for 24-48h Induction->Cultivation Harvesting Harvest cells and supernatant Cultivation->Harvesting Extraction Extract with organic solvent Harvesting->Extraction Analysis Analyze by HPLC-MS Extraction->Analysis Product Purified Quercetin Glycoside Analysis->Product

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Quercetin 3,7-diglucoside from Ficus carica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Quercetin 3,7-diglucoside, a promising bioactive flavonoid, from the leaves of Ficus carica (the common fig). The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation of this compound for further pharmacological and drug development studies.

Introduction

Ficus carica has been recognized for its medicinal properties, with its leaves being a rich source of various flavonoids. Among these, this compound has garnered interest for its potential therapeutic applications, including antioxidant and anti-inflammatory activities. The effective extraction and purification of this specific glycoside are crucial for its characterization and subsequent investigation. This document outlines various extraction techniques and a general purification strategy to obtain this compound of high purity.

Extraction of Flavonoids from Ficus carica Leaves

The initial step involves the extraction of a crude flavonoid mixture from dried Ficus carica leaves. Several methods have been reported, each with varying efficiency and complexity. A comparison of different extraction methods for total flavonoids is summarized in Table 1.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Ficus carica Leaves
Extraction MethodSolvent SystemKey ParametersTotal Flavonoid Yield (mg/g of dry weight)Reference
Maceration70% Ethanol3 days at room temperatureNot specified[1][2]
Microwave-Assisted Extraction (MAE)70% Ethanol3s power on, 60s off cycle to 70°CHigher than maceration[1][2]
Stirring70% Ethanol60 min at 60°CNot specified[2]
Ultrasonic Enzyme-Assisted Aqueous Two-Phase Extraction (UEAATPE)38% (w/w) Ethanol / 18% (w/w) Ammonium SulfateCellulase (0.4 U/g), 50°C, 150 min enzymolysis, 30 min ultrasound60.22[3]
Soxhlet Extraction (SE)Not specifiedNot specified~24.78 (calculated)[3]

Experimental Protocol 1: Ultrasonic Enzyme-Assisted Aqueous Two-Phase Extraction (UEAATPE)

This innovative method provides a high yield of total flavonoids and is presented here as the recommended extraction protocol.[3]

Materials:

  • Dried and powdered Ficus carica leaves

  • Disodium hydrogen phosphate-citric acid buffer

  • Cellulase (0.4 U/g of leaf powder)

  • Ammonium sulfate

  • Ethanol

  • Vortex mixer

  • Ultrasonic water bath

  • Centrifuge

Procedure:

  • Weigh 1 g of dried, powdered Ficus carica leaves.

  • To the leaf powder, add 20 mL of a disodium hydrogen phosphate-citric acid buffer solution containing 0.4 U of cellulase.

  • Mix thoroughly using a vortex mixer.

  • Incubate the mixture in a water bath at 50°C for 150 minutes for enzymatic hydrolysis.

  • After incubation, add ammonium sulfate to a final concentration of 18% (w/w) and ethanol to a final concentration of 38% (w/w).

  • Vortex the mixture for 10 minutes to ensure complete dissolution of the salt.

  • Place the suspension in an ultrasonic water bath (100 W) for 30 minutes.

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate the formation of the aqueous two-phase system.

  • Centrifuge the mixture to separate the phases. The upper, ethanol-rich phase contains the extracted flavonoids.

  • Carefully collect the upper phase for subsequent purification.

Workflow for UEAATPE of Flavonoids from Ficus carica

UEAATPE_Workflow start Dried Ficus carica Leaf Powder enzymatic_hydrolysis Enzymatic Hydrolysis (Cellulase, 50°C, 150 min) start->enzymatic_hydrolysis Add Buffer & Enzyme atpe_formation Aqueous Two-Phase System Formation (Ethanol, (NH4)2SO4) enzymatic_hydrolysis->atpe_formation Add Ethanol & Salt ultrasonication Ultrasonication (100W, 30 min) atpe_formation->ultrasonication phase_separation Phase Separation (Centrifugation) ultrasonication->phase_separation upper_phase Collect Upper Phase (Flavonoid-rich extract) phase_separation->upper_phase

Caption: Workflow for the UEAATPE method.

Purification of this compound

The crude flavonoid extract obtained from the initial extraction requires further purification to isolate this compound. A multi-step purification strategy involving column chromatography is generally employed.

Experimental Protocol 2: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific composition of the crude extract.

Materials:

  • Crude flavonoid extract

  • Silica gel (for initial cleanup)

  • Sephadex LH-20

  • Methanol

  • Deionized water

  • Ethyl acetate

  • n-Hexane

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • HPLC system for purity analysis

Procedure:

Step 1: Initial Cleanup with Silica Gel Column Chromatography

  • Concentrate the crude flavonoid extract under reduced pressure.

  • Adsorb the concentrated extract onto a small amount of silica gel.

  • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Collect fractions and monitor the separation using TLC. Combine fractions containing the desired flavonoid glycosides based on their TLC profiles.

Step 2: Purification with Sephadex LH-20 Column Chromatography

  • Pool and concentrate the fractions containing the target compound.

  • Dissolve the concentrated fraction in methanol.

  • Prepare a Sephadex LH-20 column equilibrated with methanol.

  • Load the sample onto the column.

  • Elute the column with methanol. Flavonoids are separated based on their molecular size and polarity.

  • Collect fractions and monitor with TLC. Combine the fractions that contain the purified this compound.

Step 3: Purity Assessment by HPLC

  • Analyze the purified fraction using a reverse-phase HPLC system with a C18 column.

  • A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).

  • Monitor the elution at a wavelength of around 350 nm.

  • The purity of the isolated this compound can be determined by the peak area percentage.

Purification Workflow for this compound

Purification_Workflow crude_extract Crude Flavonoid Extract silica_gel Silica Gel Column Chromatography (Gradient Elution) crude_extract->silica_gel fraction_collection1 Fraction Collection & TLC Analysis silica_gel->fraction_collection1 sephadex Sephadex LH-20 Column Chromatography (Isocratic Methanol Elution) fraction_collection1->sephadex Pool Fractions fraction_collection2 Fraction Collection & TLC Analysis sephadex->fraction_collection2 hplc_analysis HPLC Purity Analysis fraction_collection2->hplc_analysis Pool Fractions pure_compound Pure this compound hplc_analysis->pure_compound

Caption: General workflow for the purification of this compound.

Anti-Inflammatory Signaling Pathway of Quercetin Glycosides

Quercetin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

LPS-Induced Inflammatory Pathway and Inhibition by this compound

Signaling_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Nucleus inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->inflammatory_genes Activates Transcription inflammation Inflammation inflammatory_genes->inflammation Leads to Quercetin This compound Quercetin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated. This activation leads to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the release of NF-κB. The active NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS. This compound can inhibit this pathway, potentially by targeting the activity of IKK, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the extraction and purification of this compound from Ficus carica. The UEAATPE method offers a high-yield extraction, and subsequent purification using a combination of column chromatography techniques can lead to the isolation of the pure compound. The elucidated anti-inflammatory mechanism through the NF-κB pathway highlights the therapeutic potential of this flavonoid, making it a valuable candidate for further research and development in the pharmaceutical industry. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and research objectives.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Quercetin Glycosides in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin and its glycosides are flavonoids widely distributed in the plant kingdom, known for their significant antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and sensitive quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly selective and sensitive method for the analysis of quercetin glycosides. These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of quercetin glycosides from plant materials.

Data Presentation: Quantitative Analysis of Quercetin Glycosides

The following tables summarize the quantitative data of various quercetin glycosides found in different plant extracts, as determined by UPLC-MS/MS.

Table 1: Content of Quercetin Glycosides in Apocynum venetum and Apocynum hendersonii

CompoundApocynum venetum (mg/g dry weight)Apocynum hendersonii (mg/g dry weight)
HyperosideHigh Content-
IsoquercitrinHigh Content-
Quercetin-3-O-(6-O-malonyl)-galactosidePresent-
Quercetin-3-O-(6-O-malonyl)-glucosidePresent-
Quercetin-3-O-(6-O-acetyl)-galactosidePresent-
Quercetin-3-O-β-D-glucosyl-β-D-glucopyranoside-High Content
Total Flavonoids 15.35 13.28

Data sourced from a study on active flavonoids from Apocynum spp.[1]

Table 2: Content of Flavonoid Glycosides in Commercial Lemonade Samples (µ g/100 mL)

SampleEriocitrinNarirutinHesperidinRutin (a Quercetin Glycoside)Diosmin
110.515.225.85.38.1
28.912.120.1150.27.5
312.318.930.54.89.2
49.514.322.7205.68.8
511.116.728.36.19.5
67.811.518.9189.77.2
713.220.132.75.510.1
810.815.926.9250.48.5

This table highlights the presence of rutin (quercetin-3-O-rutinoside) and other flavonoid glycosides in commercial lemonade, demonstrating the applicability of UPLC-MS/MS for quality control.[2]

Experimental Protocols

Protocol 1: Extraction of Quercetin Glycosides from Dried Plant Material

This protocol is suitable for the extraction of quercetin glycosides from dried and powdered plant leaves, such as Apocynum species.

Materials and Reagents:

  • Dried leaf powder of the plant material

  • 70% (v/v) Ethanol

  • Sonicator

  • Centrifuge

  • 0.45 µm PTFE filter

Procedure:

  • Accurately weigh 5.0 g of the dried leaf powder.

  • Add 100 mL of 70% (v/v) ethanol to the powder.

  • Sonicate the mixture for 30 minutes.[1]

  • Centrifuge the crude extract at 3000 × g for 5 minutes.[1]

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE filter prior to UPLC-MS/MS analysis.[1]

Protocol 2: Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) for Liquid Samples

This protocol is optimized for the extraction of flavonoid glycosides from liquid matrices like commercial beverages.

Materials and Reagents:

  • Lemonade sample

  • Ethyl acetate (extraction solvent)

  • Acetonitrile (disperser solvent)

  • Vortex mixer

  • Centrifuge

Procedure:

  • This method is a rapid extraction technique suitable for liquid samples.[2]

  • The specific volumes of the sample, extraction solvent, and disperser solvent need to be optimized for the matrix of interest.

  • The principle involves the rapid injection of a mixture of the extraction and disperser solvents into the aqueous sample, followed by vortexing to form a cloudy solution.

  • Centrifugation is then used to separate the fine droplets of the extraction solvent from the aqueous phase.

  • The sedimented phase containing the analytes is collected for analysis.

Protocol 3: UPLC-MS/MS Analysis

This section provides a general UPLC-MS/MS methodology that can be adapted for the analysis of various quercetin glycosides.

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or a Q-TOF mass spectrometer

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 1-5 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step. An example gradient is as follows: 0-4 min, 10-30% B; 4-6 min, 30-90% B; 6-7 min, 90% B; 7-8 min, 90-10% B; 8-10 min, 10% B.

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.[3]

  • Source Temperature: 150 °C.[3]

  • Desolvation Temperature: 550 °C.[3]

  • Cone Gas Flow: 50 L/h.[3]

  • Desolvation Gas Flow: 1000 L/h.[3]

  • MRM Transitions: These need to be optimized for each specific quercetin glycoside. The precursor ion will be the [M-H]⁻ ion of the analyte, and the product ions will be characteristic fragments. For example, for Rutin (Quercetin-3-O-rutinoside), the transition m/z 609.2 → 300.0 might be used.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plant Material (Dried and Ground) extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration uplc UPLC Separation (C18 Column, Gradient Elution) filtration->uplc ms Mass Spectrometry (ESI-, MRM Mode) uplc->ms processing Data Acquisition and Processing ms->processing quantification Quantification (Calibration Curve) processing->quantification G cluster_pathway Simplified PI3K/Akt Signaling Pathway and Inhibition by Quercetin GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Quercetin Quercetin Quercetin->PI3K inhibits Quercetin->Akt inhibits

References

Application Note: DPPH Radical Scavenging Assay for Antioxidant Activity of Quercetin 3,7-diglucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] DPPH is a stable radical with a deep violet color in solution, exhibiting a strong absorbance maximum around 517 nm.[1] When reduced by an antioxidant, the solution's color changes to a pale yellow, leading to a decrease in absorbance.[3] This color change is proportional to the concentration and potency of the antioxidants present.

Quercetin and its glycosidic derivatives, such as Quercetin 3,7-diglucoside, are flavonoids found in many plants and are known for their significant antioxidant properties.[4][5] This protocol provides a detailed method for assessing the free radical scavenging activity of this compound using the DPPH assay, with Quercetin or Ascorbic Acid as a potential positive control.

Chemical Reaction

The antioxidant compound (AH), in this case, this compound, donates a hydrogen atom to the DPPH radical (DPPH•), resulting in the reduced, non-radical form DPPH-H and the oxidized antioxidant radical (A•).

G cluster_reactants Reactants cluster_products Products DPPH DPPH• (Radical, Violet) DPPHH DPPH-H (Reduced, Yellow) DPPH->DPPHH + H• AH Antioxidant (AH) (e.g., this compound) A Oxidized Antioxidant (A•) AH->A - H•

Caption: DPPH radical reduction by an antioxidant.

Materials and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid or Quercetin (Positive Control)

  • Anhydrous Methanol (HPLC grade) or Ethanol[1]

  • 96-well microplates

  • Microplate reader or UV-Vis Spectrophotometer

  • Adjustable micropipettes

  • Volumetric flasks and other standard laboratory glassware

  • Vortex mixer

Experimental Protocols

4.1. Reagent Preparation

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol to prepare a 0.1 mM (or 100 µM) stock solution.

    • Alternatively, prepare a more concentrated stock (e.g., 10⁻³ M) and dilute it to the working concentration.[1]

    • The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[1]

    • Store the solution in an amber bottle or a flask wrapped in aluminum foil and keep it at 4°C, as DPPH is light-sensitive.[1][6] It is recommended to prepare this solution fresh daily.[6]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

    • Store the stock solution at 4°C, protected from light. Quercetin solutions are relatively stable under these conditions.[7]

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Accurately weigh 10 mg of Ascorbic Acid and dissolve it in 10 mL of methanol. Prepare this solution fresh before use.

4.2. Assay Procedure (96-Well Plate Method)

  • Prepare Serial Dilutions:

    • From the 1 mg/mL stock solution of this compound, prepare a series of dilutions in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare the same series of dilutions for the positive control (Ascorbic Acid or Quercetin).

  • Plate Setup:

    • Sample/Standard Wells: Add 100 µL of each dilution of the test sample or positive control into respective wells.

    • Control (A_control): Add 100 µL of methanol into several wells. This serves as the negative control (maximum DPPH absorbance).

    • Sample Blank Wells (A_sample_blank): Add 100 µL of each sample dilution into separate wells. Add 100 µL of methanol to these wells instead of the DPPH solution in the next step. This is to correct for any intrinsic color of the sample.

  • Reaction Initiation:

    • Add 100 µL of the 0.1 mM DPPH working solution to all "Sample/Standard" and "Control" wells.

    • The final volume in all wells should be 200 µL.

  • Incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][6]

  • Absorbance Measurement:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.[6]

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_dpph Prepare 0.1 mM DPPH Working Solution mix Add 100 µL Sample/Control + 100 µL DPPH Solution to Wells prep_dpph->mix prep_sample Prepare this compound Stock & Serial Dilutions prep_sample->mix prep_control Prepare Positive Control Stock & Serial Dilutions prep_control->mix incubate Incubate for 30 min in the Dark at Room Temp. mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Radical Scavenging Activity measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value (Concentration for 50% Inhibition) plot->ic50

Caption: Step-by-step workflow for the DPPH assay.

Data Analysis

  • Calculate Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition (% Inhibition) is calculated for each concentration using the following formula, which corrects for the absorbance of the sample itself[8]:

    % Inhibition = [ (A_control – (A_sample – A_sample_blank)) / A_control ] x 100

    Where:

    • A_control = Absorbance of the DPPH solution with methanol (negative control).

    • A_sample = Absorbance of the DPPH solution with the test sample or standard.

    • A_sample_blank = Absorbance of the test sample or standard with methanol (no DPPH).

  • Determine the IC50 Value: The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9] To determine the IC50 value, plot the % Inhibition against the corresponding sample concentrations (µg/mL or µM). Use linear regression analysis to find the equation of the line (y = mx + c), where y = 50, and solve for x.

Data Presentation

The antioxidant activity of this compound can be compared with its aglycone (Quercetin) and other standard antioxidants. The table below presents reference IC50 values obtained from the literature for similar compounds.

CompoundDPPH IC50 ValueReference
Quercetin-3-O-diglucoside-7-O-glucoside245.5 µM[10]
Quercetin (aglycone)19.17 µg/mL[4]
Quercetin (aglycone)15.90 µg/mL[11]
Ascorbic Acid (Standard)9.53 µg/mL[4]

Note: IC50 values can vary depending on specific assay conditions (e.g., solvent, incubation time, exact DPPH concentration). The value for the triglucoside provides a useful benchmark for the expected activity of a diglucoside.

Safety Precautions

  • DPPH: Can be a skin and eye irritant. Avoid inhalation and direct contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Methanol/Ethanol: These solvents are flammable and toxic. Handle them in a well-ventilated fume hood, away from ignition sources.[6]

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols: Anti-inflammatory Assay of Quercetin 3,7-diglucoside in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory properties of Quercetin 3,7-diglucoside using the RAW 264.7 macrophage cell line. This document outlines the methodologies for evaluating cytotoxicity, measuring the inhibition of key inflammatory mediators, and exploring the potential underlying signaling pathways.

Introduction

Quercetin and its glycosidic forms are flavonoids widely recognized for their antioxidant and anti-inflammatory activities. This compound is a specific glycoside of quercetin. The RAW 264.7 macrophage cell line, when stimulated with lipopolysaccharide (LPS), provides a robust and reproducible in vitro model for studying inflammation. Upon LPS stimulation, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This document details the experimental procedures to quantify the inhibitory effects of this compound on these inflammatory markers.

Data Presentation

The following tables summarize the quantitative data on the effects of a structurally similar compound, Quercetin-3-O-diglucoside-7-O-glucoside, on LPS-stimulated RAW 264.7 cells.

Table 1: Effect of Quercetin-3-O-diglucoside-7-O-glucoside on Cell Viability

Concentration (µg/mL)Cell Viability (%)
1~100
10~100
100~100
1000~100

Data from preliminary cytotoxicity assays indicate that Quercetin-3-O-diglucoside-7-O-glucoside does not exhibit significant cytotoxicity in RAW 264.7 cells at concentrations up to 1000 µg/mL after 24 hours of incubation[1].

Table 2: Inhibition of Nitric Oxide (NO) Production by Quercetin-3-O-diglucoside-7-O-glucoside

TreatmentConcentration (µM)NO Production Inhibition (%)
Quercetin-3-O-diglucoside-7-O-glucoside5042.9
Quercetin-3-O-diglucoside-7-O-glucoside10080.2
Quercetin (Standard)1073.1

Quercetin-3-O-diglucoside-7-O-glucoside dose-dependently suppressed LPS-induced NO production in RAW 264.7 cells[1].

Table 3: Inhibition of Interleukin-6 (IL-6) Production by Quercetin-3-O-diglucoside-7-O-glucoside

TreatmentConcentration (µM)IL-6 Production Inhibition (%)
Quercetin-3-O-diglucoside-7-O-glucoside5031.4
Quercetin-3-O-diglucoside-7-O-glucoside10065.2
Quercetin (Standard)1058.3

LPS stimulation significantly increased IL-6 production, which was dose-dependently inhibited by pre-treatment with Quercetin-3-O-diglucoside-7-O-glucoside[1].

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 1-1000 µg/mL) for 24 hours.[1]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with different concentrations of this compound (e.g., 50 and 100 µM) for 30 minutes.[1]

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[1]

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Analysis (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound

  • LPS

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with desired concentrations of this compound for 30 minutes.[1]

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 18-24 hours.[1]

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Briefly, the wells of an ELISA plate are coated with a capture antibody. The collected supernatants and standards are then added. A detection antibody, often biotinylated, is added, followed by an enzyme-conjugate (e.g., streptavidin-HRP). Finally, a substrate is added to produce a colorimetric signal that is proportional to the amount of cytokine present.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Assays cluster_2 Data Analysis A RAW 264.7 Cell Culture B Seed cells in plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Cell Viability (MTT) D->E 24h F NO Production (Griess) D->F 18-24h G Cytokine Measurement (ELISA) D->G 18-24h H Absorbance Measurement E->H F->H G->H I Data Quantification H->I J Statistical Analysis I->J

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Putative Signaling Pathway

While the precise signaling pathway for this compound in RAW 264.7 cells is yet to be fully elucidated, studies on the aglycone, quercetin, and other quercetin glycosides suggest the involvement of the NF-κB and MAPK signaling pathways.[2][3][4]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKs MAPKs (ERK, JNK, p38) TRAF6->MAPKs IKK IKK TRAF6->IKK AP1 AP-1 MAPKs->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) AP1->Inflammatory_Mediators IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammatory_Mediators Quercetin This compound Quercetin->MAPKs inhibits Quercetin->IKK inhibits

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols: Anticancer Activity of Quercetin Glycosides on HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Quercetin-3-O-glucoside and its Aglycone, Quercetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a flavonoid ubiquitously present in fruits and vegetables, has garnered significant attention for its potential anticancer properties. Its glycosidic forms are the most common in nature. While direct research on the anticancer activity of Quercetin 3,7-diglucoside on HeLa cells is limited, studies on the closely related Quercetin-3-O-glucoside (Q3G) and the aglycone Quercetin provide valuable insights into the potential mechanisms of action against cervical cancer cells. These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis through various signaling pathways. This document provides a detailed overview of the reported anticancer effects of Q3G and Quercetin on HeLa cells, including quantitative data, experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of Quercetin and its glucoside derivative on HeLa cells.

Table 1: Cytotoxicity of Quercetin and Quercetin-3-O-glucoside on HeLa Cells

CompoundConcentrationIncubation TimeCell Viability Reduction (%)IC50 ValueCitation
Quercetin 25 µM24 h13%100 µM (at 24h)[1]
25 µM48 h20%[1]
50 µM24 h23%[1]
50 µM48 h48%[1]
6.25 µM24 h13.4 ± 2.2%[2]
12.5 µM24 h26.2 ± 6.8%[2]
25 µM24 h39.8 ± 11.4%[2]
50 µM24 h48.5 ± 9.1%[2]
Quercetin-3-O-glucoside (Q3G) >10 µg/mL48 hSignificant growth inhibition40 µg/mL (at 48h)[3]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Quercetin and Quercetin-3-O-glucoside on HeLa Cells

CompoundConcentrationIncubation TimeEffectObservationsCitation
Quercetin 25 µM24 hApoptosis13% increase in sub-G0 population[1]
50 µM24 hApoptosis23% increase in sub-G0 population[1]
6.25 µM24 hApoptosis9.0 ± 1.4% apoptosis rate[2]
12.5 µM24 hApoptosis13.3 ± 1.1% apoptosis rate[2]
25 µM24 hApoptosis22.5 ± 2.3% apoptosis rate[2]
50 µM24 hApoptosis44.7 ± 4.2% apoptosis rate[2]
25 µM, 50 µM24 h, 48 hCell Cycle ArrestG2/M phase arrest[1]
Quercetin-3-O-glucoside (Q3G) 30 µg/mL48 hApoptosis~20% early apoptosis, ~35% late apoptosis[3]
VariousTime-dependentCell Cycle ArrestS phase arrest[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on HeLa cells by measuring the metabolic activity of viable cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quercetin or Quercetin-3-O-glucoside (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 1-150 µM for Quercetin) and a vehicle control (DMSO).

  • Incubate the plates for the desired time periods (e.g., 24 and 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • HeLa cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed HeLa cells and treat with the desired concentrations of the test compound for the specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • HeLa cells treated with the test compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Culture and treat HeLa cells with the test compound as required.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze changes in the expression of apoptosis-related proteins like Bcl-2 and Bax.

Materials:

  • HeLa cells treated with the test compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Visualizations

Signaling Pathways

The anticancer effects of Quercetin and its glycosides on HeLa cells are mediated through multiple signaling pathways, primarily leading to the induction of apoptosis.

Quercetin_Apoptosis_Pathway Quercetin Quercetin / Quercetin Glycosides ROS ↑ Reactive Oxygen Species (ROS) Quercetin->ROS Bax ↑ Bax Quercetin->Bax Bcl2 ↓ Bcl-2 Quercetin->Bcl2 CellCycleArrest Cell Cycle Arrest (S or G2/M phase) Quercetin->CellCycleArrest Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria inhibits Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Quercetin-induced apoptosis in HeLa cells.

Experimental Workflow

The general workflow for investigating the anticancer activity of a compound like this compound on HeLa cells is depicted below.

Experimental_Workflow start HeLa Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Bcl-2, Bax, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying anticancer effects on HeLa cells.

While specific data on this compound's effect on HeLa cells is not yet available, the existing research on Quercetin-3-O-glucoside and the aglycone Quercetin strongly suggests that quercetin glycosides are promising candidates for anticancer research. The provided data and protocols offer a solid foundation for researchers to investigate the specific effects of this compound and further elucidate the molecular mechanisms underlying the anticancer activity of this class of compounds in cervical cancer. Future studies should focus on directly evaluating the efficacy of this compound on HeLa cells to confirm and expand upon the findings presented here.

References

Application Notes and Protocols: Neuroprotective Effects of Quercetin 3,7-diglucoside In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a prominent dietary flavonoid, and its glycosidic derivatives have garnered significant attention for their potential neuroprotective properties. These compounds are extensively studied for their antioxidant, anti-inflammatory, and anti-apoptotic effects in the context of neurodegenerative diseases.[1][2] This document focuses on the in vitro neuroprotective effects of a specific glycoside, Quercetin 3,7-diglucoside, providing detailed protocols and summarizing available data to facilitate further research and drug development efforts in this area. While specific data on this compound is emerging, this document also draws upon established protocols for the broader quercetin family that can be adapted for the study of this particular diglucoside.

Data Presentation

The neuroprotective effects of Quercetin 3,4'-O-β-d-diglucoside (a positional isomer of 3,7-diglucoside) have been demonstrated in human striatal precursor cells (HSPs) subjected to nutrient deprivation, a model for neuronal stress.[3][4] The key findings are summarized below.

Experimental ModelTreatmentKey FindingsReference
Human Striatal Precursor Cells (HSPs)Nutrient Deprivation (PBS) + Quercetin 3,4'-O-β-d-diglucosideSignificantly promoted cell survival.[3][4]
Human Striatal Precursor Cells (HSPs)Nutrient Deprivation (PBS) + Quercetin 3,4'-O-β-d-diglucosideStrongly decreased apoptosis.[3][4]
Human Striatal Precursor Cells (HSPs)Nutrient Deprivation (PBS) + Quercetin 3,4'-O-β-d-diglucosidePrevented the decrease in pancadherin expression.[3][4]
Human Striatal Precursor Cells (HSPs)Nutrient Deprivation (PBS) + Quercetin 3,4'-O-β-d-diglucosidePrevented the decrease in focal adhesion kinase (FAK) expression.[3][4]

Experimental Protocols

Cell Culture and Induction of Neuronal Stress

This protocol is based on the methodology used for studying the neuroprotective effects of Quercetin 3,4'-O-β-d-diglucoside on human striatal precursor cells (HSPs).[3][4]

Materials:

  • Human Striatal Precursor Cells (HSPs)

  • Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, growth factors)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution prepared in a suitable solvent like DMSO, and then diluted in culture medium or PBS)

  • 96-well and 6-well culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HSPs in complete culture medium until they reach the desired confluence (e.g., 70-80%).

  • To induce nutrient deprivation, gently wash the cells twice with sterile PBS.

  • Replace the complete culture medium with sterile PBS.

  • Immediately add this compound to the PBS at the desired final concentrations. Include a vehicle control (PBS with the same concentration of the solvent used for the quercetin stock).

  • Incubate the cells for the desired period (e.g., 6 hours, as in the reference study) at 37°C in a 5% CO2 incubator.

Assessment of Cell Viability (MTT Assay)

This is a general protocol adaptable for assessing the neuroprotective effects of this compound.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Evaluation of Apoptosis (Annexin V-FITC/PI Staining)

This protocol utilizes flow cytometry to quantify apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Neuronal Cells induce_stress Induce Neuronal Stress (e.g., Nutrient Deprivation) cell_culture->induce_stress add_quercetin Add this compound induce_stress->add_quercetin viability_assay Cell Viability Assay (e.g., MTT) add_quercetin->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) add_quercetin->apoptosis_assay protein_analysis Protein Expression (Western Blot) add_quercetin->protein_analysis

Caption: A generalized workflow for in vitro assessment of the neuroprotective effects of this compound.

Proposed Signaling Pathways for Neuroprotection by Quercetin Derivatives

While specific signaling pathways for this compound are yet to be fully elucidated, the following diagram illustrates general pathways implicated in the neuroprotective effects of quercetin and its metabolites.[1][2]

signaling_pathway cluster_stress Cellular Stress cluster_quercetin Quercetin Action cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress nrf2 Nrf2-ARE Pathway oxidative_stress->nrf2 inflammation Neuroinflammation nf_kb NF-κB Pathway inflammation->nf_kb quercetin This compound quercetin->nrf2 pi3k_akt PI3K/Akt Pathway quercetin->pi3k_akt quercetin->nf_kb antioxidant_response Antioxidant Response nrf2->antioxidant_response cell_survival Increased Cell Survival pi3k_akt->cell_survival apoptosis_inhibition Apoptosis Inhibition pi3k_akt->apoptosis_inhibition reduced_inflammation Reduced Inflammation nf_kb->reduced_inflammation

Caption: Putative signaling pathways involved in the neuroprotective effects of quercetin derivatives.

Conclusion

This compound represents a promising candidate for neuroprotective therapeutic strategies. The protocols and data presented herein provide a framework for researchers to investigate its efficacy and mechanisms of action in various in vitro models of neuronal injury and neurodegeneration. Further studies are warranted to delineate the specific signaling pathways modulated by this particular diglucoside and to translate these in vitro findings into in vivo models.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Quercetin 3,7-diglucoside to its Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic hydrolysis of Quercetin 3,7-diglucoside to its aglycone, quercetin. The protocols detailed below are essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in the production and analysis of quercetin, a flavonoid with significant therapeutic potential.[1] The conversion of its glycosidic forms, such as this compound, into the more bioactive aglycone is a critical step in many research and development pipelines.

Introduction

Quercetin is a potent antioxidant flavonoid found in many plants, where it typically exists as glycosides.[1] These sugar moieties affect its solubility, stability, and bioavailability.[2][3] Enzymatic hydrolysis offers a specific and mild method to cleave these sugar groups, yielding the aglycone, which often exhibits enhanced biological activity.[4] This document outlines protocols for the enzymatic hydrolysis of this compound using β-glucosidase and Snailase, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Enzyme Activity for the Hydrolysis of Quercetin Glycosides
EnzymeSubstrate(s)pHTemperature (°C)Incubation Time (min)Reported Aglycone Yield (mg/g)Reference
Snailase Flavonoid Glycosides from M. × domestica5.53725Quercetin: 1.85 - 1.90[5][6]
β-Glucosidase Flavonoid Glycosides from M. × domestica5.03725Quercetin: Lower than Snailase[6]
Cellobiase Flavonoid Glycosides from M. × domestica4.53725Quercetin: Lower than Snailase[6]
Pectinase Flavonoid Glycosides from M. × domestica4.54025Quercetin: Lower than Snailase[6]
Cellulase Flavonoid Glycosides from M. × domestica5.55225Quercetin: Lower than Snailase[6]

Note: The yields are based on the hydrolysis of a complex mixture of flavonoid glycosides from a plant extract and may vary for the pure this compound substrate.

Experimental Protocols

Preparation of Substrate and Standard Solutions

1.1. This compound Stock Solution (1 mg/mL):

  • Weigh 10 mg of this compound standard.
  • Dissolve in 10 mL of methanol or dimethyl sulfoxide (DMSO).
  • Store at -20°C in a light-protected vial.

1.2. Quercetin Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of quercetin standard.
  • Dissolve in 10 mL of methanol.
  • Store at -20°C in a light-protected vial.

1.3. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of quercetin (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol. These will be used to generate a calibration curve for HPLC analysis.

Enzymatic Hydrolysis Protocols

2.1. Protocol for Hydrolysis using β-Glucosidase:

  • Enzyme Solution: Prepare a 1 U/mL solution of β-glucosidase in 50 mM sodium acetate buffer (pH 5.0).

  • Reaction Mixture:

    • In a microcentrifuge tube, add 100 µL of this compound stock solution (1 mg/mL).

    • Add 800 µL of 50 mM sodium acetate buffer (pH 5.0).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the β-glucosidase solution (1 U/mL).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30, 60, 120, and 240 minutes) to monitor the reaction progress.

  • Reaction Termination: Stop the reaction by adding an equal volume (1 mL) of ice-cold methanol.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2.2. Protocol for Hydrolysis using Snailase:

  • Enzyme Solution: Prepare a solution of Snailase (e.g., 5 mg) in 1 mL of 50 mM sodium phosphate buffer (pH 5.5).

  • Reaction Mixture:

    • In a microcentrifuge tube, add 100 µL of this compound stock solution (1 mg/mL).

    • Add 800 µL of 50 mM sodium phosphate buffer (pH 5.5).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the Snailase enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15, 30, 60, and 120 minutes). Snailase is reported to be a fast-acting enzyme mixture.[5][7]

  • Reaction Termination: Stop the reaction by adding an equal volume (1 mL) of ice-cold methanol.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 14,000 rpm for 5 minutes.[5] Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol

3.1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A linear gradient can be optimized, for example:
  • 0-5 min: 10% B
  • 5-20 min: 10-50% B
  • 20-25 min: 50-90% B
  • 25-30 min: 90% B
  • 30-35 min: 90-10% B
  • 35-40 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 370 nm.
  • Injection Volume: 10 µL.

3.2. Quantification:

  • Construct a calibration curve by plotting the peak area of the quercetin standards against their known concentrations.
  • Determine the concentration of quercetin produced in the enzymatic hydrolysis samples by interpolating their peak areas from the calibration curve.
  • The conversion of this compound can be monitored by the decrease in its peak area and the corresponding increase in the peak areas of the intermediate mono-glucosides and the final quercetin aglycone.

Mandatory Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Substrate This compound Stock Solution Mix Combine Substrate, Buffer, and Enzyme Substrate->Mix Enzyme Enzyme Solution (β-Glucosidase or Snailase) Enzyme->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Terminate Reaction (e.g., with Methanol) Incubate->Terminate Prepare Sample Preparation (Centrifuge, Filter) Terminate->Prepare HPLC HPLC Analysis Prepare->HPLC Quantify Quantification of Quercetin HPLC->Quantify

Caption: Experimental workflow for enzymatic hydrolysis.

Hydrolysis_Pathway QDG This compound Q3G Quercetin 3-glucoside QDG->Q3G Enzyme (- Glucose at C7) Q7G Quercetin 7-glucoside QDG->Q7G Enzyme (- Glucose at C3) Q Quercetin (Aglycone) Q3G->Q Enzyme (- Glucose at C3) Q7G->Q Enzyme (- Glucose at C7)

Caption: Enzymatic hydrolysis pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Quercetin 3,7-diglucoside for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of Quercetin 3,7-diglucoside in bioassay applications.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my desired solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: this compound, like many flavonoids, has limited solubility in aqueous solutions.[1][2][3] Organic solvents are typically required for initial stock solutions.

    • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[4][5][6] For specific applications, pyridine or acetone can also be considered.[4][5][7]

  • Insufficient Physical Agitation: Simple mixing may not be enough to dissolve the compound.

    • Recommended Actions:

      • Gently warm the solution to 37°C.[7]

      • Use a vortex mixer to create a suspension.

      • Sonicate the solution in an ultrasonic bath for a short period (e.g., 5-10 minutes) to aid dissolution.[7][8]

  • Concentration Too High: You may be attempting to create a stock solution that is above the solubility limit of the solvent.

    • Recommended Action: Prepare a more dilute stock solution. It is often better to prepare a fresh, lower concentration solution for each experiment.

Issue 2: Precipitation occurs when adding the stock solution to my aqueous bioassay medium.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: The final concentration of the organic solvent from your stock solution may not be sufficient to keep the compound dissolved in the aqueous medium.

    • Recommended Actions:

      • Decrease Final Concentration: Lower the final concentration of this compound in your bioassay.

      • Increase Co-solvent Percentage: If your experimental design allows, slightly increase the final percentage of the organic solvent (e.g., DMSO, ethanol) in the assay medium. However, be mindful of solvent toxicity to cells. It is crucial to include a vehicle control in your experiment to account for any effects of the solvent itself.

      • Use of Excipients: Consider the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80).[9][10][11][12] These can form complexes with the compound, increasing its aqueous solubility.

  • pH of the Medium: The pH of your bioassay medium can influence the solubility and stability of flavonoids.[13][14][15]

    • Recommended Action: Check the pH of your final solution. While increasing pH can sometimes increase the solubility of phenolic compounds, quercetin and related flavonoids can degrade at neutral to alkaline pH.[14][15][16] It is generally recommended to work in slightly acidic to neutral conditions if possible, though this may depend on the specific requirements of your bioassay.

Issue 3: I am observing inconsistent results in my bioassays.

Possible Causes and Solutions:

  • Compound Degradation: Quercetin and its glycosides can be unstable, particularly at alkaline pH, in the presence of light, or at elevated temperatures for extended periods.[16][17]

    • Recommended Actions:

      • Prepare Fresh Solutions: Prepare solutions fresh on the day of the experiment whenever possible.[4][7]

      • Storage of Stock Solutions: If you must store stock solutions, aliquot them into tightly sealed vials and store at -20°C for up to two weeks.[4] Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening.[4]

      • Protect from Light: Protect your solutions from light by using amber vials or covering them with foil.

  • Incomplete Dissolution: Even if not visually apparent, micro-precipitates can lead to inconsistent effective concentrations.

    • Recommended Action: After preparing the final dilution in your bioassay medium, briefly vortex or gently mix before adding to your experimental setup. For cell-based assays, ensure the final solution is sterile-filtered if precipitation is a concern after dilution (use a solvent-compatible filter).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: DMSO is a highly effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[4][5][6] Ethanol and methanol are also suitable alternatives.[4][5][6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is critical to determine the maximum tolerable concentration for your specific cell line and to include a vehicle control (medium with the same concentration of DMSO without the compound) in all experiments.

Q3: How can I increase the aqueous solubility of this compound without using organic solvents?

A3: While challenging, you can explore several formulation strategies:

  • Complexation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can encapsulate the molecule, increasing its solubility in water.[9][11][12]

  • pH Adjustment: Slightly altering the pH of the solution may improve solubility. However, be cautious as quercetin can degrade at alkaline pH.[13][14][15][16]

  • Use of Surfactants or Co-solvents: Non-ionic surfactants or co-solvents can be used in small amounts to improve solubility.[10]

Q4: Should I heat the solution to dissolve this compound?

A4: Gentle warming to 37°C can aid dissolution.[7] However, prolonged exposure to high temperatures should be avoided as it can lead to degradation of the compound.[17][18]

Q5: How should I store my this compound solutions?

A5: For short-term use, prepare solutions fresh daily.[7] For longer-term storage, aliquot stock solutions into airtight, light-protected vials and store at -20°C for no longer than two weeks.[4] Avoid repeated freeze-thaw cycles.

Data and Protocols

Quantitative Data Summary

The following tables summarize solubility data for quercetin (the aglycone of this compound) and related compounds. Specific quantitative solubility data for this compound is limited in the literature.

Table 1: Solubility of Quercetin in Various Solvents

SolventTemperature (°C)Solubility
Water25~0.01 mg/mL[19][20]
Water100~0.016 mg/mL (degradation observed)[18]
Ethanol37~4.0 mg/mL[19][20]
DMSO25~150 mg/mL[19][20]

Table 2: Effect of pH on Quercetin Solubility

pHMediumObservation
AcidicBufferLower solubility.[15]
5.0Citrate BufferBaseline for co-crystal solubility studies.[14][21]
7.4Phosphate BufferIncreased solubility, but oxidation and degradation begin.[14][21]
AlkalineBufferHigher solubility but significant degradation.[14][15][16][21]

Table 3: Examples of Solubility Enhancement Strategies for Quercetin

Enhancement MethodExcipient/SystemFold Increase in Solubility (Approx.)Reference
ComplexationRubusoside (10%)~770x (in water)[22]
Co-crystal FormationIsonicotinamide (1:1)1.36x[14][21]
Solid DispersionPolyvinylpyrrolidone (PVP)Significant improvement[12]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 6.265 mg of this compound (Molecular Weight: 626.5 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Storage: If not for immediate use, aliquot into smaller volumes in amber vials and store at -20°C.

Protocol 2: Dilution into Aqueous Medium for Cell-Based Assays

  • Thaw Stock: If frozen, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional): Perform an intermediate dilution in your cell culture medium or buffer (e.g., dilute 1:100 to get a 100 µM solution). This helps to minimize precipitation.

  • Final Dilution: Add the required volume of the intermediate or stock solution to your final assay volume to achieve the desired concentration (e.g., 10 µL of a 10 mM stock into 10 mL of medium for a final concentration of 10 µM). The final DMSO concentration in this example would be 0.1%.

  • Mixing: Immediately and gently mix the final solution thoroughly before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of your assay medium.

Visualizations

Troubleshooting Workflow for Solubility Issues

Solubility_Workflow start Start: Dissolving This compound solvent Select appropriate solvent (e.g., DMSO, Ethanol) start->solvent dissolve Attempt to dissolve at desired concentration solvent->dissolve precipitate_stock Does it dissolve? dissolve->precipitate_stock lower_conc Lower the stock concentration dissolve->lower_conc If still not dissolving heat_sonicate Apply gentle heat (37°C) and/or sonication precipitate_stock->heat_sonicate No stock_ok Stock solution prepared precipitate_stock->stock_ok Yes heat_sonicate->dissolve lower_conc->dissolve dilute Dilute stock solution into aqueous bioassay medium stock_ok->dilute precipitate_final Precipitation observed? dilute->precipitate_final final_ok Experiment ready precipitate_final->final_ok No troubleshoot_final Troubleshoot Final Dilution precipitate_final->troubleshoot_final Yes lower_final_conc Lower final concentration troubleshoot_final->lower_final_conc use_excipients Use solubility enhancers (e.g., cyclodextrins) troubleshoot_final->use_excipients check_ph Check pH of medium (avoid alkaline pH) troubleshoot_final->check_ph lower_final_conc->dilute use_excipients->dilute check_ph->dilute

Caption: A workflow diagram for troubleshooting solubility issues.

Logical Relationships in Solubility Enhancement

Solubility_Enhancement cluster_approaches Enhancement Approaches cluster_physical cluster_chemical compound Poorly Soluble Compound (this compound) phys_methods Physical Methods compound->phys_methods chem_methods Chemical/Formulation Methods compound->chem_methods heating Heating phys_methods->heating sonication Sonication phys_methods->sonication particle_size Particle Size Reduction (Nanofabrication) phys_methods->particle_size cosolvents Co-solvents (e.g., DMSO, Ethanol) chem_methods->cosolvents ph_adjust pH Adjustment chem_methods->ph_adjust complexation Complexation (e.g., Cyclodextrins) chem_methods->complexation solid_disp Solid Dispersions (e.g., with PVP) chem_methods->solid_disp

Caption: Methods to improve the solubility of this compound.

References

"stability of Quercetin 3,7-diglucoside in different solvents and pH"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin 3,7-diglucoside. It addresses common issues related to the stability of this compound in different solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, a glycosylated flavonoid, generally exhibits greater stability than its aglycone form, quercetin. However, its stability is significantly influenced by factors such as pH, solvent, temperature, and light exposure. Glycosylation at the 3 and 7 positions can protect the core quercetin structure from rapid degradation, particularly at neutral to alkaline pH.

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. Like many flavonoids, it is most stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral and alkaline.[1][2][3] Alkaline conditions can lead to autoxidation and degradation of the flavonoid structure.[4] It is recommended to maintain a pH below 6 for optimal stability in aqueous solutions.

Q3: Which solvents are recommended for dissolving and storing this compound?

This compound is soluble in a variety of organic solvents. For short-term storage and experimental use, dimethyl sulfoxide (DMSO) is often recommended as it has been shown to provide excellent stability for quercetin and related compounds.[1][5] Other suitable solvents include ethanol, methanol, and acetone. It is advisable to prepare solutions fresh and store them at low temperatures in the dark to minimize degradation.

Q4: I am observing a color change in my this compound solution. What could be the cause?

A color change, typically a shift to a darker or brownish hue, is a common indicator of flavonoid degradation. This is often due to oxidation, which can be accelerated by exposure to light, elevated temperatures, or a non-optimal pH (neutral to alkaline). Ensure your solutions are protected from light and stored at a low temperature (e.g., -20°C for long-term storage in a suitable solvent).

Q5: What are the expected degradation products of this compound?

Under degradative conditions, particularly alkaline hydrolysis or oxidation, the glycosidic bonds can be cleaved, releasing the glucose moieties and the quercetin aglycone. The quercetin molecule can then further degrade into smaller phenolic compounds. Common degradation products of quercetin include protocatechuic acid and phloroglucinol carboxylic acid.[6]

Troubleshooting Guides

Issue 1: Rapid loss of compound in solution.

  • Possible Cause: pH of the solution is too high (neutral or alkaline).

    • Troubleshooting Step: Measure the pH of your solution. If it is above 6, adjust to a more acidic pH using a suitable buffer (e.g., citrate or acetate buffer). For future experiments, prepare your solutions in an acidic buffer from the start.

  • Possible Cause: Exposure to light.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.

  • Possible Cause: High storage temperature.

    • Troubleshooting Step: Store stock solutions and working solutions at low temperatures. For short-term storage (days), 4°C may be adequate. For long-term storage (weeks to months), -20°C or -80°C is recommended.

  • Possible Cause: Oxidative degradation.

    • Troubleshooting Step: De-gas your solvents before use to remove dissolved oxygen. Consider adding an antioxidant to your formulation if compatible with your experimental design.

Issue 2: Inconsistent results in bioassays.

  • Possible Cause: Degradation of the compound in the assay medium.

    • Troubleshooting Step: Assess the stability of this compound directly in your cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points to determine the rate of degradation.

  • Possible Cause: Interaction with components of the medium.

    • Troubleshooting Step: Some components in complex media, such as metal ions, can catalyze the degradation of flavonoids.[7] If possible, use a simpler, defined medium for your experiments or chelate metal ions if they are not essential for the assay.

Quantitative Data

Disclaimer: The following quantitative data is for Quercetin (aglycone) and is provided as a proxy for the stability of this compound. Glycosylation is expected to improve stability, meaning the degradation rates for the diglucoside may be lower. However, the general trends with respect to pH and temperature are expected to be similar.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Quercetin at 37°C [1][2]

pHDegradation Rate Constant (k) (h⁻¹)
6.00.0281
6.8Not explicitly provided, but intermediate between 6.0 and 7.5
7.50.375

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Quercetin at pH 6.8 [2]

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)
37Not explicitly provided, but lower than 50°C
500.245
651.42

Table 3: Qualitative Stability of Quercetin in Different Solvents (based on absorbance changes over 4 weeks) [1]

SolventStability Assessment
10% DMSOExcellent
70% EthanolModerate
100% EthanolVariable
MethanolModerate

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under different conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired test solvents (e.g., different buffers of varying pH, or organic solvents) to a final working concentration (e.g., 50 µg/mL).

  • Incubation:

    • Aliquot the test solutions into amber HPLC vials.

    • Store the vials under the desired stress conditions (e.g., different temperatures, exposure to light vs. dark).

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each condition.

    • Analyze the samples immediately by a validated stability-indicating HPLC method.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (typically around 254 nm and 350-370 nm).

    • Column Temperature: 25-30°C.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics. The half-life (t½) can be calculated as 0.693/k.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Test Prepare Test Solutions (in different solvents/pH) Stock->Test Incubate Incubate under controlled conditions (Temp, Light) Test->Incubate Sample Sample at Time Intervals (t=0, 2, 4, 8... hrs) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Peak Area HPLC->Quantify Kinetics Calculate Degradation Kinetics (% Remaining, k, t½) Quantify->Kinetics

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Q37DG This compound Quercetin Quercetin (Aglycone) Q37DG->Quercetin Hydrolysis (Alkaline pH, Enzymes) DegradationProducts Protocatechuic Acid Phloroglucinol Carboxylic Acid Quercetin->DegradationProducts Oxidative Degradation (Ring Fission)

Caption: Simplified degradation pathway of this compound.

References

"optimizing extraction yield of quercetin glycosides from plant material"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of quercetin glycosides from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of quercetin glycosides?

A1: The extraction of quercetin glycosides is a multi-faceted process where several factors can significantly impact the final yield.[1] Key parameters include the choice of extraction solvent and its polarity, the solid-to-solvent ratio, extraction temperature, and duration.[1][2] The chemical nature of the solvent is paramount, as is the particle size of the plant material and the extraction technique employed.[1][3]

Q2: Which solvents are most effective for extracting quercetin glycosides?

A2: The choice of solvent is critical and depends on the polarity of the target quercetin glycosides. Generally, polar solvents are more effective. Methanol has been shown to be highly effective in extracting quercetin and its glycosides. Aqueous mixtures of ethanol and methanol are also commonly used and have demonstrated high extraction efficiency.[1][4] For instance, a study on 'Idared' apple peels found that methanol was superior to acetone and ethyl acetate.[3] The optimal concentration of the aqueous solvent can vary; for example, 80% to 100% (v/v) methanol was found to be optimal for ultrasound-assisted extraction from apple peels.[3][5]

Q3: What is the impact of pH on the extraction and stability of quercetin glycosides?

A3: The pH of the extraction solvent can have a significant effect on both the yield and the chemical form of the extracted compounds. Acidic conditions, typically around pH 2.5 to 4, have been shown to enhance the extraction yield of flavonoids in several studies.[6][7] However, strong acidic conditions (e.g., 0.1% v/v HCl or higher) can lead to the hydrolysis of quercetin glycosides into their aglycone form (quercetin), which can result in an overestimation of the naturally occurring aglycone.[5] At pH values above 7.0, the extraction yield of flavonoids may decrease.[6] The stability of phenolic compounds, including flavonoids, is generally favored in the pH range of 4-7.[8]

Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A4: Modern extraction techniques like UAE and MAE offer several advantages over conventional methods. These techniques can significantly reduce extraction time and solvent consumption while increasing the yield of quercetin glycosides.[9][10] MAE, for instance, has been reported to provide a higher yield of quercetin from onion skin in a shorter time compared to UAE and conventional solvent extraction.[11] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6] MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid cell wall rupture and release of target compounds.[12]

Q5: How does temperature affect the extraction yield and stability of quercetin glycosides?

A5: Temperature is a critical parameter that can both enhance and degrade the extraction yield. Increasing the temperature generally improves the solubility and diffusion rate of the target compounds, leading to a higher yield.[13] However, excessively high temperatures can lead to the degradation of thermolabile compounds like quercetin glycosides.[12][14] For example, while temperatures up to 60°C have been found to be optimal for flavonoid extraction from some sources, higher temperatures can cause degradation.[7][13] It is crucial to maintain the temperature below levels that could cause hydrolysis of the glycosidic bonds.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low extraction yield of quercetin glycosides. 1. Inappropriate solvent selection: The polarity of the solvent may not be suitable for the target glycosides. 2. Suboptimal extraction parameters: Temperature, time, or solid-to-solvent ratio may not be optimized.[1] 3. Insufficient cell wall disruption: The plant material may not be ground to a fine enough particle size, or the extraction technique may not be effective.[15] 4. Degradation of glycosides: High temperatures or extreme pH may be causing the breakdown of the target compounds.[8][12]1. Solvent Optimization: Test a range of solvents with varying polarities, such as methanol, ethanol, and their aqueous mixtures.[3] Start with a widely effective solvent like 80% methanol. 2. Parameter Optimization: Systematically vary the temperature (e.g., 40-60°C), extraction time (e.g., 15-60 min), and solid-to-solvent ratio (e.g., 1:20 to 1:50 w/v) to find the optimal conditions for your specific plant material.[3][5][7] 3. Improve Cell Disruption: Ensure the plant material is finely powdered (e.g., smaller than 0.5 mm).[15] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[2][11] 4. Control Temperature and pH: Maintain the extraction temperature below 60°C to prevent thermal degradation.[7] Keep the pH of the solvent within a slightly acidic to neutral range (pH 4-7) to ensure stability.[8]
High levels of quercetin aglycone detected, but low glycoside levels. 1. Acid hydrolysis: The extraction solvent may be too acidic, causing the hydrolysis of glycosides to the aglycone form.[3] 2. High extraction temperature: Elevated temperatures can also promote the cleavage of glycosidic bonds.[14] 3. Enzymatic activity: Endogenous enzymes in the plant material may be hydrolyzing the glycosides during extraction.1. Adjust Solvent pH: Avoid using strong acids. If an acidic medium is necessary, use a mildly acidic pH (e.g., pH 4-5).[7][8] Neutral or slightly acidic solvents are generally safer for preserving glycosides.[3] 2. Lower Extraction Temperature: Conduct the extraction at a lower temperature (e.g., 30-50°C) to minimize thermal hydrolysis.[3][13] 3. Enzyme Deactivation: Consider a blanching step with hot water or steam before extraction to deactivate enzymes, though be mindful of potential quercetin degradation during this step.[3]
Inconsistent extraction results between batches. 1. Variability in plant material: Differences in plant age, growing conditions, or storage can affect the concentration of quercetin glycosides. 2. Inconsistent sample preparation: Variations in particle size or moisture content of the plant material.[15] 3. Lack of precise control over extraction parameters: Fluctuations in temperature, time, or solvent composition.1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. Document the specifics of the plant material for each batch. 2. Standardize Sample Preparation: Dry the plant material to a consistent moisture content and grind it to a uniform particle size before extraction.[15] 3. Ensure Precise Control: Use calibrated equipment to maintain consistent temperature, time, and solvent-to-solid ratios. Precisely measure solvent compositions for each extraction.
Extract is difficult to filter or process. 1. High viscosity of the extract: This can occur with high solid-to-solvent ratios or with certain plant materials that release mucilaginous substances.[16] 2. Fine particulate matter: If the plant material is too finely ground, it can pass through standard filters.1. Adjust Solid-to-Solvent Ratio: Increase the amount of solvent to decrease the viscosity of the extract.[16] 2. Use Centrifugation: Centrifuge the extract to pellet the solid material before filtration. 3. Employ Different Filtration Methods: Use a filter aid (e.g., celite) or a multi-stage filtration process with progressively finer filters.

Quantitative Data Summary

Table 1: Effect of Solvent Type on Flavonol Extraction from Dehydrated 'Idared' Apple Peels (mg/100g DW)

SolventDielectric ConstantQuercetinQuercetin-3-O-galactosideQuercetin-3-O-rhamnosideQuercetin-3-O-rutinosideTotal Quercetin & Glycosides
Methanol33.001.326.565.81.094.6
Acetone20.070.918.21.0ND20.1
Ethyl Acetate5.90ND21.1NDND21.1
Water78.54NDNDNDNDND
Chloroform4.72NDNDNDNDND
ND: Not Detected

Table 2: Optimal Conditions for Quercetin Glycoside Extraction using Different Methods

Plant MaterialExtraction MethodOptimal ConditionsQuercetin YieldReference
'Idared' Apple PeelsUltrasound-Assisted Extraction (UAE)80-100% (v/v) Methanol, 15 min sonication, 1:50 solid-to-solvent ratioNot specified in yield[3][5]
Onion SkinMicrowave-Assisted Extraction (MAE)69.7% Ethanol, 117 secondsHigher than UAE and CSE[11]
Onion SkinUltrasound-Assisted Extraction (UAE)43.8% Ethanol, 21.7 min, 606.4 W3.76 ± 0.38 mg/g[11][12]
Red Onion ScalesMicrowave-Assisted Extraction (MAE)Water:Ethanol (1:1, v/v), 120 seconds, 770 W27.20 ± 1.55 mg/g[12]
Red Onion PowderMicrowave-Assisted Extraction (MAE)Water, 3 min, 600 W32.7 mg/g[17]
Green TeaConventional Solvent Extraction94.7% (v/v) Ethanol, 58.5 min, 1:19.4 solid-to-liquid ratioNot specified in yield[18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin Glycosides from Apple Peels[3][4]
  • Sample Preparation: Dehydrate fresh apple peels and grind them into a fine powder.

  • Extraction Setup:

    • Weigh 1 g of the dehydrated apple peel powder.

    • Place the powder in a 125 mL glass-stoppered Erlenmeyer flask.

    • Add 50 mL of 80% (v/v) aqueous methanol to achieve a 1:50 (w:v) solid-to-solvent ratio.

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 15 minutes.

    • Maintain the temperature of the ultrasonic bath below 30°C to prevent degradation of the flavonols.[3]

  • Post-Extraction:

    • After sonication, filter the extract through an appropriate filter paper (e.g., Whatman No. 1).

    • The resulting filtrate contains the extracted quercetin glycosides and is ready for analysis (e.g., by HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of Quercetin from Red Onion Scales[13]
  • Sample Preparation: Wash red onion scales with water and dry them at room temperature. Grind the dried scales into a powder.

  • Extraction Setup:

    • Accurately weigh 0.30 g of the red onion scale powder.

    • Mix the powder with 20.00 mL of a water:ethanol (1:1, v/v) solvent mixture in a microwave-safe extraction vessel.

  • Microwave Irradiation:

    • Place the vessel in a microwave extractor.

    • Irradiate the sample for 120 seconds at a microwave power of 770 W (equivalent to 70% of the microwave's maximum power).

  • Post-Extraction:

    • After extraction, allow the vessel to cool.

    • Filter the extract to separate the solid residue from the liquid.

    • The filtrate contains the extracted quercetin and is ready for further analysis.

Visualizations

Extraction_Workflow PlantMaterial Plant Material (e.g., Apple Peels, Onion Skins) Preparation Sample Preparation (Drying, Grinding) PlantMaterial->Preparation Extraction Extraction Method Selection Preparation->Extraction CSE Conventional Solvent Extraction Extraction->CSE Traditional UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Modern MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Modern Optimization Parameter Optimization (Solvent, Temp, Time, pH) CSE->Optimization UAE->Optimization MAE->Optimization Filtration Filtration / Centrifugation Optimization->Filtration Analysis Analysis (e.g., HPLC) Filtration->Analysis Troubleshooting Troubleshooting (Low Yield, Degradation) Analysis->Troubleshooting Troubleshooting->Optimization Iterate

Caption: General workflow for quercetin glycoside extraction.

Troubleshooting_Logic Start Start: Low Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckParams Are parameters (Temp, Time) optimal? CheckSolvent->CheckParams Yes OptimizeSolvent Action: Test different solvents/concentrations CheckSolvent->OptimizeSolvent No CheckpH Is pH causing degradation? CheckParams->CheckpH Yes OptimizeParams Action: Optimize temperature and extraction time CheckParams->OptimizeParams No CheckMethod Is the extraction method effective for cell disruption? CheckpH->CheckMethod No AdjustpH Action: Adjust pH to 4-7 to prevent hydrolysis CheckpH->AdjustpH Yes ChangeMethod Action: Consider UAE or MAE CheckMethod->ChangeMethod No End Resolved CheckMethod->End Yes OptimizeSolvent->CheckParams OptimizeParams->CheckpH AdjustpH->CheckMethod ChangeMethod->End

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Isolation and Purification of Quercetin 3,7-diglucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Quercetin 3,7-diglucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the isolation and purification of this compound.

1. Low Extraction Yield

  • Question: I am experiencing a very low yield of this compound from my plant material. What are the possible causes and solutions?

  • Answer: Low extraction yields can be attributed to several factors:

    • Improper Solvent Selection: this compound, being a glycoside, is more polar than its aglycone form (quercetin). Therefore, polar solvents such as methanol, ethanol, or mixtures with water are generally more effective for extraction. Non-polar solvents will result in poor extraction efficiency.

    • Suboptimal Extraction Method: The choice of extraction technique significantly impacts the yield. Maceration is a simple method, but techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance yield by improving solvent penetration and cell wall disruption.[1]

    • Insufficient Extraction Time or Temperature: Ensure that the extraction time and temperature are optimized. For conventional solvent extraction, a longer duration may be necessary. For methods like UAE and MAE, shorter times at controlled temperatures are typically sufficient. However, excessively high temperatures can lead to degradation of the target compound.

    • Plant Material Quality: The concentration of this compound can vary depending on the plant species, part of the plant used, geographical location, and harvest time. Ensure you are using a plant source known to be rich in this specific glycoside.

2. Co-elution of Impurities

  • Question: During HPLC analysis, I am observing peaks that co-elute with my target compound, this compound. How can I resolve this?

  • Answer: Co-elution is a common challenge due to the presence of other structurally similar flavonoids in plant extracts. Here are some strategies to improve separation:

    • Mobile Phase Optimization: Modifying the mobile phase composition is the most effective way to improve resolution.

      • Solvent Gradient: Employ a gradient elution instead of an isocratic one. A gradual change in the solvent strength (e.g., increasing the proportion of the organic solvent like acetonitrile or methanol in water) can effectively separate compounds with similar polarities.

      • pH Adjustment: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for phenolic compounds like flavonoids.

      • Solvent Choice: If using a methanol/water system, consider switching to an acetonitrile/water system, or vice-versa. The different selectivities of these solvents can alter the elution order and resolve co-eluting peaks.

    • Column Selection:

      • Stationary Phase: If a standard C18 column is not providing adequate separation, consider using a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which offer different selectivities for aromatic compounds.

      • Particle Size and Column Length: Using a column with smaller particle size (e.g., sub-2 µm) or a longer column can increase theoretical plates and improve resolution, although this may also increase backpressure.

    • Temperature Control: Optimizing the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, sometimes leading to better separation.

3. Degradation of this compound

  • Question: I suspect that my sample of this compound is degrading during the isolation and purification process. What are the signs of degradation and how can I prevent it?

  • Answer: Quercetin and its glycosides are susceptible to degradation under certain conditions.

    • Signs of Degradation: The appearance of new, unexpected peaks in your chromatogram, a decrease in the area of your target peak over time, or a change in the color of your sample solution can all indicate degradation.

    • Causes and Prevention:

      • Thermal Instability: Quercetin is known to be thermally unstable. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature and under vacuum.

      • Hydrolysis: The glycosidic bonds can be hydrolyzed, especially under acidic conditions, cleaving the sugar moieties and leaving the quercetin aglycone. If you are using acid to improve chromatography, use it at a low concentration (e.g., 0.1%).

      • Oxidation: Flavonoids are prone to oxidation, especially in the presence of light and oxygen. Protect your samples from light by using amber vials and work quickly to minimize exposure to air. Purging solvents with nitrogen can also help. The addition of antioxidants like ascorbic acid can sometimes mitigate oxidative degradation.

      • pH Instability: Quercetin is particularly unstable in alkaline conditions. Ensure that the pH of your solutions remains neutral or slightly acidic.

4. Low Purity of the Final Product

  • Question: After purification, the purity of my this compound is still not satisfactory. What further steps can I take?

  • Answer: Achieving high purity often requires a multi-step purification strategy.

    • Pre-purification: Before preparative HPLC, consider a pre-purification step to remove a significant portion of impurities. This can be achieved using:

      • Solid-Phase Extraction (SPE): Using a C18 cartridge can help in removing highly polar and non-polar impurities.

      • Column Chromatography: A preliminary separation on a silica gel or Sephadex LH-20 column can enrich the fraction containing your target compound.

    • Optimize Preparative HPLC:

      • Loading Amount: Overloading the preparative column is a common cause of poor separation. Determine the optimal loading amount for your column.

      • Fraction Collection: Collect smaller, more numerous fractions around the peak of interest. Analyze these fractions by analytical HPLC to identify the purest ones before pooling them.

    • Recrystallization: If a sufficiently pure solid is obtained, recrystallization from an appropriate solvent system can be a final step to enhance purity.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of quercetin and its glycosides.

Table 1: Comparison of Extraction Methods for Quercetin from Plant Sources

Plant SourceExtraction MethodSolventTemperature (°C)TimeYield (mg/g of dry weight)Reference
Pistacia eurycarpaChemical (Soxhlet)EthanolBoiling point of solvent5 hours84.037[2]
Pistacia eurycarpaPhysical (Ultrasound)EthanolNot specifiedNot specifiedNot specified[2]
Pistacia eurycarpaEnzymaticWater (pH 5)5012 hours30.864[2]
Onion SkinConventional Maceration50% Ethanol2515 min7.96[1]
Onion SkinUltrasound-Assisted59% Ethanol4935 min11.08[1]
Onion SkinMicrowave-Assisted69.7% EthanolNot specified117 sHigher than UAE and CME[3]

Table 2: Purity of Flavonoid Glycosides Achieved by Different Purification Techniques

CompoundPurification MethodPurity AchievedReference
Quercetin-3-O-sambubiosideSemi-preparative HSCCC98.6%[4]
Five Flavonoid GlycosidesHSCCC followed by Semi-preparative HPLC>95%[5]
QuercetinSilica Gel Column Chromatography followed by TLC and HPLCHigh Purity[3][6]

Experimental Protocols

1. General Extraction Protocol for Quercetin Glycosides

This protocol is a general guideline and should be optimized for your specific plant material and target compound.

  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Maceration: Suspend the powdered plant material in a suitable solvent (e.g., 80% methanol) at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture at room temperature for 24 hours.

    • Ultrasound-Assisted Extraction (UAE): Place the suspension from the maceration step in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

2. Preparative HPLC Protocol for the Purification of this compound

This is a representative protocol and may require optimization.

  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic System:

    • Column: A reversed-phase C18 preparative column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

    • Gradient Program: A typical gradient might be:

      • 0-10 min: 10% B

      • 10-40 min: 10% to 50% B

      • 40-45 min: 50% to 90% B

      • 45-50 min: Hold at 90% B

      • 50-55 min: 90% to 10% B

      • 55-60 min: Re-equilibration at 10% B

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detection at a wavelength where quercetin glycosides show strong absorbance (e.g., 254 nm or 360 nm).

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the peak of interest using an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Solvent Evaporation: Pool the fractions with the desired purity and remove the solvent using a rotary evaporator followed by lyophilization to obtain the pure compound.

Visualizations

Anti-inflammatory and Antioxidant Signaling Pathway of this compound

Quercetin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_quercetin Intervention cluster_pathways Cellular Signaling Pathways cluster_response Inflammatory Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates Quercetin This compound Quercetin->NFkB Inhibits Quercetin->MAPK Inhibits LOX Lipoxygenase (LOX) Quercetin->LOX Inhibits COX2 Cyclooxygenase-2 (COX-2) Quercetin->COX2 Inhibits iNOS Inducible Nitric Oxide Synthase (iNOS) Quercetin->iNOS Inhibits ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces MAPK->Cytokines Induces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Prostaglandins Prostaglandins COX2->Prostaglandins Produces NO Nitric Oxide (NO) iNOS->NO Produces OxidativeStress Oxidative Stress ROS->OxidativeStress Causes

Caption: Anti-inflammatory and antioxidant mechanisms of this compound.

Experimental Workflow for Isolation and Purification

Experimental_Workflow PlantMaterial 1. Plant Material (Dried and Powdered) Extraction 2. Extraction (e.g., UAE with 80% Methanol) PlantMaterial->Extraction Filtration 3. Filtration Extraction->Filtration Evaporation1 4. Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract PrePurification 5. Pre-purification (Optional) (e.g., Solid-Phase Extraction) CrudeExtract->PrePurification PrepHPLC 6. Preparative HPLC CrudeExtract->PrepHPLC Direct Purification PrePurification->PrepHPLC FractionCollection 7. Fraction Collection PrepHPLC->FractionCollection PurityAnalysis 8. Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis Pooling 9. Pooling of Pure Fractions PurityAnalysis->Pooling Evaporation2 10. Solvent Evaporation & Lyophilization Pooling->Evaporation2 PureCompound Pure this compound Evaporation2->PureCompound

References

"preventing degradation of Quercetin 3,7-diglucoside during analysis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Quercetin 3,7-diglucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during analysis?

A1: The main factors contributing to the degradation of this compound are exposure to alkaline pH, high temperatures, light (especially UV radiation), and enzymatic activity.[1][2][3][4] Oxidation is a key degradation mechanism, and the presence of oxygen can accelerate this process.[5]

Q2: How does pH affect the stability of this compound?

A2: Quercetin and its glycosides are generally more stable in acidic to neutral conditions and become increasingly unstable in alkaline environments (pH > 7).[2][4] Alkaline conditions can lead to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation and structural rearrangement.[1]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound. Thermal degradation can involve the hydrolysis of the glycosidic bonds, leading to the formation of the aglycone (quercetin) and subsequent degradation of the aglycone itself.[2][6][7]

Q4: Is this compound sensitive to light?

A4: Yes, like many flavonoids, this compound is sensitive to light, particularly UV radiation.[8][9] Photodegradation can occur, leading to the loss of the compound and the formation of degradation products. It is crucial to protect samples from light during all stages of analysis.

Q5: Can enzymes in my sample degrade this compound?

A5: Yes, plant tissues often contain enzymes such as β-glucosidases that can hydrolyze the glycosidic bonds of this compound, releasing the glucose moieties and the quercetin aglycone.[9] This enzymatic activity can be a significant source of degradation if not properly managed during sample extraction and preparation.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound in Extracts
Possible Cause Troubleshooting Step Recommended Action
Incomplete Extraction Optimize extraction solvent and method.Use polar solvents like methanol or ethanol, potentially with a small amount of acid (e.g., 0.1% HCl) to improve stability and extraction efficiency. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance recovery.
Enzymatic Degradation Inactivate endogenous enzymes.Immediately after sample collection, freeze-dry or flash-freeze the sample in liquid nitrogen. Alternatively, blanching the sample (briefly immersing in boiling water or steam) can denature enzymes. During extraction, use solvents containing denaturing agents or work at low temperatures.
Oxidative Degradation Minimize exposure to oxygen.Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Add antioxidants like ascorbic acid or BHT to the extraction solvent.
Issue 2: Peak Tailing, Broadening, or Splitting in HPLC Chromatogram
Possible Cause Troubleshooting Step Recommended Action
Poor Peak Shape due to Secondary Interactions Adjust mobile phase pH.The hydroxyl groups of flavonoids can interact with residual silanols on the HPLC column. Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress this interaction and improve peak shape.
Column Contamination or Degradation Clean or replace the HPLC column.Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.
Inappropriate Mobile Phase Composition Optimize the mobile phase gradient.A shallow gradient may be necessary to resolve this compound from closely eluting compounds. Ensure the mobile phase components are of high purity and are properly mixed and degassed.
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Recommended Action
Degradation of Analyte Review sample handling and storage procedures.Ensure samples are protected from light, stored at low temperatures (e.g., -20°C or -80°C), and analyzed as quickly as possible after preparation. Avoid alkaline conditions.
Sample Matrix Interference Improve sample cleanup procedures.Use solid-phase extraction (SPE) to remove interfering compounds from the sample matrix before HPLC analysis.
Contamination Check solvents, glassware, and instrument.Run a blank injection of your solvent to check for contamination. Ensure all glassware is thoroughly cleaned.

Quantitative Data Summary

The stability of this compound is influenced by various factors. While specific quantitative data for the 3,7-diglucoside is limited, the following tables summarize the stability of the aglycone, quercetin, which can provide a conservative estimate. Generally, glycosylation increases the stability of flavonoids.[10]

Table 1: Effect of pH on Quercetin Degradation Rate

pHTemperature (°C)Degradation Rate Constant (k, h⁻¹)Reference
6.0370.0281[4]
6.8370.0799[3]
7.5370.375[4]
2.0Room Temp.79.21% degradation[11]
6.8Room Temp.0.43% degradation[11]

Table 2: Effect of Temperature on Quercetin Degradation Rate at pH 6.8

Temperature (°C)Degradation Rate Constant (k, h⁻¹)Reference
370.0799[3]
500.245[4]
651.42[4]

Table 3: Effect of Storage Conditions on Quercetin Stability

FormulationStorage Temperature (°C)Duration (days)Activity Loss (%)Reference
Raw Material4, RT, 37, 45182No detectable loss[12]
Nonionic Cream412620.1[12]
Nonionic Cream4518213.2[12]
Anionic Gel-Cream3718212.0[12]
Anionic Gel-Cream458428.4[12]
Anionic Gel-Cream4518240.3[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation:

    • Immediately freeze-dry or flash-freeze fresh plant material in liquid nitrogen to inactivate endogenous enzymes.

    • Grind the frozen or dried material into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol containing 0.1% HCl. The acidic methanol helps to inactivate enzymes and improve flavonoid stability.

    • Vortex the mixture for 1 minute.

    • Perform extraction using one of the following methods:

      • Maceration: Shake the mixture on an orbital shaker for 24 hours at room temperature, protected from light.

      • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Sample Cleanup (Optional but Recommended):

    • Pass the pooled supernatant through a 0.45 µm syringe filter.

    • For complex matrices, use a C18 Solid-Phase Extraction (SPE) cartridge to remove interfering substances. Condition the cartridge with methanol followed by acidified water. Load the sample, wash with water, and elute the flavonoids with methanol.

  • Final Preparation:

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-DAD Analysis of this compound

This method is adapted from a validated procedure for a related compound, Quercetin-3-O-β-D-glucoside, and should provide a good starting point for the analysis of this compound.

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., YMC-Pack Pro C18, 50 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.[13]

    • Solvent B: 0.1% TFA in Acetonitrile:Water (50:50, v/v).[13]

  • Gradient Elution:

    • 0-1.67 min: 25% B

    • 1.67-11.67 min: 30% B

    • 11.67-15 min: 80% B

    • 15-20 min: 0% B (re-equilibration)[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: Monitor at 255 nm and 370 nm. Flavonoids typically have two major absorption maxima.

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis SampleCollection 1. Sample Collection Freezing 2. Enzyme Inactivation (Freezing/Blanching) SampleCollection->Freezing Grinding 3. Grinding to Powder Freezing->Grinding SolventAddition 4. Solvent Addition (e.g., 80% MeOH with 0.1% HCl) Grinding->SolventAddition ExtractionMethod 5. Extraction (Maceration/Ultrasonication) SolventAddition->ExtractionMethod Centrifugation 6. Centrifugation & Supernatant Collection ExtractionMethod->Centrifugation Filtration 7. Filtration (0.45 µm) Centrifugation->Filtration SPE 8. Solid-Phase Extraction (SPE) (Optional) Filtration->SPE Evaporation 9. Solvent Evaporation SPE->Evaporation Reconstitution 10. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC 11. HPLC-DAD Analysis Reconstitution->HPLC

Caption: Experimental workflow for the extraction and analysis of this compound.

Degradation_Pathway cluster_factors Degradation Factors cluster_products Degradation Products Q37G This compound Hydrolysis_Products Hydrolysis Products (Quercetin-3-glucoside, Quercetin-7-glucoside, Quercetin) Q37G->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products (Quinones, Phenolic Acids) Q37G->Oxidation_Products Oxidation Photodegradation_Products Photodegradation Products Q37G->Photodegradation_Products Photodegradation Alkaline_pH Alkaline pH Alkaline_pH->Q37G High_Temp High Temperature High_Temp->Q37G UV_Light UV Light UV_Light->Q37G Enzymes Enzymes (e.g., β-glucosidase) Enzymes->Q37G Oxygen Oxygen Oxygen->Q37G

Caption: Factors leading to the degradation of this compound and resulting products.

References

Technical Support Center: Troubleshooting Co-elution of Flavonoid Glycosides in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of co-elution in my chromatogram?

A1: Co-elution, where two or more compounds elute from the column at or near the same time, can manifest in several ways in your chromatogram. Obvious signs include broad, asymmetric, or shouldered peaks. However, in some cases, co-eluting peaks can appear as a single, symmetrical peak, making detection more challenging. If you suspect co-elution, it is recommended to use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform peak purity analysis. A non-homogenous spectrum across the peak is a strong indicator of multiple co-eluting compounds.

Q2: Why are flavonoid glycosides prone to co-elution in reversed-phase HPLC?

A2: Flavonoid glycosides are a diverse group of structurally similar compounds. They often share a common flavonoid aglycone backbone with different sugar moieties attached at various positions. This structural similarity can result in very close retention times on a reversed-phase column, leading to poor resolution and co-elution. Isomeric flavonoid glycosides, in particular, are challenging to separate.

Q3: What is the first step I should take to troubleshoot peak co-elution?

A3: The first and often most impactful step is to adjust the mobile phase composition. You can start by modifying the organic solvent strength (e.g., the percentage of acetonitrile or methanol). A shallower gradient or a lower isocratic concentration of the organic solvent will generally increase retention times and can improve the separation of closely eluting peaks.

Troubleshooting Guides

Problem: Poor resolution between two or more flavonoid glycoside peaks.

This guide provides a systematic approach to improving the separation of co-eluting flavonoid glycosides.

Troubleshooting Workflow for Co-eluting Peaks

Troubleshooting Co-elution start Identify Co-eluting Peaks mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Profile mobile_phase->gradient Initial Step column_params Adjust Column Parameters mobile_phase->column_params If mobile phase optimization is insufficient organic_solvent Change Organic Solvent (e.g., ACN to MeOH) gradient->organic_solvent If resolution is still poor end_resolved Resolution Achieved gradient->end_resolved Success ph Modify Mobile Phase pH organic_solvent->ph For ionizable flavonoids organic_solvent->end_resolved Success ph->end_resolved Success temperature Optimize Temperature column_params->temperature column_chem Change Column Chemistry column_params->column_chem flow_rate Decrease Flow Rate temperature->flow_rate temperature->end_resolved Success flow_rate->end_resolved Success c18_alt Switch to Phenyl-Hexyl or other alternative phase column_chem->c18_alt c18_alt->end_resolved Success end_unresolved Consult Specialist c18_alt->end_unresolved If still unresolved

Caption: A logical workflow for diagnosing and addressing co-eluting peaks in HPLC analysis.

Solutions:

  • Modify the Mobile Phase:

    • Adjust the Gradient: For gradient elution, try a shallower gradient (a smaller change in organic solvent concentration per unit of time). This can increase the separation between peaks.

    • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different chemical properties.[1][2][3][4] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic, leading to different interactions with the analytes and the stationary phase.[4]

    • Adjust the pH: For flavonoid glycosides with ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[5][6] Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1%), can suppress the ionization of phenolic hydroxyl groups, leading to better peak shape and altered retention.[7]

  • Optimize Column Temperature:

    • Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) can sometimes improve peak shape and resolution.[5][8] However, be mindful of the thermal stability of your analytes.

  • Decrease the Flow Rate:

    • Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates) and improve resolution, although it will also increase the analysis time.[5][8][9]

  • Change the Stationary Phase:

    • If optimizing the mobile phase and other parameters is unsuccessful, changing the column chemistry is a powerful tool. Standard C18 columns are widely used, but alternative stationary phases can offer different selectivities.

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds like flavonoids through π-π interactions between the phenyl rings of the stationary phase and the analytes.[10][11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar flavonoid glycosides that are poorly retained on reversed-phase columns, HILIC can be a suitable alternative.[6]

Problem: Asymmetric Peak Shapes (Tailing or Fronting).

Peak Shape Troubleshooting

Peak_Shape_Troubleshooting start Asymmetric Peak Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting tailing_causes Possible Causes: - Secondary silanol interactions - Column contamination/void - Mobile phase pH issue - Co-elution tailing->tailing_causes fronting_causes Possible Causes: - Sample overload (volume or mass) - Sample solvent stronger than mobile phase - Column collapse fronting->fronting_causes tailing_solutions Solutions: - Use end-capped column - Add competing base (e.g., TEA) - Lower mobile phase pH - Flush or replace column tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce injection volume/concentration - Dissolve sample in mobile phase - Use a column for highly aqueous mobile phases fronting_causes->fronting_solutions

Caption: Common causes and solutions for peak tailing and fronting in HPLC.

Solutions for Peak Tailing: [12][13][14][15][16]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the flavonoid glycosides, leading to peak tailing.

    • Use a modern, end-capped column: These columns have fewer accessible silanol groups.

    • Lower the mobile phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing unwanted interactions.

    • Add a competing base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.

  • Column Contamination or Voids: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can cause peak distortion.

    • Use a guard column and in-line filter: These will protect the analytical column from contamination.

    • Flush the column: Reversing the column and flushing with a strong solvent may dislodge particulates from the inlet frit.

    • Replace the column: If the column is old or severely contaminated, it may need to be replaced.

Solutions for Peak Fronting: [13][17][18][19]

  • Sample Overload: Injecting too large a volume or too concentrated a sample can lead to peak fronting.

    • Reduce the injection volume or dilute the sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Dissolve the sample in the initial mobile phase whenever possible.

Quantitative Data Summary

The following tables summarize the impact of various chromatographic parameters on the separation of flavonoid glycosides.

Table 1: Effect of Mobile Phase Composition on Retention Time (tʀ) and Resolution (Rs)

Flavonoid GlycosideMobile Phase AMobile Phase BGradient/Isocratictʀ (min)Rs
Rutin0.1% Formic Acid in WaterAcetonitrileGradient11.91.8
Quercitrin0.1% Formic Acid in WaterAcetonitrileGradient18.02.5
RutinWater:Acetic Acid (97:3)MethanolIsocratic (20:80)9.44-
QuercetinWater:Acetic Acid (97:3)MethanolIsocratic (20:80)2.59-
Isoorientin0.1% Formic Acid in WaterAcetonitrileGradient35.81.6
Orientin0.1% Formic Acid in WaterAcetonitrileGradient34.2-

Data compiled from multiple sources for illustrative purposes.[20][21][22]

Table 2: Effect of Column Temperature and Flow Rate on Retention Time (tʀ)

Flavonoid GlycosideTemperature (°C)Flow Rate (mL/min)tʀ (min)
Hesperidin250.815.2
Hesperidin400.813.8
Naringin251.012.5
Naringin250.815.6
Rutin450.811.9
RutinRoom Temp0.812.1
Rutin450.518.5

Data compiled from multiple sources for illustrative purposes.[21]

Table 3: Comparison of C18 and Phenyl-Hexyl Columns for Flavonoid Separation

CompoundColumn TypeRetention Time (min)Observations
QuercetinC188.5Good retention
QuercetinPhenyl-Hexyl7.2Altered selectivity, may improve resolution from interferences
KaempferolC189.8-
KaempferolPhenyl-Hexyl8.9-
LuteolinC187.9Co-elution with another peak
LuteolinPhenyl-Hexyl9.1Baseline separation achieved

This table is a generalized representation based on the principles of column selectivity.[10][11][23]

Experimental Protocols

Protocol 1: General HPLC Method Development for Flavonoid Glycoside Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of flavonoid glycosides.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: UV-Vis or DAD detector set at the wavelength of maximum absorbance for your target flavonoids (typically between 254 nm and 370 nm).

2. Initial Gradient Run:

  • Perform a broad "scouting" gradient to determine the approximate elution times of your compounds.

    • Example gradient: 5% to 95% B in 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

3. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to improve separation in the region where your target analytes elute.

    • If peaks are clustered at the beginning, start with a lower initial %B.

    • If peaks elute very late, increase the final %B or the steepness of the gradient.

    • To improve resolution between closely eluting peaks, use a shallower gradient in that specific time window.

4. Further Optimization (if necessary):

  • Change Organic Modifier: If co-elution persists, switch from acetonitrile to methanol (or vice versa) and re-optimize the gradient.

  • Adjust pH: For ionizable compounds, prepare mobile phase A with different concentrations of formic acid (e.g., 0.05% to 0.2%) or switch to a different acid like acetic acid to see the effect on retention and peak shape.

  • Optimize Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C).

  • Adjust Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to improve resolution.

5. Method Validation:

  • Once a satisfactory separation is achieved, validate the method according to relevant guidelines (e.g., ICH) for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[24][25][26]

Protocol 2: Sample Preparation for Flavonoid Glycoside Analysis from Plant Material

1. Extraction:

  • Weigh a known amount of dried, powdered plant material (e.g., 1 gram).

  • Add a suitable extraction solvent. A mixture of methanol or ethanol and water (e.g., 70-80% alcohol) is commonly used.

  • Sonication or reflux extraction can be employed to increase extraction efficiency.

  • Centrifuge the mixture and collect the supernatant.

2. Clean-up (Optional but Recommended):

  • For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering compounds.

  • Use a C18 SPE cartridge.

  • Condition the cartridge with methanol followed by water.

  • Load the sample extract.

  • Wash with a weak solvent (e.g., water or low percentage of methanol) to remove polar interferences.

  • Elute the flavonoid glycosides with a stronger solvent (e.g., methanol or acetonitrile).

3. Final Preparation:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

References

Technical Support Center: Mobile Phase Optimization for Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better separation of quercetin and its derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of quercetin derivatives.

Q1: Why are my quercetin derivative peaks showing significant tailing?

Peak tailing is a common issue in the chromatography of flavonoid compounds like quercetin and its derivatives. It is often caused by secondary interactions between the analytes and the stationary phase.

Possible Causes and Solutions:

  • Residual Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of quercetin derivatives, leading to peak tailing.

    • Solution 1: Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid, acetic acid, or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions. A pH below 3 is often effective.[1]

    • Solution 2: Use an End-Capped Column: Employ a column that is well end-capped to reduce the number of accessible free silanol groups.

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a basic modifier to the mobile phase can help to saturate the active sites on the stationary phase.

  • Column Contamination: Accumulation of sample matrix components or precipitated compounds on the column frit or packing material can lead to distorted peak shapes.

    • Solution: If you are using a guard column, try replacing it.[2] If the problem persists, try washing the analytical column with a strong solvent or, if necessary, replace the column.

  • Metal Chelation: Quercetin and its derivatives can chelate with metal ions present in the sample, mobile phase, or HPLC system, leading to peak tailing.

    • Solution: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase to prevent these interactions.

Q2: I am observing poor resolution between quercetin and its glycosides. How can I improve the separation?

Co-elution or poor resolution between structurally similar quercetin derivatives, such as quercetin, rutin (quercetin-3-O-rutinoside), and hyperoside (quercetin-3-O-galactoside), is a frequent challenge.

Possible Causes and Solutions:

  • Inadequate Mobile Phase Strength: The organic modifier concentration in your mobile phase may not be optimal for separating these closely related compounds.

    • Solution 1: Optimize the Gradient: If using a gradient elution, adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[1]

  • Incorrect Mobile Phase pH: The ionization state of quercetin derivatives can affect their retention and selectivity.

    • Solution: Experiment with adjusting the pH of the aqueous component of your mobile phase. Small changes in pH can sometimes lead to significant improvements in resolution.

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the compounds of interest.

    • Solution 1: Use a Higher Efficiency Column: Consider using a column with a smaller particle size (e.g., sub-2 µm) or a core-shell column to increase efficiency and improve resolution.[1]

    • Solution 2: Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency.[1] Additionally, adjusting the column temperature can affect selectivity.[1]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

Inconsistent retention times can compromise the reliability of your analytical method.

Possible Causes and Solutions:

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.

  • Changes in Mobile Phase Composition: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.

    • Solution: Ensure your mobile phase is well-mixed and covered to prevent evaporation. Prepare fresh mobile phase regularly.

  • Column Temperature Fluctuations: Variations in the column temperature can lead to shifts in retention times.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, retention time drift.

    • Solution: Perform regular maintenance on your HPLC pump and check for any leaks in the system.

Quantitative Data Summary

The following tables summarize various mobile phase compositions and chromatographic conditions used for the successful separation of quercetin and its derivatives.

Table 1: Mobile Phase Compositions for Quercetin Derivative Separation

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Gradient ProgramFlow Rate (mL/min)ColumnReference
Water with 0.1% Formic AcidMethanol with 0.1% Formic Acid0-2 min, 40% B; 2-15 min, 40-80% B; 15-18 min, 80-40% B0.8C18[3]
0.1% Trifluoroacetic Acid (TFA) in Water0.1% TFA in Acetonitrile:Water (50:50, v/v)0 min, 100% A; 1.67 min, 75% A; 11.67 min, 70% A; 15 min, 20% A; 20 min, 100% A1.0C18[4]
2% Acetic Acid in Water (pH 2.6)AcetonitrileIsocratic (60% A: 40% B)1.3Thermo Hypersil Gold C18[5]
0.40% Phosphoric Acid in WaterMethanolIsocratic (51% A: 49% B)1.0C18[6]
10 mM Phosphate Buffer (pH 3)AcetonitrileIsocratic (50% A: 50% B)1.0C18[7]

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of quercetin derivatives.

Protocol 1: HPLC Method for the Simultaneous Determination of Quercetin and its Derivatives

This protocol is adapted from a method developed for the analysis of quercetin, rutin, isorhamnetin, quercetin-3-glucuronide, hyperoside, and quercitrin.[3]

1. Materials and Reagents:

  • Quercetin and its derivative standards

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Samples containing quercetin derivatives

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or mass spectrometer (MS).

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v). Degas the solution.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade methanol (0.1% v/v). Degas the solution.

4. Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 370 nm (for DAD) or specific mass transitions for MS.

  • Gradient Program:

    • 0-2 min: 40% B (isocratic)

    • 2-15 min: 40% to 80% B (linear gradient)

    • 15-18 min: 80% to 40% B (linear gradient)

    • Post-run: Re-equilibrate the column at 40% B for at least 5 minutes.

5. Sample and Standard Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of each quercetin derivative standard in methanol (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, an acidic hydrolysis step may be necessary to convert glycosides to their aglycone form for total quercetin determination.[3] A typical extraction involves sonicating the sample in 70% ethanol at 60°C, followed by centrifugation and filtration through a 0.22 µm syringe filter before injection.[3]

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Define Separation Goals (e.g., resolution, analysis time) initial_conditions Select Initial Conditions - C18 Column - Acidified Water/Acetonitrile - Generic Gradient start->initial_conditions run_initial Run Initial Separation initial_conditions->run_initial evaluate_initial Evaluate Initial Chromatogram - Peak Shape - Resolution run_initial->evaluate_initial peak_tailing Peak Tailing? evaluate_initial->peak_tailing Problems? satisfactory Separation Satisfactory? evaluate_initial->satisfactory No Problems poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_ph Adjust Mobile Phase pH (e.g., add formic/acetic acid) peak_tailing->adjust_ph Yes change_organic Change Organic Modifier (Acetonitrile <=> Methanol) poor_resolution->change_organic Yes poor_resolution->satisfactory No adjust_ph->run_initial adjust_gradient Optimize Gradient Slope (shallower for better resolution) change_organic->adjust_gradient optimize_temp_flow Optimize Temperature & Flow Rate adjust_gradient->optimize_temp_flow optimize_temp_flow->run_initial satisfactory->peak_tailing No finalize Finalize Method satisfactory->finalize Yes

Caption: A workflow diagram for systematic mobile phase optimization for quercetin derivatives.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_tail Yes check_all_peaks->all_peaks_tail Yes specific_peaks_tail No check_all_peaks->specific_peaks_tail No check_column Check for column contamination or void all_peaks_tail->check_column replace_guard Replace Guard Column check_column->replace_guard wash_column Wash/Replace Analytical Column replace_guard->wash_column secondary_interactions Suspect Secondary Interactions specific_peaks_tail->secondary_interactions lower_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) secondary_interactions->lower_ph use_endcapped Use a Highly End-Capped Column lower_ph->use_endcapped

Caption: A decision tree for troubleshooting peak tailing in the analysis of quercetin derivatives.

References

"addressing matrix effects in LC-MS analysis of Quercetin 3,7-diglucoside"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Quercetin 3,7-diglucoside.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Signal Intensity

Question: My chromatograms for this compound show poor peak shape (e.g., tailing, fronting) and the signal intensity is highly variable between injections of the same sample. What could be the cause and how can I fix it?

Answer: These are common indicators of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2][3]

Troubleshooting Steps:

  • Confirm Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify retention time regions with ion suppression or enhancement.[1][4] A stable flow of this compound standard is infused into the MS detector post-column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of the analyte indicate the presence of interfering compounds.[3][4]

    • Matrix-Matched Calibration Curve: Prepare a calibration curve for this compound in a pure solvent and another in a blank matrix extract. A significant difference in the slopes of these two curves confirms the presence of matrix effects.[1]

  • Optimize Sample Preparation: The goal is to remove interfering substances before LC-MS analysis.[5]

    • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components, but may compromise the sensitivity of the assay if the analyte concentration is low.[4][5]

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a relatively polar compound like this compound, a polar extraction solvent might be used initially, followed by partitioning with a non-polar solvent to remove lipids and other non-polar interferences.

    • Solid-Phase Extraction (SPE): SPE can be a highly effective cleanup method. For this compound, a reversed-phase (C18) or a mixed-mode cation exchange cartridge could be effective.

  • Optimize Chromatographic Conditions:

    • Improve Separation: Modifying the LC method can help separate this compound from co-eluting interferences.[4] This can involve adjusting the gradient profile, changing the mobile phase composition, or trying a different stationary phase.[6]

    • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher resolution and peak capacity compared to conventional HPLC, which can significantly improve the separation of the analyte from matrix components.[4][7]

Issue 2: Low Recovery and Poor Reproducibility

Question: I am observing low and inconsistent recovery of this compound from my samples. How can I improve this?

Answer: Low and variable recovery can be due to inefficient sample extraction or degradation of the analyte during sample processing. Matrix effects can also contribute to apparent low recovery by suppressing the analyte signal.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Spike a blank matrix with a known concentration of this compound standard before extraction.

    • Process the spiked sample through your entire sample preparation workflow.

    • Compare the peak area of the analyte in the extracted sample to the peak area of a standard solution of the same concentration that has not been subjected to extraction.

    • The recovery should ideally be within a consistent and acceptable range (e.g., 85-115%).

  • Optimize Extraction Parameters:

    • Solvent Selection: Ensure the extraction solvent is appropriate for the polarity of this compound. A mixture of methanol or acetonitrile with water is often a good starting point.

    • pH Adjustment: The pH of the sample and extraction solvent can influence the extraction efficiency of flavonoids. Experiment with different pH values to find the optimal condition.

    • Extraction Method: Compare different extraction techniques such as vortexing, sonication, or pressurized liquid extraction to see which provides the best recovery.

  • Use an Internal Standard (IS):

    • The most effective way to correct for both extraction variability and matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[8][9][10][11] The SIL IS will behave nearly identically to the analyte during sample preparation and ionization, thus compensating for any losses or signal fluctuations.[11]

    • If a SIL IS is not available, a structurally similar compound (analog IS) can be used, but it may not compensate for matrix effects as effectively.[12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[2][13] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method.[8][12]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantitatively assessed by comparing the peak response of the analyte in a post-extraction spiked matrix sample to that in a pure solvent.[12] The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Matrix) / (Peak Response in Solvent)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[12] For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.75 and 1.25.[12]

Q3: According to regulatory guidelines, what is required for the evaluation of matrix effects?

A3: The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation recommends that the matrix effect be evaluated using at least six different lots of the biological matrix.[13][14][15] For each lot, the accuracy of low and high-quality control (QC) samples should be within ±15% of the nominal concentration, and the precision should not be greater than 15%.[14]

Q4: What is the best type of internal standard to use for this compound analysis?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound.[9][11] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of matrix effects and extraction losses.[10][11] This allows for the most accurate correction and improves the overall robustness of the method.[16]

Q5: Are there specific sample preparation techniques that are well-suited for flavonoids like this compound in biological matrices?

A5: Yes, for flavonoids in biological matrices like plasma, a common and effective sample preparation technique is protein precipitation followed by solid-phase extraction (SPE).[17] Protein precipitation with a solvent like methanol or acetonitrile is a simple first step to remove the bulk of proteins.[17] This is often followed by SPE for further cleanup to remove phospholipids and other interfering substances.

Quantitative Data Summary

Table 1: Acceptance Criteria for Matrix Effect Evaluation (based on FDA Guidelines)

ParameterAcceptance Criteria
Number of Matrix LotsAt least 6 different sources/lots[13][14]
QC LevelsLow and High Concentrations[14]
Replicates per LotAt least 3[13]
AccuracyWithin ±15% of nominal concentration[14]
Precision (CV%)≤ 15%[14]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.[14]

  • This compound analytical standard.

  • Internal Standard (ideally a stable isotope-labeled version).

  • Solvents for extraction and mobile phase.

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike the analytical standard and internal standard into the reconstitution solvent at low and high QC concentrations.

    • Set B (Analyte in Matrix): Process blank matrix samples through the entire extraction procedure. Spike the analytical standard and internal standard into the final, dried, and reconstituted extracts at the same low and high QC concentrations as Set A.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak response of analyte in Set B) / (Mean peak response of analyte in Set A)

    • Calculate the IS-normalized MF: (MF of analyte) / (MF of IS). This value should be close to 1.0.[12]

Visualizations

Troubleshooting_Workflow Problem Problem Identification (Poor Peak Shape, Inconsistent Signal) Diagnosis Diagnosis: Confirm Matrix Effects Problem->Diagnosis PostColumn Post-Column Infusion Diagnosis->PostColumn Qualitative CalCurves Compare Calibration Curves (Solvent vs. Matrix-Matched) Diagnosis->CalCurves Quantitative Mitigation Mitigation Strategies OptimizeSamplePrep Optimize Sample Preparation Mitigation->OptimizeSamplePrep OptimizeChromo Optimize Chromatography Mitigation->OptimizeChromo UseIS Use Stable Isotope-Labeled IS Mitigation->UseIS PostColumn->Mitigation CalCurves->Mitigation Result Improved Peak Shape & Reproducibility OptimizeSamplePrep->Result OptimizeChromo->Result UseIS->Result

Caption: A workflow diagram for troubleshooting matrix effects.

Matrix_Effect_Assessment cluster_A Set A: Analyte in Solvent cluster_B Set B: Analyte in Matrix A1 Spike Analyte + IS into Reconstitution Solvent Analysis LC-MS/MS Analysis A1->Analysis B1 Extract Blank Matrix B2 Spike Analyte + IS into Extracted Matrix B1->B2 B2->Analysis Calculation Calculate Matrix Factor (MF) MF = Response(B) / Response(A) Analysis->Calculation Evaluation Evaluate Results (Suppression, Enhancement, or None) Calculation->Evaluation

Caption: Experimental workflow for assessing matrix effects.

References

Technical Support Center: Scale-Up of Quercetin 3,7-diglucoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of the Quercetin 3,7-diglucoside purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound at a large scale?

A1: At an industrial scale, the purification of this compound and other flavonoid glycosides typically involves a multi-step approach. The most common methods include:

  • Macroporous Resin Chromatography: This is a widely used technique for the initial enrichment and purification of flavonoids from crude extracts.[1][2][3] Different types of macroporous resins can be selected based on their adsorption and desorption characteristics to achieve optimal separation.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative reversed-phase HPLC is often employed as a final polishing step.[4] However, scaling up this method can present challenges related to solvent consumption and cost.[4]

  • Membrane Filtration: Techniques like ultrafiltration (UF) and nanofiltration (NF) can be used to clarify extracts and concentrate the target compound, often as a preliminary step before chromatography.[5][6]

  • Crystallization: If a suitable solvent system can be identified, crystallization can be a cost-effective method for obtaining high-purity this compound from a concentrated solution.

Q2: What are the key challenges when scaling up the purification of this compound?

A2: Scaling up the purification process for this compound presents several challenges:

  • Maintaining Resolution: Achieving the same separation efficiency at a larger scale as in the lab can be difficult.[4][7][8]

  • Solvent Consumption: Large-scale chromatography consumes significant amounts of solvents, leading to high operational costs and environmental concerns.[4]

  • Low Loading Capacity: Particularly in reversed-phase chromatography, the amount of crude material that can be loaded onto a column is limited, affecting throughput.[9]

  • Compound Stability: this compound, being a polar compound, may be susceptible to degradation on certain stationary phases or under harsh pH conditions.[10]

  • Solubility Issues: this compound has limited solubility in water, which can pose challenges during extraction and purification.

Q3: What is the solubility of this compound in common solvents?

A3: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[11][12] It is only slightly soluble in water. This information is critical when selecting solvents for extraction, mobile phases for chromatography, and for crystallization processes.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in Preparative HPLC

Question: We are observing poor peak shape and significant tailing for this compound during our scale-up on a preparative reversed-phase HPLC system. What could be the cause and how can we resolve this?

Answer:

Poor resolution and peak tailing are common issues when scaling up the purification of polar compounds. Here are potential causes and solutions:

  • Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-4) to suppress the ionization of silanol groups.[10]

      • Use of Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.[10]

      • Employ a Highly Deactivated Column: Use an end-capped column to minimize accessible silanol groups.[10]

  • Column Overload: Injecting too much sample can lead to band broadening and poor peak shape.

    • Solution:

      • Reduce Sample Load: Determine the dynamic loading capacity of your column and inject a smaller volume or a more dilute sample.[7]

      • Optimize Sample Concentration: Ensure the sample is fully dissolved in the mobile phase before injection.

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical for good separation.

    • Solution:

      • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides a good separation (Rf value of approximately 0.2-0.3 for the target compound).[12]

      • Gradient Elution: Implement a gradient elution to improve peak shape and reduce analysis time.[4]

Issue 2: Low Recovery of this compound from Macroporous Resin

Question: We are using a macroporous resin for the initial purification of our crude extract, but the recovery of this compound is consistently low. What factors could be contributing to this?

Answer:

Low recovery from macroporous resins can be attributed to several factors related to the adsorption and desorption steps.

  • Incomplete Desorption: The target compound may be too strongly adsorbed to the resin.

    • Solution:

      • Optimize Eluent: Increase the concentration of the organic solvent (e.g., ethanol) in the eluting solution.[1] A gradient elution might be necessary.

      • Increase Elution Volume: Ensure a sufficient volume of eluent is passed through the column to completely desorb the compound.

      • Adjust pH of Eluent: The pH of the eluting solvent can influence the desorption process.

  • Irreversible Adsorption or Degradation: The compound may be irreversibly binding to the resin or degrading on the column.

    • Solution:

      • Resin Selection: Screen different types of macroporous resins (e.g., nonpolar, weakly polar, polar) to find one with optimal adsorption and desorption characteristics for this compound.[2]

      • Check Compound Stability: Perform a stability study of your compound in the presence of the resin and the solvents used.

  • Improper Loading Conditions: The conditions during sample loading can affect the binding efficiency.

    • Solution:

      • Adjust Sample pH: The pH of the sample solution can impact the adsorption of flavonoids.[13]

      • Control Flow Rate: A slower flow rate during loading can improve the adsorption capacity.

Data Presentation

Table 1: Comparison of Purification Methods for Flavonoid Glycosides

Purification MethodTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Macroporous Resin Chromatography50-80%[11][13]80-95%[13][14]High loading capacity, low cost, suitable for initial enrichment.Lower resolution compared to HPLC.
Preparative HPLC>95%[15]70-90%High resolution and purity.High solvent consumption, low throughput, high cost.[4]
Membrane Filtration (NF/UF)N/A (Concentration step)>90%[5]High throughput, can be integrated with other processes.Primarily for concentration and clarification, not high-resolution separation.
Crystallization>98%Dependent on solubilityPotentially low cost, high purity.Requires finding a suitable solvent system, may not be feasible for all compounds.

Experimental Protocols

Protocol 1: Scale-Up of this compound Purification using Macroporous Resin Chromatography

This protocol provides a general guideline for scaling up the purification of this compound using macroporous resin chromatography. Optimization will be required for specific crude extracts.

1. Resin Selection and Pre-treatment:

  • Select a suitable macroporous resin (e.g., AB-8, NKA-9) based on preliminary screening for adsorption and desorption characteristics.[2][13]
  • Soak the resin in ethanol for 24 hours to swell and remove impurities.
  • Pack the column and wash sequentially with deionized water and the initial mobile phase.

2. Sample Preparation and Loading:

  • Dissolve the crude extract in an appropriate solvent and adjust the pH (typically acidic, e.g., pH 2-4) to enhance adsorption.[13][14]
  • Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

3. Washing:

  • Wash the column with deionized water or a low concentration of ethanol to remove highly polar impurities.

4. Elution:

  • Elute the bound compounds using a stepwise or linear gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
  • Collect fractions and monitor the elution of this compound using TLC or HPLC.

5. Regeneration:

  • Wash the column with a high concentration of ethanol or another suitable solvent to remove any remaining compounds.
  • Re-equilibrate the column with the initial mobile phase for the next run.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_pretreatment Pre-treatment cluster_purification Purification cluster_final_product Final Product raw_material Raw Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract filtration Membrane Filtration (UF/NF) crude_extract->filtration clarified_extract Clarified & Concentrated Extract macroporous_resin Macroporous Resin Chromatography clarified_extract->macroporous_resin prep_hplc Preparative HPLC macroporous_resin->prep_hplc pure_compound High-Purity this compound prep_hplc->pure_compound

Caption: General workflow for the scale-up purification of this compound.

troubleshooting_logic decision decision solution solution start Low Purity/Yield Issue decision1 Which Purification Step? start->decision1 chromatography Chromatography decision1->chromatography Chromatography extraction Extraction decision1->extraction Extraction decision2 Issue Type? chromatography->decision2 solution3 Optimize Solvent Modify Extraction Method extraction->solution3 poor_resolution Poor Resolution decision2->poor_resolution Purity low_recovery Low Recovery decision2->low_recovery Yield solution1 Optimize Mobile Phase Adjust pH Change Column poor_resolution->solution1 solution2 Optimize Elution Change Resin Check Stability low_recovery->solution2

Caption: Troubleshooting logic for this compound purification scale-up.

References

Technical Support Center: Enzymatic Synthesis of Quercetin 3,7-diglucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Quercetin 3,7-diglucoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
Q37DG-01 I am observing low to no yield of this compound. 1. Inactive or inhibited enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Insufficient UDP-glucose (sugar donor). 4. Poor solubility of quercetin (substrate). 5. Incorrect enzyme selection for 3,7-diglucosylation.1. Verify enzyme activity with a standard assay. Check for potential inhibitors in your reaction mixture. 2. Optimize pH and temperature. For example, the optimal conditions for a fungal glucosyltransferase (BbGT) were found to be pH 8.0 and 35°C.[1] 3. Add a UDP-glucose regeneration system (e.g., using sucrose synthase) or supplement with additional UDP-glucose.[2][3] 4. Dissolve quercetin in a suitable organic solvent (like DMSO) before adding it to the reaction mixture. Optimize the final solvent concentration to avoid enzyme inhibition.[4] 5. Ensure you are using a two-step glycosylation process with appropriate enzymes for each step if a single enzyme is not available. This involves first producing a monoglucoside and then adding the second glucose molecule.[5]
Q37DG-02 My reaction is producing the wrong quercetin glucoside isomers (e.g., only monoglucosides or other diglucosides). 1. The selected glycosyltransferase (GT) has a different regioselectivity. 2. The host organism in a whole-cell biocatalysis system is influencing the product outcome.1. Use a GT known for its specificity towards the 3-O and 7-O positions of quercetin. You may need to screen different GTs or use a sequential reaction with two different enzymes. For instance, AtUGT78D2 can be used for 3-O-glucosylation, followed by another GT for the 7-O position.[5] 2. The choice of microbial host can alter the major glycosylation product. For example, a versatile glucosyltransferase (BbGT) produced mainly quercetin-7-O-β-D-glucoside in E. coli, but quercetin-3-O-β-D-glucoside in S. cerevisiae.[1][6][7][8] Consider expressing your enzyme in different hosts to find the optimal one for your desired product.
Q37DG-03 The reaction starts well but stops before all the quercetin is consumed. 1. Enzyme instability over the reaction time. 2. Product inhibition. 3. Depletion of the sugar donor (UDP-glucose).1. Investigate the thermal and pH stability of your enzyme and adjust the reaction conditions accordingly. Consider enzyme immobilization to improve stability. 2. Gradually remove the product from the reaction mixture, for example, by using an adsorbent resin like Amberlite XAD-2.[9] 3. Implement a UDP-glucose regeneration system to maintain a sufficient supply of the sugar donor throughout the reaction.[2][3]
Q37DG-04 I am having difficulty purifying this compound from the reaction mixture. 1. Co-elution with other quercetin glucosides or unreacted substrates.1. Employ a multi-step purification protocol. A common method involves initial separation on an Amberlite XAD-2 column followed by preparative HPLC for higher purity.[9]

Frequently Asked Questions (FAQs)

1. What are the key enzymes used for the synthesis of this compound?

The synthesis of this compound typically requires a two-step enzymatic reaction using UDP-glycosyltransferases (UGTs). The first step involves the glycosylation of quercetin at the 3-O position to form quercetin-3-O-glucoside. A subsequent glycosylation at the 7-O position yields this compound. Enzymes like AtUGT78D2 from Arabidopsis thaliana are known to catalyze the 3-O-glucosylation.[5] A second, 7-O specific GT would then be required.

2. How can I improve the availability of the expensive sugar donor, UDP-glucose?

To make the process more cost-effective, a UDP-glucose regeneration system can be implemented. This is often achieved by coupling the glycosylation reaction with an enzyme like sucrose synthase (SuSy).[2][3] Sucrose synthase catalyzes the formation of UDP-glucose from sucrose and UDP. This in situ regeneration maintains the UDP-glucose concentration and drives the glycosylation reaction forward.

3. What is the advantage of using a whole-cell biocatalyst over purified enzymes?

Whole-cell biocatalysis offers several advantages, including the elimination of costly and time-consuming enzyme purification steps. The cellular machinery of the host organism (e.g., E. coli or S. cerevisiae) can also provide cofactors and regenerate the sugar donor in situ.[1][9] However, the choice of host can influence the regioselectivity of the glycosylation.[1][6][7][8]

4. What are the optimal reaction conditions for the enzymatic synthesis of quercetin glucosides?

Optimal conditions are enzyme-dependent. However, for a novel glucosyltransferase from Beauveria bassiana (BbGT), the optimal pH and temperature were found to be 8.0 and 35°C, respectively.[1] It is crucial to determine the optimal conditions for your specific enzyme system.

5. How does the solubility of quercetin affect the reaction, and how can it be improved?

Quercetin has poor water solubility, which can limit its availability as a substrate and consequently lower the reaction yield.[10] To overcome this, quercetin is often dissolved in an organic co-solvent like DMSO before being added to the aqueous reaction buffer.[4] The final concentration of the organic solvent should be optimized to ensure quercetin remains dissolved without significantly inhibiting the enzyme.

Quantitative Data Summary

Table 1: Examples of Enzymatic Synthesis of Quercetin Glucosides

Enzyme SystemHost OrganismSubstrateProduct(s)Titer/YieldReference
BbGTE. coli (whole-cell)0.83 mM QuercetinQuercetin-7-O-β-D-glucoside0.34 ± 0.02 mM[1]
BbGTS. cerevisiae (whole-cell)0.41 mM QuercetinQuercetin-3-O-β-D-glucoside0.22 ± 0.02 mM[1]
AtUGT78D2 & AtUGT89C1E. coli (whole-cell)QuercetinQuercetin-3-O-glucoside-7-O-rhamnoside67 mg/L[5]
UGT73G1 & StSUS1In vitro1 g/L QuercetinQuercetin-3,4'-O-diglucoside427.11 mg/L[3]
78D2_F378S, 73G1_V371A & SuSyCo-expression in E. coli10 g/L QuercetinQuercetin-3,4'-O-diglucoside4.4 ± 0.03 g/L (21.2% yield)[11]

Experimental Protocols

Protocol 1: General Whole-Cell Biocatalysis for Quercetin Glucosylation

This protocol is a general guideline based on the whole-cell biocatalysis approach described for producing quercetin glucosides.[1][9]

  • Strain Cultivation:

    • Inoculate a single colony of the recombinant microbial strain (e.g., E. coli expressing the desired glycosyltransferase) into a suitable liquid medium (e.g., LB medium) with the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of production medium with the overnight culture.

    • Grow the cells to a specified optical density (e.g., OD600 of 0.6-0.8).

  • Induction of Enzyme Expression:

    • Induce the expression of the glycosyltransferase by adding an inducer (e.g., IPTG for E. coli) to the culture.

    • Continue to incubate the culture under inducing conditions (e.g., lower temperature like 20°C for several hours or overnight).

  • Biotransformation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a reaction buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a stock solution of quercetin in a suitable organic solvent (e.g., DMSO).

    • Add the quercetin stock solution to the cell suspension to the desired final concentration.

    • If not relying on endogenous UDP-glucose, supplement the reaction with an external sugar source.

    • Incubate the reaction mixture at the optimal temperature (e.g., 35°C) with shaking for a specified period (e.g., 12-48 hours).

  • Analysis:

    • Periodically take samples from the reaction mixture.

    • Stop the reaction in the samples (e.g., by adding an equal volume of methanol).

    • Centrifuge the samples to remove cells and debris.

    • Analyze the supernatant by HPLC or LC-MS to determine the concentration of quercetin and its glucosides.

Protocol 2: In Vitro Enzymatic Synthesis with UDP-Glucose Regeneration

This protocol is a generalized procedure based on in vitro synthesis coupled with a UDP-glucose regeneration system.[3]

  • Enzyme Preparation:

    • Express and purify the glycosyltransferase and sucrose synthase enzymes.

  • Reaction Setup:

    • In a reaction vessel, combine the reaction buffer (e.g., Tris-HCl, pH 7.2), purified glycosyltransferase, and purified sucrose synthase.

    • Add the substrates: quercetin (dissolved in a minimal amount of DMSO), sucrose, and a catalytic amount of UDP.

    • The final reaction volume is brought up with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with gentle agitation for the desired duration (e.g., 16 hours).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., methanol).

    • Centrifuge the mixture to precipitate the enzymes.

    • Analyze the supernatant using HPLC or LC-MS to quantify the product.

Visualizations

Enzymatic_Synthesis_Pathway Quercetin Quercetin Q3G Quercetin-3-O-glucoside Quercetin->Q3G UGT (3-O specific) Q37DG Quercetin-3,7-diglucoside Q3G->Q37DG UGT (7-O specific) UDP UDP UDP_Glc UDP-Glucose

Caption: Enzymatic pathway for this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Recombinant Strain Cultivation & Induction B Whole-Cell Biotransformation A->B C Reaction Monitoring (HPLC/LC-MS) B->C D Cell Removal (Centrifugation) C->D E Crude Product Extraction D->E F Column Chromatography (e.g., Amberlite XAD-2) E->F G Preparative HPLC F->G H Structural Characterization (NMR, MS) G->H

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Yield Start Low/No Yield of Q3,7DG Q1 Is the correct isomer profile observed? Start->Q1 Q2 Is the reaction proceeding at all? Q1->Q2 No (Wrong Isomers) Q3 Does the reaction stop prematurely? Q1->Q3 Yes Sol_Regio Check GT Regioselectivity. Consider different host for whole-cell system. Q2->Sol_Regio No Sol_Conditions Optimize pH and temperature. Verify enzyme activity. Q2->Sol_Conditions Yes Sol_Substrate Check Quercetin solubility. Ensure sufficient UDP-Glucose (use regeneration system). Q3->Sol_Substrate No Sol_Inhibition Investigate product inhibition. Check enzyme stability over time. Q3->Sol_Inhibition Yes

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quercetin Glycosides in Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of quercetin glycosides, with a focus on High-Performance Liquid Chromatography (HPLC). While the primary example centers on a validated HPLC-DAD method for Quercetin-3-O-β-d-glucoside, the principles and comparative data are broadly applicable to other quercetin glycosides, including Quercetin 3,7-diglucoside, found in various herbal products and supplements. This document offers an objective look at alternative methods and presents the necessary experimental data to support methodological choices in a research and development setting.

Method Comparison: HPLC vs. HPTLC and UPLC-MS/MS

The selection of an analytical method for the quantification of phytoconstituents like quercetin glycosides is critical for quality control and standardization of herbal products. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique due to its high sensitivity and specificity.[1] However, alternatives such as High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer distinct advantages in terms of throughput and sensitivity, respectively.[2][3][4][5]

ParameterHPLC-DADHPTLCUPLC-MS/MS
Principle Chromatographic separation based on polarity, with detection by a Diode Array Detector.Planar chromatography with densitometric detection.High-resolution chromatographic separation coupled with highly sensitive and selective mass spectrometric detection.[5]
Linearity Range 4.0–60 µg/mL (for Quercetin-3-O-β-d-glucoside)[6]100–800 ng/band (for Quercetin)[3]Not explicitly stated, but typically offers a wide linear range.
Limit of Detection (LOD) 1.33 µg/mL (for Quercetin-3-O-β-d-glucoside)[6]23.05 ng/mL (for Quercetin)[7]Significantly lower than HPLC and HPTLC, often in the pg/mL range.
Limit of Quantification (LOQ) 4.0 µg/mL (for Quercetin-3-O-β-d-glucoside)[6]69.87 ng/mL (for Quercetin)[7]Significantly lower than HPLC and HPTLC.
Accuracy (% Recovery) 93.53–103.75% (for Quercetin-3-O-β-d-glucoside)[6]98.13–99.42% (for Quercetin)[7]Generally high, with excellent precision and accuracy.
Precision (%RSD) <2.0%[6]Intraday: 0.15-0.38%, Interday: 0.20-0.25% (for Quercetin)[7]Typically very low, often <5%.
Analysis Time ~20 minutes per sample[6]High throughput, multiple samples per plate.Fast analysis times due to UPLC, but data processing can be complex.[5]
Cost ModerateLower initial investmentHigh initial investment and maintenance costs.
Selectivity Good, but can be limited by co-eluting compounds.Moderate, potential for interference from matrix components.Excellent, highly selective due to mass filtering.[5]

Experimental Protocols

Validated HPLC-DAD Method for Quercetin-3-O-β-d-glucoside

This protocol is adapted from a validated method and serves as a representative example for the analysis of quercetin glycosides.[6][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • C18 Column (e.g., 50 mm × 4.6 mm I.D., 5 µm).[6]

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Methanol (HPLC grade).

  • Purified water.

  • Quercetin-3-O-β-d-glucoside reference standard.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% TFA in Acetonitrile:Water (50:50, v/v).[6]

  • Gradient Elution:

    • 0 min: 100% A

    • 1.67 min: 75% A

    • 11.67 min: 70% A

    • 15 min: 20% A

    • 20 min: 100% A[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 255 nm.[6]

  • Injection Volume: 2.0 µL.[8]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10.0 mg of Quercetin-3-O-β-d-glucoside standard and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.[6]

  • Sample Preparation: Extract a known quantity of the powdered herbal product with a suitable solvent (e.g., methanol or ethanol-water mixture) using an appropriate extraction technique (e.g., sonication or reflux). Filter the extract through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of dilutions from the stock solution (e.g., 4.0 to 60 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[6]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within an acceptable range, typically 90-110%.[6]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of the same sample. The relative standard deviation (%RSD) should be less than 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6]

HPTLC Method for Quercetin

This method provides a high-throughput alternative for the quantification of quercetin.[3][7]

Instrumentation:

  • HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

Reagents and Standards:

  • Toluene, Ethyl acetate, Chloroform, Methanol, Formic acid (analytical grade).

  • Quercetin reference standard.

Chromatographic Conditions:

  • Mobile Phase: Toluene: Ethyl acetate: Chloroform: Methanol: Formic acid (a suitable ratio, e.g., 2:3:3:2 with a few drops of formic acid).[3]

  • Application: Apply standards and samples as bands using an automatic applicator.

  • Development: Develop the plate in a saturated chamber until the mobile phase reaches the desired height.

  • Detection: Scan the dried plate with a densitometer at a suitable wavelength (e.g., 366 nm).[3]

UPLC-MS/MS Method for Quercetin Glycosides

This advanced method offers superior sensitivity and selectivity, particularly for complex matrices.[5][9][10]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[5]

Reagents and Standards:

  • Acetonitrile and Formic acid (LC-MS grade).

  • Quercetin glycoside reference standard.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard.[5]

Visualizing the Workflow and a Hypothetical Pathway

To further clarify the experimental process and the potential biological context of quercetin glycosides, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Establishment Linearity Linearity System Suitability->Linearity Proceed to Validation Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Validated Method Validated Method Robustness->Validated Method Finalization Hypothetical_Signaling_Pathway Quercetin_Glycoside This compound Receptor Cell Surface Receptor Quercetin_Glycoside->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_B->Transcription_Factor Activates Gene_Expression Antioxidant Gene Expression Transcription_Factor->Gene_Expression Induces

References

A Comparative Analysis of the Antioxidant Potential of Quercetin 3,7-diglucoside and Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two prominent flavonoid glycosides: Quercetin 3,7-diglucoside and Rutin (Quercetin-3-O-rutinoside). The following sections present a synthesis of available experimental data, detailed methodologies for key antioxidant assays, and a visualization of the underlying signaling pathways involved in their antioxidant mechanisms.

Executive Summary

Both this compound and Rutin, as glycosidic forms of quercetin, exhibit notable antioxidant properties. However, their efficacy can differ based on the specific chemical structure and the assay used for evaluation. Generally, the antioxidant capacity of quercetin glycosides is influenced by the number and position of sugar moieties, which affect their steric hindrance and interaction with free radicals. While data for this compound is less abundant in scientific literature compared to the widely studied Rutin, available research allows for a preliminary comparative assessment. It is important to note that a closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside, has been studied, and its data is presented here to provide the closest available comparison.

Quantitative Antioxidant Activity

The antioxidant activities of this compound and Rutin have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µM)Reference
Quercetin-3-O-diglucoside-7-O-glucosideDPPH245.5[1][2]
Quercetin-3-O-diglucoside-7-O-glucosideABTS68.8[1][2]
Rutin (Quercetin-3-O-rutinoside)DPPHVaries[3]
Rutin (Quercetin-3-O-rutinoside)ABTS~10.8*[4]

*Converted from µg/mL, assuming a molecular weight of 610.5 g/mol . Note that IC50 values for Rutin can vary significantly between studies due to different experimental conditions. One study reported an ABTS IC50 value of 4.68 ± 1.24 µg/mL.[4] In contrast, another study found that Rutin possessed the lowest antioxidant activity in all antioxidant assays performed (DPPH, ABTS, and FRAP) when compared to quercetin and a plant extract.[3]

Based on the available data, Quercetin-3-O-diglucoside-7-O-glucoside demonstrates potent antioxidant activity, particularly in the ABTS assay. A direct and definitive comparison with Rutin is challenging without studies conducted under identical conditions. However, the existing data suggests that the antioxidant potential of these quercetin glycosides is significant.

Experimental Protocols

Detailed methodologies for the commonly cited DPPH and ABTS assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[5]

  • Sample Preparation: The test compounds (this compound and Rutin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[5]

  • Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution.[5]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[5]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[5][6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of % inhibition against concentration.[4]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, causing a decolorization of the solution.

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][8]

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[8]

  • Sample Preparation: The test compounds and a positive control are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.[7]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-7 minutes) at room temperature.[8]

  • Absorbance Measurement: The absorbance is measured at the corresponding wavelength (e.g., 734 nm).[8]

  • Calculation: The percentage of scavenging is calculated using a similar formula as in the DPPH assay, and the IC50 value is determined.[4][8]

Signaling Pathways and Mechanisms of Action

The antioxidant activity of flavonoids like quercetin and its glycosides is not limited to direct radical scavenging. They also exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

Antioxidant Signaling Pathway

The antioxidant effects of quercetin and its derivatives are mediated through various signaling pathways, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[9][10]

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates Quercetin_Derivatives This compound & Rutin Quercetin_Derivatives->ROS Nrf2 Nrf2 Quercetin_Derivatives->Nrf2 Activates Quercetin_Derivatives->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Expression Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) NFkB->Inflammatory_Mediators Promotes Expression Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compounds (this compound, Rutin) & Positive Control Mixing Mix Compounds with Radical Solution Compound_Prep->Mixing Reagent_Prep Prepare Radical Solution (DPPH or ABTS•+) Reagent_Prep->Mixing Incubation Incubate in the Dark at Room Temperature Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

UPLC vs. HPLC for the Analysis of Quercetin Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin and its glycosides are prominent flavonoids found in a wide array of fruits, vegetables, and medicinal plants. Their significant antioxidant, anti-inflammatory, and potential therapeutic properties have made them a subject of intense research in the pharmaceutical and nutraceutical industries. Accurate and efficient quantification of these compounds is critical for quality control, pharmacokinetic studies, and the standardization of herbal products. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this type of analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a powerful alternative, promising significant improvements in speed, resolution, and sensitivity.[1][2]

This guide provides an objective comparison of UPLC and HPLC for the analysis of quercetin glycosides, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Core Technology Differences

The primary distinction between HPLC and UPLC lies in the size of the stationary phase particles used in the analytical column.[3] HPLC systems typically utilize columns packed with particles of 3-5 µm in diameter, while UPLC employs sub-2 µm particles.[3][4] This reduction in particle size dramatically increases chromatographic efficiency but necessitates instrumentation capable of handling much higher backpressures—up to 15,000 psi for UPLC compared to the 4,000-6,000 psi range for conventional HPLC systems.[4][5] These fundamental differences in particle size and pressure lead to significant variations in performance.[6]

Performance Comparison: UPLC vs. HPLC

The choice between UPLC and HPLC often involves a trade-off between established robustness and cutting-edge performance. UPLC generally offers enhanced speed, resolution, and sensitivity, which can accelerate research and development.[1] Conversely, HPLC is a well-established, robust technique with a vast library of validated methods.[1]

Performance MetricUPLC (Ultra-Performance Liquid Chromatography)HPLC (High-Performance Liquid Chromatography)
Analysis Time Significantly shorter (typically 1-5 minutes).[1]Longer (typically 15-45 minutes).[1]
Resolution Higher peak resolution and efficiency due to smaller particle size (<2 µm).[3][6]Good resolution, but generally lower than UPLC with larger particles (3-5 µm).[3]
Sensitivity Increased sensitivity; sharper, narrower peaks result in a better signal-to-noise ratio.[3][6]Lower sensitivity compared to UPLC due to broader peaks.[2]
Solvent Consumption Reduced by up to 70-80% due to lower flow rates and shorter run times.[1][6]Significantly higher solvent usage per analysis.
System Pressure Very high operating pressures (up to 15,000 psi / 1,000 bar).[1][5]Lower operating pressures (up to 6,000 psi / 400 bar).[1]
Column Dimensions Shorter and narrower columns (e.g., 50-100 mm length, 2.1 mm ID).[1]Longer and wider columns (e.g., 150-250 mm length, 4.6 mm ID).[1]
Cost Higher initial instrument cost; columns can be more expensive but may be offset by solvent savings.[1][2]Lower initial instrument cost; wider availability of columns and methods.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of quercetin and its glycosides using both HPLC and UPLC.

Sample Preparation (General Protocol)
  • Extraction: Weigh a precise amount of dried, powdered plant material (e.g., 1.0 g). Add 20 mL of a suitable solvent (e.g., 70% methanol or ethanol).

  • Sonication/Reflux: Sonicate the mixture for 30 minutes or perform a reflux extraction for 1-2 hours to enhance the extraction of flavonoids. For quercetin aglycone analysis, acid hydrolysis (e.g., with 25% HCl) is required to cleave the glycosidic bonds.[7]

  • Filtration: Cool the extract and filter it through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the chromatography system.[8][9]

Representative HPLC Protocol for Quercetin Glycosides

This protocol is adapted from a method for the determination of quercetin-3-O-β-D-glucoside.[8]

  • System: Dionex-UltiMate 3000® HPLC system or equivalent.[8]

  • Column: C18 Column (e.g., YMC Pack Pro-C18, 50 mm × 4.6 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% TFA in Acetonitrile/Water (50:50, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Gradient Program:

    • 0 min: 0% B

    • 1.67 min: 25% B

    • 11.67 min: 30% B

    • 15 min: 80% B

    • 20 min: 0% B (re-equilibration)[8]

  • Injection Volume: 2.0 µL.[8]

  • Column Temperature: 25°C.[8]

  • Detection: Diode Array Detector (DAD) at 255 nm.[8]

  • Resulting Retention Time: Quercetin-3-O-β-D-glucoside elutes at approximately 11.2 minutes.[8]

Representative UPLC Protocol for Quercetin Glycosides

This protocol is adapted from a method for the determination of a specific quercetin glycoside in plasma.[10]

  • System: Waters Acquity UPLC® system or equivalent.[10]

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Gradient Program:

    • 0-4 min: 20% to 30% B[10]

  • Injection Volume: 1.0 µL.[10]

  • Column Temperature: 30°C.[10]

  • Detection: Triple Quadrupole Mass Spectrometer (MS/MS) with electrospray ionization (ESI) in negative mode.[10][11]

  • Resulting Analysis Time: The total run time for the gradient is 4 minutes, demonstrating a significant speed increase.[10]

Workflow and Logic Diagram

The following diagram illustrates the comparative workflow for analyzing quercetin glycosides using HPLC and UPLC, highlighting the key differences in the chromatographic separation step.

Chromatographic_Workflow cluster_prep Pre-Analysis cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_post Post-Analysis Sample Sample Collection (e.g., Plant Material) Extraction Extraction & Filtration Sample->Extraction HPLC_Inject Injection Extraction->HPLC_Inject UPLC_Inject Injection Extraction->UPLC_Inject HPLC_Sep Separation Column: 3-5 µm particles Pressure: <6000 psi Time: 15-45 min HPLC_Inject->HPLC_Sep HPLC_Detect Detection (UV/DAD) HPLC_Sep->HPLC_Detect Data Data Processing & Quantification HPLC_Detect->Data UPLC_Sep Separation Column: <2 µm particles Pressure: >10000 psi Time: 1-5 min UPLC_Inject->UPLC_Sep UPLC_Detect Detection (UV/DAD/MS) UPLC_Sep->UPLC_Detect UPLC_Detect->Data Report Reporting Data->Report

Caption: Comparative workflow of HPLC and UPLC for quercetin glycoside analysis.

Conclusion

Both UPLC and HPLC are powerful and reliable techniques for the analysis of quercetin glycosides. The choice between them hinges on the specific analytical needs of the laboratory.

  • HPLC remains a robust and cost-effective workhorse, ideal for established quality control methods where speed is not the primary concern and direct method transfer from pharmacopeial monographs is required.[1]

  • UPLC offers undeniable advantages in throughput, resolution, sensitivity, and reduced solvent consumption.[3] For research, method development, and high-throughput screening environments, the initial investment in UPLC technology can be rapidly offset by increased productivity and lower operational costs.[1][2]

As the demand for faster and more sensitive analytical methods grows, UPLC is increasingly becoming the platform of choice for the analysis of complex natural products like quercetin glycosides. However, the foundational principles and vast existing method libraries of HPLC ensure its continued relevance in the analytical sciences.

References

A Comparative Analysis of the Biological Activities of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the varying efficacy of quercetin glycosides in key biological processes, supported by experimental data and detailed protocols.

Quercetin, a prominent dietary flavonoid, has garnered significant attention in the scientific community for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, in nature and in dietary supplements, quercetin predominantly exists as glycosides—molecules where quercetin is attached to one or more sugar moieties. The type and position of these sugar groups significantly influence the bioavailability and, consequently, the biological efficacy of the parent quercetin molecule. This guide provides a comparative overview of the biological activities of different quercetin glycosides, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Data Summary: A Comparative Look at Biological Potency

The biological activity of quercetin and its glycosides varies significantly depending on the specific molecule and the experimental model. The following table summarizes key quantitative data from various studies, offering a comparative perspective on their antioxidant, anti-inflammatory, and cytotoxic effects.

CompoundAssayTarget/Cell LineIC50 / ActivityReference
Quercetin DPPH Radical Scavenging-Lower IC50 (Higher Activity)[1]
ABTS Radical Scavenging-1.89 ± 0.33 µg/mL[1]
Cellular Antioxidant Activity (CAA)HepG2 cellsHighest CAA value[2]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7Concentration-dependent inhibition[3]
Cytotoxicity (MTT)A549 Lung Cancer Cells5.14 µg/ml (72h)[4]
Cytotoxicity (MTT)H69 Lung Cancer Cells9.18 µg/ml (72h)[4]
Cytotoxicity (MTT)CT-26 Colon CarcinomaInhibitory at 10-120 µM[5]
Cytotoxicity (MTT)MCF-7 Breast CancerInhibitory at 10-120 µM[5]
Rutin (Quercetin-3-O-rutinoside) ABTS Radical Scavenging-4.68 ± 1.24 µg/mL[1]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7Concentration-dependent inhibition[3]
Hyperoside (Quercetin-3-O-galactoside) ABTS Radical Scavenging-3.54 ± 0.39 µg/mL[1]
Quercetin-3-O-glucuronide Anti-inflammatoryCOX-1 InhibitionNotable bioactivity[6]
Tamarixetin (4'-O-methylquercetin) Anti-inflammatoryCOX-1 InhibitionSuperior to quercetin[6]
Isorhamnetin (3'-O-methylquercetin) Anti-inflammatoryCOX-1 InhibitionNotable bioactivity[6]
Quercetin-3-methoxy-4′-glucosyl-7-glucoside Anti-inflammatoryCOX-1 InhibitionIC50 2.76 µg/mL[7]
Anti-inflammatoryCOX-2 InhibitionIC50 1.99 µg/mL[7]

Key Signaling Pathways in Quercetin Glycoside Activity

The biological effects of quercetin and its glycosides are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

Signaling_Pathways cluster_Nrf2 Nrf2/ARE Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Quercetin_Glycosides1 Quercetin Glycosides ROS ↑ ROS Quercetin_Glycosides1->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Quercetin_Glycosides2 Quercetin Glycosides IKK IKK Quercetin_Glycosides2->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades and releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Proinflammatory_Genes translocates to nucleus and activates transcription of Quercetin_Glycosides3 Quercetin Glycosides ERK ERK Quercetin_Glycosides3->ERK modulates JNK JNK Quercetin_Glycosides3->JNK modulates p38 p38 Quercetin_Glycosides3->p38 modulates Stress_Stimuli Cellular Stress Stress_Stimuli->ERK Stress_Stimuli->JNK Stress_Stimuli->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Cellular_Responses Apoptosis, Proliferation AP1->Cellular_Responses regulates

Caption: Key signaling pathways modulated by quercetin glycosides.

Experimental Protocols: A Guide to Methodologies

Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for the key experiments cited in this guide.

Antioxidant Activity Assays

A common workflow for determining the antioxidant capacity of quercetin glycosides involves initial screening with chemical assays followed by more biologically relevant cellular assays.

Experimental_Workflow_Antioxidant start Sample Preparation (Quercetin Glycosides) dpph DPPH Assay start->dpph abts ABTS Assay start->abts caa Cellular Antioxidant Activity (CAA) Assay dpph->caa abts->caa end Data Analysis (IC50 / Quercetin Equivalents) caa->end

Caption: Experimental workflow for antioxidant activity assessment.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM working solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (quercetin glycosides) in a suitable solvent.

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[8]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.

    • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[1]

3. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH-DA by peroxyl radicals within cells, providing a more biologically relevant measure of antioxidant activity.[9]

  • Protocol:

    • Seed HepG2 cells in a 96-well black microplate and grow to confluence.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Treat the cells with the test compounds (quercetin glycosides) at various concentrations for 1 hour.

    • Add 600 µM of the peroxyl radical initiator ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a microplate reader.

    • Calculate the CAA value, often expressed as quercetin equivalents.[2]

Anti-inflammatory and Cytotoxicity Assays

The anti-inflammatory and anticancer potential of quercetin glycosides are typically evaluated using cell-based assays that measure the inhibition of inflammatory mediators or the reduction in cancer cell viability.

Experimental_Workflow_AntiInflam_Cyto cluster_assays Assays start Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) treatment Treatment with Quercetin Glycosides and/or Inflammatory Stimulus (LPS) start->treatment no_assay Nitric Oxide (NO) Inhibition Assay (Griess Reagent) treatment->no_assay mtt_assay Cytotoxicity (MTT Assay) treatment->mtt_assay elisa Cytokine Measurement (ELISA) treatment->elisa western_blot Western Blot (Signaling Proteins) treatment->western_blot end Data Analysis no_assay->end mtt_assay->end elisa->end western_blot->end

Caption: Workflow for anti-inflammatory and cytotoxicity testing.

1. Nitric Oxide (NO) Synthase Inhibition Assay

  • Principle: This assay measures the inhibition of nitric oxide production in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.[3][10]

2. Cytotoxicity (MTT) Assay

  • Principle: This colorimetric assay assesses cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., A549, H69, MCF-7) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of quercetin glycosides for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[4][11]

Molecular Biology Techniques for Signaling Pathway Analysis

To delve into the molecular mechanisms, techniques like Western blotting and luciferase reporter assays are employed to assess the activation and inhibition of specific signaling pathways.

1. Western Blotting for MAPK and NF-κB Signaling Proteins

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., phosphorylated forms of ERK, JNK, p38, and IκBα).

  • Protocol:

    • Treat cells with quercetin glycosides and/or stimuli for the desired time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-p38, p38, IκBα) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[12][13][14]

2. Nrf2 and NF-κB Luciferase Reporter Assays

  • Principle: These assays utilize a reporter gene (luciferase) linked to a promoter containing response elements for a specific transcription factor (e.g., Antioxidant Response Element for Nrf2 or NF-κB response elements). The amount of light produced by the luciferase enzyme is proportional to the activity of the transcription factor.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, treat the cells with the test compounds and/or stimuli.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[15][16][17]

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids is paramount for ensuring the quality, efficacy, and safety of natural products and pharmaceuticals. This guide provides an objective comparison of commonly employed analytical methods for flavonoid quantification—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry. We delve into the cross-validation of these techniques, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for flavonoid quantification depends on various factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative summary of HPLC, HPTLC, and UV-Vis spectrophotometry, with quantitative data synthesized from various validation studies.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize key validation parameters for the quantification of common flavonoids, such as quercetin and rutin, using different analytical techniques. These parameters are crucial for assessing the reliability and performance of each method.

Table 1: Comparison of Validation Parameters for Quercetin Quantification

ParameterHPLC[1][2][3][4][5]HPTLC[1][6]UV-Vis Spectrophotometry[4][5]
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.014 - 0.570 µg/mL0.0264 - 0.1317 µ g/100 mL0.145 - 0.82 µg/mL
Limit of Quantification (LOQ) 0.0043 - 0.500 µg/mL0.0801 - 0.2182 µ g/100 mL0.450 - 2.47 µg/mL
Recovery (%) 88.6 - 110.796.77 - 99.74Good (exact values vary)
Precision (%RSD) < 2%< 2%< 2%

Table 2: Comparison of Validation Parameters for Rutin Quantification

ParameterHPLC[7][8]HPTLC[9][10][11][12]UV-Vis Spectrophotometry
Linearity (R²) > 0.99> 0.99Typically > 0.99
LOD ~0.1 µg/mL~0.03 µ g/spot Varies with protocol
LOQ ~0.3 µg/mL~0.1 µ g/spot Varies with protocol
Recovery (%) Good (exact values vary)~98 - 102Good (exact values vary)
Precision (%RSD) < 2%< 2%Typically < 5%

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods.

Protocol 1: Quantification of Quercetin using HPLC

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[1][7][13]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7][13]

Reagents:

  • HPLC grade methanol, acetonitrile, and water.[7]

  • Formic acid or phosphoric acid.[14]

  • Quercetin standard of known purity.

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acidified water/acetonitrile or methanol. A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v) with 0.2% phosphoric acid.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 370 nm.[14]

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 25 °C.[14]

Procedure:

  • Standard Preparation: Prepare a stock solution of quercetin in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract flavonoids from the plant material using a suitable solvent (e.g., methanol, ethanol). The extraction can be performed using methods like sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the quercetin standard against its concentration. Determine the concentration of quercetin in the samples from the calibration curve.

Protocol 2: Quantification of Flavonoids using HPTLC

Instrumentation:

  • HPTLC system including an applicator, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.[1]

Reagents:

  • HPTLC grade solvents (e.g., toluene, ethyl acetate, formic acid).

  • Flavonoid standards (e.g., quercetin, rutin).

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates with silica gel 60 F254.[1]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).

  • Application: Apply standards and samples as bands of a specific length.

  • Development: Develop the plate in a saturated chamber to a certain distance.

  • Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance for the flavonoid of interest (e.g., 254 nm for quercetin).

Procedure:

  • Standard and Sample Application: Apply different volumes of standard solutions and sample extracts onto the HPTLC plate.

  • Chromatogram Development: Place the plate in the developing chamber containing the mobile phase.

  • Drying and Detection: After development, dry the plate and visualize the bands under UV light.

  • Scanning and Quantification: Scan the plate with a densitometer at the appropriate wavelength. Quantify the flavonoids in the sample by comparing the peak areas with those of the standards.

Protocol 3: Quantification of Total Flavonoids using UV-Vis Spectrophotometry (Aluminum Chloride Colorimetric Assay)

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).

  • Sodium nitrite (NaNO₂) solution.

  • Sodium hydroxide (NaOH) solution.

  • Quercetin or rutin standard.

  • Methanol or ethanol.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of quercetin or rutin in methanol.

  • Reaction Mixture: To a specific volume of the standard or sample extract, add sodium nitrite solution, followed by aluminum chloride solution after a short incubation. Finally, add sodium hydroxide solution.

  • Absorbance Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (typically around 510 nm).

  • Calculation: Calculate the total flavonoid content in the sample using the calibration curve of the standard. The results are usually expressed as quercetin equivalents (QE) or rutin equivalents (RE).

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of different analytical methods for flavonoid quantification.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Validation Sample Plant Material Extraction Flavonoid Extraction (e.g., Maceration, Sonication) Sample->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC HPTLC HPTLC Analysis Filtration->HPTLC UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Quantification Quantification of Flavonoids HPLC->Quantification HPTLC->Quantification UV_Vis->Quantification Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Quantification->Validation Comparison Comparative Statistical Analysis Validation->Comparison G cluster_MAPK MAPK Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway Flavonoids Flavonoids ERK ERK Flavonoids->ERK activation/inhibition JNK JNK Flavonoids->JNK inhibition p38 p38 Flavonoids->p38 inhibition PI3K PI3K Flavonoids->PI3K activation IKK IKK Flavonoids->IKK inhibition Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant, Anti-cancer) ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response NFkB NF-κB IKK->NFkB activation NFkB->Cellular_Response

References

A Comparative Analysis of Quercetin 3,7-diglucoside and Kaempferol 3,7-diglucoside: Biological Activities and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related flavonoid glycosides: Quercetin 3,7-diglucoside and Kaempferol 3,7-diglucoside. While both compounds are prevalent in various plant species and share a common flavonol backbone, subtle structural differences significantly influence their therapeutic potential. This document synthesizes available experimental data on their antioxidant, anti-inflammatory, and anticancer activities, presents detailed experimental protocols for key assays, and visualizes the cellular signaling pathways they modulate.

Structural and Bioavailability Overview

Quercetin and kaempferol are flavonols that differ by a single hydroxyl group on the B-ring; quercetin possesses a catechol structure (3',4'-dihydroxy), whereas kaempferol has a monohydroxy B-ring (4'-hydroxy). This structural distinction is a key determinant of their biological actions. When glycosylated, as in this compound and Kaempferol 3,7-diglucoside, their solubility and bioavailability are altered. Generally, glycosylation enhances water solubility but may impact the molecule's ability to interact with cellular targets. The bioavailability of these glycosides is influenced by intestinal enzymes and gut microbiota, which can hydrolyze the sugar moieties to release the more readily absorbed aglycones.

Comparative Biological Activities: A Data-Driven Analysis

Direct comparative studies on the 3,7-diglucoside forms of quercetin and kaempferol are limited in the scientific literature. However, by examining data on the individual compounds and their aglycones, we can infer their relative potencies.

Antioxidant Activity

The antioxidant capacity of flavonoids is crucial to their protective effects against oxidative stress-related diseases. The additional hydroxyl group in quercetin's B-ring generally confers superior radical scavenging activity compared to kaempferol.

Table 1: Comparison of Antioxidant Activities

Compound/AssayThis compound (or related glycosides)Kaempferol 3,7-diglucoside (or related glycosides)Reference
DPPH Radical Scavenging (EC50) 245.5 µM (for Quercetin-3-O-diglucoside-7-O-glucoside)Data not available[1]
ABTS Radical Scavenging (EC50) 68.8 µM (for Quercetin-3-O-diglucoside-7-O-glucoside)Data not available[1]
General Activity Quercetin and its glycosides are potent antioxidants.Kaempferol and its glycosides exhibit antioxidant properties.[2]
Anti-inflammatory Activity

Both quercetin and kaempferol derivatives are known to modulate inflammatory pathways. Their effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.

Table 2: Comparison of Anti-inflammatory Activities

Assay/TargetThis compound (or related compounds)Kaempferol 3,7-diglucoside (or related compounds)Reference
Lipoxygenase (LOX) Inhibition Potent inhibition (75.3 ± 1.6% at 10 mM for a quercetin diglucoside-glucoside)Kaempferol diglucoside has shown protective effects in inflammatory models.[1]
Nitric Oxide (NO) Production Inhibition Quercetin diglucosides suppress NO production in LPS-stimulated macrophages.[3]Kaempferol and its glycosides inhibit NO synthase induction.[4]
Cyclooxygenase-2 (COX-2) Expression Quercetin is a stronger inhibitor of COX-2 protein levels than kaempferol.Kaempferol also inhibits COX-2 expression.

Note: The information is largely based on the activities of the aglycones or other glycoside forms due to the lack of direct comparative data on the 3,7-diglucosides.

Anticancer Activity

The antiproliferative and pro-apoptotic effects of quercetin and kaempferol have been demonstrated in various cancer cell lines. The underlying mechanisms often involve the modulation of cell cycle regulation and apoptosis-related signaling pathways.

Table 3: Comparison of Anticancer Activities (IC50 Values for Aglycones)

Cell LineQuercetin (Aglycone)Kaempferol (Aglycone)Reference
T98G (Glioblastoma) 261.2 ± 13.9 µM (48h)291.5 ± 21.1 µM (48h)[5]
U118MG (Glioblastoma) 370.2 ± 25.1 µM (48h)412.8 ± 31.5 µM (48h)[5]
U87MG (Glioblastoma) 315.7 ± 18.4 µM (48h)355.1 ± 23.7 µM (48h)[5]

Note: The provided IC50 values are for the aglycones, quercetin and kaempferol, in glioblastoma cell lines.[5] Data for the diglucoside forms in a comparative anticancer assay is not currently available.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate or build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound and Kaempferol 3,7-diglucoside) in a suitable solvent.

  • In a 96-well plate, add a specific volume of each test compound concentration to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Protocol:

  • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound to a cuvette or well, followed by the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ solution is included.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the inhibition of the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids, a key step in the inflammatory cascade. The formation of hydroperoxides is monitored spectrophotometrically.

Protocol:

  • Prepare a buffer solution (e.g., sodium phosphate buffer, pH 8.0).

  • Prepare a solution of soybean lipoxygenase in the buffer.

  • Prepare a substrate solution of linoleic acid in the buffer.

  • In a cuvette or 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide.

  • A control reaction without the inhibitor is performed.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Signaling Pathway Analysis

The biological activities of this compound and Kaempferol 3,7-diglucoside are mediated through their interaction with various cellular signaling pathways. Below are graphical representations of key pathways implicated in their antioxidant and anti-inflammatory effects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Bioassays cluster_data_analysis Data Analysis Compound This compound or Kaempferol 3,7-diglucoside Dilution Serial Dilutions Compound->Dilution Antioxidant Antioxidant Assays (DPPH, ABTS) Dilution->Antioxidant Test Compound AntiInflammatory Anti-inflammatory Assays (LOX, NO Inhibition) Dilution->AntiInflammatory Test Compound Anticancer Anticancer Assays (MTT, Apoptosis) Dilution->Anticancer Test Compound IC50 IC50/EC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Anticancer->IC50 Stats Statistical Analysis IC50->Stats

Figure 1: General experimental workflow for comparing the bioactivities of flavonoid glycosides.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS NFkB->iNOS induces transcription COX2 COX-2 NFkB->COX2 induces transcription ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation ProInflammatory_Cytokines->Inflammation NO->Inflammation PGs->Inflammation Quercetin_Kaempferol Quercetin/Kaempferol Glycosides Quercetin_Kaempferol->IKK inhibit Quercetin_Kaempferol->NFkB inhibit translocation

Figure 2: Simplified NF-κB signaling pathway and points of inhibition by quercetin and kaempferol glycosides.

antioxidant_pathway cluster_nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1/Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (active) Keap1_Nrf2->Nrf2 releases Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, GCL) ARE->AntioxidantEnzymes activates transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Quercetin_Kaempferol Quercetin/Kaempferol Glycosides Quercetin_Kaempferol->Keap1_Nrf2 promote dissociation

References

A Researcher's Guide to Comparative LC-MS Profiling of Flavonoid Glycosides in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient profiling of flavonoid glycosides across different plant species is crucial for natural product discovery, quality control, and understanding their therapeutic potential. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of LC-MS methodologies, supported by experimental data and detailed protocols, to aid in the selection and optimization of analytical strategies for the comparative profiling of these valuable phytochemicals.

Flavonoids, a diverse group of plant secondary metabolites, are of significant interest due to their wide range of biological activities. They commonly exist as glycosides, where one or more sugar moieties are attached to the flavonoid aglycone. This glycosylation significantly influences their bioavailability and pharmacological effects. LC-MS has become an indispensable tool for the separation, identification, and quantification of these complex molecules in intricate plant matrices.

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS instrumentation and methodology is critical for achieving comprehensive and reliable flavonoid glycoside profiles. High-resolution mass spectrometry (HRMS) platforms like Time-of-Flight (TOF) and Orbitrap are often employed for accurate mass measurements, enabling the confident identification of compounds. Tandem mass spectrometry (MS/MS) techniques, such as those using Triple Quadrupole (QqQ) or Ion Trap analyzers, are invaluable for structural elucidation and sensitive quantification.

A recent development is the use of data-independent acquisition (DIA), which allows for the comprehensive fragmentation of all precursor ions within a selected mass range, providing a more complete dataset for retrospective analysis compared to traditional data-dependent acquisition (DDA).[1]

Experimental Workflow for Comparative Profiling

The successful comparative profiling of flavonoid glycosides using LC-MS involves a multi-step workflow, from sample preparation to data analysis. Each step must be carefully considered and optimized to ensure accurate and reproducible results.

Flavonoid Glycoside Profiling Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Harvesting Plant Material Harvesting & Storage Extraction Extraction of Flavonoid Glycosides Harvesting->Extraction Purification Extract Purification (e.g., SPE) Extraction->Purification LC_Separation Chromatographic Separation (U)HPLC Purification->LC_Separation MS_Detection Mass Spectrometric Detection (HRMS, MS/MS) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Picking, Alignment) MS_Detection->Data_Processing Compound_ID Compound Identification (Database Matching, Fragmentation) Data_Processing->Compound_ID Quantification Comparative Quantification Compound_ID->Quantification

A generalized workflow for the comparative LC-MS profiling of flavonoid glycosides in plants.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for sample preparation and LC-MS analysis, synthesized from various studies.

Protocol 1: General Extraction of Flavonoid Glycosides

This protocol is a general method that can be adapted for various plant tissues.

  • Sample Preparation: Freeze-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of 70-80% methanol or ethanol in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve the stability of the flavonoids.

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture thoroughly.

    • Sonication for 30 minutes in an ultrasonic bath can enhance extraction efficiency.

    • Centrifuge the mixture at 12,000 g for 10 minutes.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds like chlorophylls and lipids.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute the flavonoid glycosides with methanol.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

Protocol 2: UPLC-QTOF-MS for Broad-Range Profiling

This protocol is suitable for the identification and semi-quantitative comparison of a wide range of flavonoid glycosides.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 5%), which is gradually increased to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Both positive and negative ion modes are often used in separate runs to obtain comprehensive information, as different flavonoid classes ionize preferentially in different modes.[2]

    • Scan Range: m/z 100-1500.

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) is often used to obtain informative fragment spectra.

Quantitative Data Comparison

The following tables summarize quantitative data for major flavonoid glycosides identified in different plant species from various studies. It is important to note that direct comparison of absolute concentrations between studies can be challenging due to variations in extraction methods, instrumentation, and quantification strategies. However, the relative abundance of different glycosides within a plant and the overall flavonoid profile provide valuable comparative insights.

Table 1: Flavonoid Glycoside Content in Selected Plant Species (µg/g of dry weight)
Plant SpeciesFlavonoid GlycosideAglyconeGlycosidic MoietyConcentration (µg/g DW)LC-MS MethodReference
Fructus sophoraeRutinQuercetinRutinose84,971 - 153,781LC-ESI-MS/MS[3]
Fructus sophoraeSophoricosideGenisteinNeohesperidose-LC-ESI-MS/MS[3]
Iris lacteaMangiferinMangiferinGlucose480 - 2,160HPLC-DAD[4]
Iris lacteaEmbininApigeninGlucose880 - 11,780HPLC-DAD[4]
Prunus mumeQuercetin 3-O-rutinosideQuercetinRutinose-UPLC-DAD-QTOF/MS[5]
Prunus salicinaKaempferol 3-O-glucosideKaempferolGlucose-UPLC-DAD-QTOF/MS[5]
Crocus sativus (petals)Kaempferol 3-O-sophorosideKaempferolSophorose41,800 ± 6,200LC-ESI-MS/MS[6]
Crocus sativus (petals)Quercetin 3-O-sophorosideQuercetinSophorose31,100 ± 4,700LC-ESI-MS/MS[6]

Note: "-" indicates that the compound was identified but not quantified in the cited study.

Table 2: Comparison of LC-MS Parameters for Flavonoid Glycoside Analysis
ParameterUPLC-TOF/MS[7][8]UPLC-QqQ/MS[7][8]LC-MS/DIA[1]
Primary Use Identification, ProfilingQuantificationComprehensive Profiling
Mass Analyzer Time-of-FlightTriple QuadrupoleQTOF or Orbitrap
Resolution HighLowHigh
Scan Mode Full Scan, MS/MS (DDA)Multiple Reaction Monitoring (MRM)Data-Independent Acquisition
Sensitivity GoodExcellent (in MRM)Very Good
Data Analysis Molecular formula determination from accurate massTargeted quantification based on transitionsComprehensive fragment ion mapping

Visualization of Key Concepts

Visual diagrams can aid in understanding complex relationships and workflows.

Flavonoid Glycoside Structure and Fragmentation

The structural diversity of flavonoid glycosides arises from the variation in the aglycone core, the type and number of sugar moieties, and the attachment points. Mass spectrometry, particularly MS/MS, is a powerful tool for elucidating these structures. The fragmentation patterns observed in MS/MS spectra provide key information about the aglycone and the sugar units.

Flavonoid_Glycoside_Fragmentation cluster_0 Flavonoid Glycoside (Precursor Ion) cluster_1 MS/MS Fragmentation cluster_2 Product Ions FG [Aglycone-O-Sugar] + H+ frag_arrow CID Aglycone [Aglycone + H]+ frag_arrow->Aglycone Sugar Neutral Loss of Sugar frag_arrow->Sugar Loss

Simplified fragmentation of an O-glycosyl flavonoid in positive ion mode MS/MS.
Data Processing Workflow in Metabolomics

The raw data generated by LC-MS requires several computational steps to extract meaningful biological information. This workflow is often facilitated by specialized software packages.

Metabolomics_Data_Processing Raw_Data Raw LC-MS Data (.raw, .d, etc.) Peak_Picking Peak Detection & Deconvolution Raw_Data->Peak_Picking Alignment Retention Time Alignment Peak_Picking->Alignment Normalization Data Normalization (e.g., by internal standard) Alignment->Normalization Statistical_Analysis Multivariate Statistical Analysis (PCA, PLS-DA) Normalization->Statistical_Analysis Identification Metabolite Identification (Database Search) Statistical_Analysis->Identification

A typical data processing pipeline for comparative metabolomics studies using LC-MS.

Conclusion

The comparative profiling of flavonoid glycosides in different plant species is a complex analytical task that relies heavily on the capabilities of LC-MS. By carefully selecting the appropriate instrumentation, optimizing sample preparation and analytical methods, and employing robust data analysis workflows, researchers can effectively characterize and compare the flavonoid glycoside profiles of diverse plant materials. This guide provides a foundational framework and practical protocols to assist scientists in navigating the challenges and harnessing the power of LC-MS for their research endeavors in natural product chemistry and drug development.

References

"comparative study of extraction methods for quercetin glycosides"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a potent flavonoid with significant antioxidant and anti-inflammatory properties, is predominantly found in nature as various glycosides. The effective extraction of these glycosides from plant matrices is a critical first step for research, pharmaceutical development, and functional food production. This guide provides a comparative analysis of common and novel extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

Comparison of Extraction Method Performance

The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of obtaining quercetin glycosides. The following table summarizes quantitative data from various studies, offering a clear comparison of key performance indicators across different techniques.

Extraction MethodPlant MaterialSolventTemperature (°C)TimeQuercetin Glycoside YieldReference
Ultrasound-Assisted Extraction (UAE) 'Idared' Apple Peels80-100% MethanolNot Specified15 minOptimized for quercetin and its glycosides[1][2][3]
Raphanus sativus L. LeavesMethanolNot Specified10 min11.8%[4][5]
Onion Solid Waste59% Ethanol49 °C15-35 min11.08 mg/g DW[6][7]
Shallot Skin & Flesh60% EthanolNot Specified15-45 minImproved yield by 13-57% vs. conventional[8]
Microwave-Assisted Extraction (MAE) Red Onion ScalesWater:Ethanol (1:1 v/v)110 °CNot Specified27.20 ± 1.55 mg/g[9]
Red Onion PowderWaterNot Specified3 min32.7 mg/g[10]
Red Kidney Bean60% AcetoneNot Specified1 min35.8 mg/g
OnionNot Specified99.9 °C5 minOptimized for antioxidant activity[11]
Soxhlet Extraction Euonymus alatus StemsNot SpecifiedNot SpecifiedNot SpecifiedHigher yield than UAE and MAE in this study[12]
Red Kidney BeanNot SpecifiedNot SpecifiedNot Specified24.6 mg/g
Onion Skin80% MethanolNot Specified10 hrsNot Specified[13]
Maceration Red Kidney BeanNot SpecifiedNot SpecifiedNot Specified32.75 mg/g
Raphanus sativus L. LeavesMethanolNot Specified24 hrs1.8%[4]
Supercritical Fluid Extraction (SFE) Onion Skins (Red)Ethanol-modified CO240 °C2.5 hrs0.024 g/kg[14]
Onion Skins (Yellow)Ethanol-modified CO240 °C2.5 hrs0.020 g/kg[14]
Hyperici HerbaMethanol-modified CO2OptimizedOptimized92% recovery for quercetin[15]

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable results. The following sections outline the typical experimental protocols for the key extraction methods discussed.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.[3]

  • Extraction: A specific weight of the powdered sample (e.g., 1 g) is mixed with the chosen solvent (e.g., 50 mL of 80% methanol) in a flask.[1]

  • Sonication: The flask is placed in an ultrasonic bath and subjected to sonication for a defined period (e.g., 15 minutes).[1][2][3]

  • Separation: The extract is then separated from the solid plant material by filtration or centrifugation.

  • Analysis: The concentration of quercetin glycosides in the extract is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][5]

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.

Protocol:

  • Sample Preparation: The plant material is dried and powdered.

  • Extraction: A known amount of the sample is placed in a microwave extraction vessel with the selected solvent.[11]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific power (e.g., 600 W) and for a set duration (e.g., 3 minutes).[10]

  • Cooling and Separation: After irradiation, the vessel is cooled, and the extract is separated from the solid residue.

  • Analysis: The extract is analyzed for quercetin glycoside content, typically by HPLC.

Soxhlet Extraction

A classical and exhaustive extraction method that uses a continuous reflux of a solvent to extract compounds from a solid material.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Loading: The powdered sample is placed in a thimble made of filter paper.

  • Extraction: The thimble is placed in the main chamber of the Soxhlet extractor. The extraction solvent is heated in a flask below, and its vapor travels up a distillation arm, condenses, and drips down into the thimble, extracting the desired compounds. Once the solvent level in the chamber reaches a certain point, it is siphoned back into the flask, and the process repeats. This cycle can run for several hours (e.g., 5 hours).[12]

  • Concentration: After extraction, the solvent is typically evaporated to concentrate the extract.

  • Analysis: The concentrated extract is analyzed for its quercetin glycoside content.

Maceration

A simple and widely used conventional extraction method involving soaking the plant material in a solvent.

Protocol:

  • Sample Preparation: The plant material is coarsely or finely powdered.

  • Extraction: The powdered material is placed in a closed container with the chosen solvent and allowed to stand at room temperature for a defined period (e.g., 24 hours), with occasional agitation.[4]

  • Separation: The mixture is then filtered to separate the extract from the solid residue.

  • Analysis: The filtrate is analyzed for its quercetin glycoside content.

Supercritical Fluid Extraction (SFE)

This "green" extraction technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a specific particle size.[16]

  • Extraction: The prepared material is loaded into an extraction vessel. Supercritical CO2, often with a polar co-solvent like ethanol to enhance the extraction of polar compounds like quercetin glycosides, is passed through the vessel at a controlled temperature and pressure (e.g., 40°C and 5700 psi).[14][16]

  • Separation: The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

  • Analysis: The collected extract is analyzed for quercetin glycoside content.

Visualizing the Extraction Workflow

To better understand the general process of quercetin glycoside extraction, the following diagram illustrates a typical experimental workflow from sample preparation to final analysis.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_analysis 4. Analysis & Purification Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Addition Solvent Addition Extraction_Method Extraction Method (UAE, MAE, Soxhlet, etc.) Extraction_Process Extraction Process Extraction_Method->Extraction_Process Solvent_Addition->Extraction_Method Filtration Filtration / Centrifugation Crude_Extract Crude Extract Filtration->Crude_Extract Analysis Analysis (e.g., HPLC) Purification Purification (Optional) Analysis->Purification Final_Product Quercetin Glycosides Purification->Final_Product

Caption: General workflow for the extraction and analysis of quercetin glycosides.

The logical relationship between different extraction techniques based on their underlying principles can be visualized as follows:

Extraction_Methods_Logic Maceration Maceration (Soaking) Soxhlet Soxhlet (Continuous Reflux) Maceration->Soxhlet Improved Efficiency UAE Ultrasound-Assisted (Cavitation) Maceration->UAE Enhanced Mass Transfer MAE Microwave-Assisted (Dielectric Heating) Maceration->MAE Rapid Heating Soxhlet->UAE Reduced Time & Solvent Soxhlet->MAE Reduced Time & Solvent UAE->MAE Different Energy Source SFE Supercritical Fluid (Green Solvent)

Caption: Logical relationships and advancements in quercetin glycoside extraction methods.

References

Safety Operating Guide

Proper Disposal of Quercetin 3,7-diglucoside: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, procedural information for the proper disposal of Quercetin 3,7-diglucoside, ensuring compliance with safety regulations and minimizing environmental impact.

Different suppliers provide varying safety classifications for flavonoid compounds. For instance, a Safety Data Sheet (SDS) for Quercetin indicates it can be toxic if swallowed and should be disposed of as hazardous waste[1][2][3]. Conversely, an SDS for a similar compound, Quercetin 3,4'-diglucoside, classifies it as a non-hazardous substance. Given this variability, it is critical to treat all quercetin compounds with caution and manage their disposal in accordance with local, regional, and national regulations.

Step-by-Step Disposal Procedure

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal process, locate and carefully read the SDS provided by the manufacturer of your specific this compound product. The SDS contains critical information regarding hazards, handling, and disposal[4].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical waste[1].

  • Waste Characterization: Determine if the waste is hazardous. Based on conflicting SDS for similar compounds, it is safest to handle this compound as potentially hazardous waste unless explicitly classified otherwise by your institution's Environmental Health and Safety (EHS) office[1]. Do not mix it with other waste streams to avoid incompatible chemical reactions[5].

  • Solid Waste Disposal:

    • Collect dry powder waste in a clearly labeled, sealed container.

    • Take up spills mechanically, avoiding dust generation, and place the material in an appropriate container for disposal[3].

    • Label the container with the words "HAZARDOUS WASTE," the chemical name ("this compound"), and the approximate quantity[5].

  • Liquid Waste Disposal:

    • Do not pour this compound solutions down the drain unless authorized by your EHS office[1][6][7]. Many institutions prohibit the sewer disposal of such chemicals[6].

    • Collect liquid waste in a dedicated, leak-proof container that is compatible with the solvent used.

    • Securely cap the container at all times, except when adding waste[5].

  • Contaminated Material and Container Disposal:

    • Handle uncleaned, empty containers as you would the product itself.

    • Dispose of contaminated labware (e.g., pipette tips, weighing boats) and PPE in the designated solid chemical waste container.

    • Do not reuse the container. Disposal should be in accordance with applicable regional, national, and local laws and regulations.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup for the properly labeled and contained waste[8].

Safety and Disposal Summary

Consideration Guideline Primary Rationale
Waste Classification Treat as hazardous waste unless confirmed otherwise by EHS.Conflicting classifications for similar flavonoid compounds necessitate a cautious approach[1].
PPE Requirement Safety glasses, gloves, lab coat.Protects personnel from potential contact and exposure during handling and disposal[1].
Solid Disposal Collect in a sealed, labeled hazardous waste container. Avoid creating dust[3].Prevents inhalation and environmental release. Proper labeling is required for waste handlers[5].
Liquid Disposal Do not empty into drains. Collect in a dedicated, sealed waste container[1][6].Prevents contamination of water systems. Some related compounds are very toxic to aquatic life[9].
Container Disposal Treat empty containers as hazardous waste. Do not reuse.Residual chemical can still pose a hazard.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: Have Quercetin 3,7-diglucoside Waste consult_sds Consult Manufacturer's SDS and Institutional Policy start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous prep_hw Prepare as Hazardous Waste: 1. Use designated container 2. Label clearly 3. Seal container is_hazardous->prep_hw Yes / Uncertain prep_nhw Follow Non-Hazardous Waste Protocol per EHS is_hazardous->prep_nhw No contact_ehs Contact EHS for Hazardous Waste Pickup prep_hw->contact_ehs end_hw End: Disposed via EHS Protocol contact_ehs->end_hw end_nhw End: Disposed per Institutional Guidelines prep_nhw->end_nhw

Caption: Decision workflow for disposing of this compound.

References

Personal protective equipment for handling Quercetin 3,7-diglucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Quercetin 3,7-diglucoside (CAS No. 6892-74-6). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye/Face Protection Safety GogglesANSI Z87.1 certified, chemical splash gogglesProtects eyes from dust particles and potential splashes.
Face ShieldWorn over safety gogglesProvides an additional layer of protection for the entire face.
Hand Protection GlovesNitrile or other chemically resistant, powder-free glovesProtects skin from direct contact and irritation.
Body Protection Laboratory CoatLong-sleeved, knee-lengthProtects skin and personal clothing from contamination.
Closed-toe ShoesMade of a non-porous materialProtects feet from spills.
Respiratory Protection RespiratorNIOSH-approved N95 or higher-rated respiratorRequired when handling the powder outside of a fume hood or if dust is generated.

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • All handling of the solid powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • To avoid creating dust, handle the powder gently.

    • Use a spatula for transferring the solid. Avoid pouring the powder directly from the container.

    • If weighing on a balance outside a fume hood is unavoidable, tare a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.[2][3]

  • Dissolving:

    • When preparing solutions, add the solvent to the weighed powder slowly.

    • If the solvent is volatile, ensure this is also done within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area with a suitable cleaning agent.

    • Wipe down the exterior of all containers before returning them to storage.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 0°C and 8°C.

  • Store away from strong oxidizing agents.

Spill Management:

  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

    • Carefully scoop the material into a sealable container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) office.

Disposal Plan:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, bench paper, pipette tips) in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • As this compound is not classified as a hazardous waste, some institutions may permit disposal in the regular trash once it is securely packaged and rendered non-reactive.[4][5] However, it is imperative to consult and adhere to your institution's specific waste disposal policies.[4][6]

Workflow for Safe Handling of this compound

Safe_Handling_of_Quercetin_3_7_diglucoside cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal start Start ppe Don PPE start->ppe setup Prepare Fume Hood ppe->setup weigh Weigh Powder setup->weigh In Fume Hood transfer Transfer & Dissolve weigh->transfer decontaminate Decontaminate Workspace transfer->decontaminate store Store Compound decontaminate->store waste Package Waste decontaminate->waste Collect Contaminated Materials store->waste dispose Dispose via EHS waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.